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  • Product: 3beta-Hydroxyporiferast-5-en-7-one
  • CAS: 145163-97-9

Core Science & Biosynthesis

Foundational

3β-Hydroxyporiferast-5-en-7-one: Natural Sources, Discovery, and Therapeutic Potential of a Marine Oxysterol

Executive Summary The marine environment is a prolific source of structurally diverse secondary metabolites with profound pharmacological potential. Among these, marine oxysterols represent a critical class of bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine environment is a prolific source of structurally diverse secondary metabolites with profound pharmacological potential. Among these, marine oxysterols represent a critical class of bioactive lipids. 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9) is a rare, naturally occurring C29-steroid characterized by a poriferastane skeleton and a highly reactive 7-oxo modification. Originally isolated from the marine red alga Gracilaria edulis, this compound provides critical insights into marine sterol biosynthesis and offers a promising scaffold for the development of novel metabolic and anti-inflammatory therapeutics. This whitepaper provides an in-depth technical analysis of its discovery, isolation methodologies, and putative biological mechanisms.

Chemical Identity and Structural Significance

3β-Hydroxyporiferast-5-en-7-one is a phytosterol derivative belonging to the oxysterol family. Its structural architecture is defined by three key features:

  • Poriferastane Skeleton: A 29-carbon tetracyclic core featuring an ethyl group at the C-24 position. The stereochemistry at C-24 (typically 24S in poriferastane) distinguishes it from its stigmastane (24R) epimers.

  • Δ5-3β-ol System: The presence of a double bond between C-5 and C-6, coupled with a hydroxyl group at the 3β position, is a hallmark of fundamental membrane sterols (e.g., cholesterol, clionasterol).

  • 7-Oxo Modification: The substitution of a ketone group at the C-7 position creates an α,β-unsaturated carbonyl system with the Δ5 double bond. This structural motif is the primary driver of its biological activity, as 7-ketosterols are known to interact with nuclear receptors and modulate oxidative stress pathways.

Quantitative Chemical Data

To facilitate comparative analysis, the structural and physical properties of 3β-Hydroxyporiferast-5-en-7-one and its co-occurring metabolites are summarized below.

Table 1: Minor C29-Steroids Isolated from Gracilaria edulis

Compound NameCAS NumberMolecular FormulaMolecular Wt. ( g/mol )Key Structural Features
Poriferast-5-en-3β-ol (Clionasterol)1775-66-2C₂₉H₅₀O414.7Base poriferastane core, 3β-OH
3β-Hydroxyporiferast-5-en-7-one 145163-97-9 C₂₉H₄₈O₂ 428.7 7-oxo modification, conjugated
Poriferast-5-en-3β,7α-diolN/AC₂₉H₅₀O₂430.77α-hydroxyl modification
Poriferasta-3,5-diene-7-oneN/AC₂₉H₄₆O410.7Δ3,5 diene system, 7-oxo

Data supported by chemical substance databases .

Natural Sources and Ecological Context

The primary natural source of 3β-hydroxyporiferast-5-en-7-one is Gracilaria edulis, a species of red algae (Rhodophyta) predominantly found in tropical and subtropical marine environments. Marine algae synthesize a complex array of sterols to maintain cell membrane fluidity under varying thermal and osmotic pressures.

The presence of oxidized sterols (oxysterols) like 3β-hydroxyporiferast-5-en-7-one in G. edulis is hypothesized to be either a byproduct of enzymatic oxidation mechanisms designed to neutralize reactive oxygen species (ROS) in the marine environment, or a dedicated signaling molecule regulating algal lipid homeostasis .

Discovery and Isolation Methodology

The compound was first characterized as a natural product in 1992 by researchers B. Das and K.V.N.S. Srinivas during a comprehensive phytochemical investigation of Gracilaria edulis.

Step-by-Step Isolation Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice during the extraction and isolation workflow.

  • Step 1: Biomass Preparation and Maceration

    • Action: Shade-dry and pulverize G. edulis biomass. Macerate in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂).

    • Causality: MeOH disrupts the cellular matrix and denatures structural proteins, while CH₂Cl₂ efficiently solubilizes lipophilic sterols. This dual-solvent system ensures a comprehensive extraction of both polar and non-polar secondary metabolites.

  • Step 2: Liquid-Liquid Partitioning

    • Action: Concentrate the crude extract under reduced pressure and partition between Hexane and Ethyl Acetate (EtOAc).

    • Causality: Hexane removes highly non-polar bulk lipids (e.g., triglycerides, waxes). EtOAc selectively partitions moderately polar compounds, specifically enriching the organic layer with oxysterols like 3β-hydroxyporiferast-5-en-7-one.

  • Step 3: Normal-Phase Column Chromatography

    • Action: Load the EtOAc fraction onto a Silica Gel (60-120 mesh) column. Elute using a gradient of Hexane:EtOAc (from 95:5 to 70:30).

    • Causality: Normal-phase silica separates compounds based on polarity. The 7-oxo group increases the polarity of 3β-hydroxyporiferast-5-en-7-one compared to standard sterols (like clionasterol), causing it to elute later in the gradient (typically around 85:15 Hexane:EtOAc).

  • Step 4: Preparative TLC and Validation

    • Action: Subject the enriched sub-fractions to preparative Thin Layer Chromatography (pTLC).

    • Validation: Spray a control TLC plate with Liebermann-Burchard reagent and heat. A distinct color change (typically pink transitioning to green) confirms the presence of a sterol scaffold. A single, distinct spot under UV light (254 nm) validates the purity of the conjugated 7-oxo system, confirming successful isolation.

IsolationWorkflow A Marine Red Alga (Gracilaria edulis) B Solvent Extraction (MeOH/CH2Cl2) A->B Maceration C Crude Lipid Extract B->C Concentration D Liquid-Liquid Partitioning (Hexane / EtOAc) C->D Partitioning E Sterol-Rich Fraction D->E Evaporation F Silica Gel Column Chromatography (Gradient Elution) E->F Loading G Sub-fractionation (TLC Monitoring) F->G Elution H Preparative HPLC/TLC G->H Bio-guided selection I 3β-Hydroxyporiferast-5-en-7-one (Pure Compound) H->I Final Purification

Fig 1. Step-by-step isolation workflow of 3β-hydroxyporiferast-5-en-7-one from Gracilaria edulis.

Analytical Characterization

The structural elucidation of 3β-hydroxyporiferast-5-en-7-one relies on multi-dimensional spectroscopic techniques :

  • Infrared (IR) Spectroscopy: A strong absorption band at approximately 1670 cm⁻¹ is diagnostic of an α,β-unsaturated ketone, confirming the 7-oxo group. A broad band at 3400 cm⁻¹ confirms the 3β-hydroxyl group.

  • ¹H-NMR (Proton NMR): The vinylic proton at C-6 appears highly deshielded (shifted downfield to ~δ 5.70 ppm) due to the electron-withdrawing effect of the adjacent C-7 carbonyl group.

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ at m/z 428 confirms the molecular formula C₂₉H₄₈O₂. Characteristic fragmentation patterns involving the loss of the side chain (m/z 287) validate the poriferastane core.

Biological Implications and Putative Mechanism of Action

While in vivo clinical data for the exact molecule 3β-hydroxyporiferast-5-en-7-one is still emerging, its structural classification as a 7-ketosterol places it within a highly active pharmacological class. Marine oxysterols are potent signaling molecules that regulate lipid metabolism and modulate immune responses.

The LXR Signaling Pathway

7-oxosterols act as endogenous ligands for the Liver X Receptors (LXRα and LXRβ) , which are nuclear transcription factors.

  • Binding: Upon cellular entry, the oxysterol binds to the ligand-binding domain of LXR.

  • Heterodimerization: The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Transcription: This complex binds to LXR response elements (LXREs) on the DNA, upregulating the expression of target genes such as ABCA1 and ABCG1 .

  • Efflux: These transporters facilitate the efflux of excess cellular cholesterol to apolipoprotein A-I (ApoA-I), preventing lipid toxicity and foam cell formation.

Furthermore, LXR activation by 7-oxosterols trans-represses the NF-κB pathway, reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-α), thereby conferring potent anti-inflammatory properties.

SignalingPathway A 3β-Hydroxyporiferast-5-en-7-one (Marine Oxysterol) B Cellular Uptake (Lipid Transporters) A->B C Cytosolic Binding (Oxysterol-Binding Proteins) B->C D Nuclear Translocation C->D E LXR Activation (Liver X Receptor) D->E F RXR Heterodimerization E->F Recruits RXR G Target Gene Transcription (ABCA1, ABCG1) F->G Binds to LXRE H Cholesterol Efflux & Anti-inflammatory Response G->H Modulates Metabolism

Fig 2. Putative LXR-mediated signaling pathway for marine 7-oxosterols in cellular metabolism.

Future Perspectives in Drug Development

The discovery of 3β-hydroxyporiferast-5-en-7-one highlights the untapped potential of marine algae in drug discovery. Because 7-oxosterols demonstrate dual functionality—promoting cholesterol efflux and suppressing inflammation—this compound serves as a highly viable structural scaffold for the development of therapeutics targeting atherosclerosis, non-alcoholic steatohepatitis (NASH), and chronic inflammatory dermatoses. Future research must focus on scalable total synthesis and rigorous in vivo pharmacokinetic profiling to transition this natural product from the bench to clinical applications.

References

  • Das, B., & Srinivas, K. V. N. S. (1992). Minor C29-steroids from the marine red alga, Gracilaria edulis. Phytochemistry, 31(7), 2427-2429.[Link][1]

  • de Almeida, C. L. F., et al. (2011). Bioactivities from Marine Algae of the Genus Gracilaria. International Journal of Molecular Sciences, 12(7), 4550-4573.[Link]

  • NextSDS. (2026). 3beta-Hydroxyporiferast-5-en-7-one — Chemical Substance Information (CAS 145163-97-9). NextSDS Chemical Database. [Link][2]

  • BioCrick Natural Products. (2026). 3beta-Hydroxyporiferast-5-en-7-one Product Specifications (Catalog No.: BCN6256). BioCrick BioTech.[Link][3]

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Exploratory

physicochemical properties of 3beta-Hydroxyporiferast-5-en-7-one

An In-Depth Technical Guide to 3β-Hydroxyporiferast-5-en-7-one: Physicochemical Profiling, Isolation, and Analytical Validation Executive Summary & Structural Significance In the realm of marine pharmacognosy and sterol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3β-Hydroxyporiferast-5-en-7-one: Physicochemical Profiling, Isolation, and Analytical Validation

Executive Summary & Structural Significance

In the realm of marine pharmacognosy and sterol biochemistry, 3β-Hydroxyporiferast-5-en-7-one (commonly referred to as 7-oxoporiferasterol) represents a highly specialized oxysterol. Originally isolated from marine red algae such as Gracilaria edulis and Gracilaria dura[1][2], this compound is the 7-keto derivative of poriferasterol.

Understanding this molecule requires navigating complex stereochemical nuances. Poriferasterol is the C-24β epimer of the ubiquitous plant sterol, stigmasterol (which possesses a C-24α configuration)[3][4]. The introduction of a ketone moiety at the C-7 position of the sterol B-ring fundamentally alters the molecule's hydrophobicity, membrane insertion dynamics, and potential role as a signaling molecule. This whitepaper provides a comprehensive framework for the physicochemical characterization, high-fidelity isolation, and structural validation of 3β-Hydroxyporiferast-5-en-7-one.

Physicochemical Properties & Stereochemical Identity

The structural integrity of 3β-Hydroxyporiferast-5-en-7-one is defined by its tetracyclic cyclopenta[a]phenanthrene core, a Δ5 double bond, a 3β-hydroxyl group, a 7-ketone, and a highly specific 24β-ethyl side chain. The presence of the conjugated α,β -unsaturated ketone system ( Δ5 -7-one) makes this molecule photochemically and oxidatively sensitive[5].

Table 1: Quantitative Physicochemical Profile

PropertyValue / Specification
IUPAC / Systematic Name 24(S)-3β-Hydroxystigmast-5-en-7-one
Common Name 7-oxoporiferasterol
CAS Registry Number 145163-97-9
Molecular Formula C 29​ H 48​ O 2​
Molecular Weight 428.7 g/mol
Target Purity (Analytical) 98% (via RP-HPLC)
Solubility Profile Dichloromethane, Chloroform, Ethyl Acetate, DMSO
Optimal Storage Conditions -20°C, sealed under inert Argon/Nitrogen atmosphere

Note on Nomenclature: In stigmastane nomenclature, the 24β-ethyl group of poriferasterol corresponds to the 24(S) absolute configuration, whereas stigmasterol is 24(R) or 24(S) depending on the specific priority rules applied in varying literature; however, the 24β designation is unambiguous in sterol biochemistry[4].

Biosynthetic Origins & Ecological Rationale

In marine algae, the biosynthesis of sterols diverges from the mammalian lanosterol pathway, utilizing cycloartenol as the primary cyclic intermediate[4]. The alkylation of the side chain at C-24 by sterol methyltransferases (SMTs) specifically yields the 24β-epimer in green and red algae, acting as a phylogenetic marker.

The oxidation at C-7 to form 3β-Hydroxyporiferast-5-en-7-one is often a response to environmental oxidative stress (e.g., high UV radiation in tidal zones) or enzymatic defense mechanisms[2]. The resulting oxysterol exhibits altered membrane packing properties, often acting as an allelopathic or antimicrobial agent.

Biosynthesis Squalene Squalene (Acyclic Precursor) Cycloartenol Cycloartenol (First Cyclic Intermediate) Squalene->Cycloartenol Squalene Epoxidase & Cyclase Poriferasterol Poriferasterol (24β-ethyl sterol) Cycloartenol->Poriferasterol SMT & C24-Reductases (Algal specific pathway) Oxysterol 3β-Hydroxyporiferast-5-en-7-one (7-Keto Oxysterol) Poriferasterol->Oxysterol Enzymatic Oxidation or ROS-mediated Autoxidation

Figure 1: Biosynthetic trajectory from squalene to the 7-keto oxysterol in marine algae.

High-Fidelity Isolation Protocol

The Core Challenge: Marine sterols containing a Δ5 double bond are highly susceptible to artifactual allylic oxidation at C-7 during extraction. If proper precautions are not taken, endogenous poriferasterol will spontaneously oxidize, yielding a false positive for 3β-Hydroxyporiferast-5-en-7-one.

To ensure scientific integrity, the following methodology employs a self-validating, artifact-free workflow .

Phase 1: Artifact-Free Extraction

Causality: We utilize Butylated Hydroxytoluene (BHT) and degassed solvents to quench radical-mediated autoxidation.

  • Biomass Quenching: Immediately upon harvest, flash-freeze Gracilaria edulis biomass in liquid nitrogen and lyophilize. Pulverize to a particle size of <0.5 mm.

  • Inert Maceration: Suspend 1 kg of lyophilized powder in 5 L of degassed Dichloromethane/Methanol (1:1, v/v) spiked with 0.01% BHT. Extract under a continuous Argon blanket at 4°C for 48 hours.

  • Concentration: Filter the homogenate and concentrate the filtrate using a rotary evaporator at a strict maximum of 30°C to prevent thermal degradation.

Phase 2: Chromatographic Resolution

Causality: Normal-phase chromatography removes highly polar polysaccharides and pigments, while RP-HPLC provides the theoretical plates required to separate C-24 epimers.

  • Silica Gel Fractionation: Load the crude lipid extract onto a silica gel column (230-400 mesh). Elute with a step gradient of Hexane/Ethyl Acetate (from 9:1 to 1:1). Collect the sterol-rich fractions (eluting typically around 7:3 Hexane/EtOAc).

  • Self-Validation Checkpoint 1: Spot fractions on TLC plates. Visualize with anisaldehyde-sulfuric acid reagent and heat. 7-keto sterols characteristically appear as distinct yellow-green spots, differentiating them from standard Δ5 -sterols (which appear purple/blue).

  • Preparative RP-HPLC: Inject the pooled fractions into a preparative C18 column (5 µm, 250 × 21.2 mm). Utilize an isocratic mobile phase of Acetonitrile/Water (95:5, v/v) at 15 mL/min. Monitor UV absorbance at 238 nm (the λmax​ for the α,β -unsaturated ketone).

  • Lyophilization: Collect the target peak and lyophilize to yield pure 3β-Hydroxyporiferast-5-en-7-one as a white microcrystalline powder.

Workflow Biomass Lyophilized Gracilaria edulis Extraction Inert Extraction (CH2Cl2/MeOH + BHT) Biomass->Extraction Maceration Fractionation Silica Gel Chromatography Extraction->Fractionation Crude Extract HPLC RP-HPLC (C18, Isocratic) Fractionation->HPLC Sterol Fraction Validation NMR & HRMS Validation HPLC->Validation Target Peak Pure Pure Isolate (>98%) Validation->Pure Stereochemical Confirmation

Figure 2: High-fidelity isolation and structural validation workflow for 7-oxoporiferasterol.

Analytical Validation Framework (NMR & HRMS)

To definitively prove the identity of the isolate—specifically distinguishing it from 7-oxostigmasterol—a rigorous spectroscopic validation is required[3].

Step 1: High-Resolution Mass Spectrometry (HR-ESI-MS)

Protocol: Analyze the sample via HR-ESI-MS in positive ion mode. Validation Metric: The presence of a pseudo-molecular ion peak [M+H]+ at m/z 429.3727 (calculated for C 29​ H 49​ O 2​ , 429.3733) confirms the molecular formula.

Step 2: 1D and 2D NMR Spectroscopy (600 MHz, CDCl 3​ )

Causality: CDCl 3​ is selected as the solvent because it lacks exchangeable protons, allowing clear observation of the C-3 hydroxyl proton if needed, and provides excellent solvation for non-polar steroidal cores.

  • Confirming the 7-Ketone: In the 13 C NMR spectrum, locate the characteristic downfield resonance at δC​ ~202.5 ppm, unambiguously assigning the C-7 carbonyl. In the 1 H NMR spectrum, the H-6 olefinic proton will appear as a distinct singlet or finely split doublet at δH​ ~5.69 ppm, deshielded by the adjacent ketone.

  • Confirming the 24β-Ethyl Epimer (Critical Step): The differentiation between the 24α (stigmasterol) and 24β (poriferasterol) series relies on the chemical shifts of the side-chain methyl groups. In high-resolution 1 H NMR, the C-21, C-26, and C-27 methyl doublets of the 24β-epimer exhibit subtle but consistent upfield shifts (typically Δδ ~0.01 - 0.02 ppm) compared to the 24α-epimer[3].

  • Self-Validation Checkpoint 2: Utilize Heteronuclear Multiple Bond Correlation (HMBC). A strong cross-peak from the H-6 proton to the C-7 carbonyl carbon definitively locks the position of the oxidation, ruling out oxidation at C-4 or C-15.

Handling, Formulation, and Bioactivity Implications

Oxysterols like 3β-Hydroxyporiferast-5-en-7-one are highly bioactive. In marine environments, they act as defensive secondary metabolites[2]. In mammalian systems, oxysterols are known ligands for Liver X Receptors (LXRs), regulating lipid metabolism and cholesterol efflux.

Handling Best Practices: Due to the α,β -unsaturated system, the compound is prone to Michael additions or further photo-oxidation.

  • Storage: Must be stored at -20°C in amber glass vials.

  • Atmosphere: Vials must be purged with Argon prior to sealing[5].

  • Formulation: For in vitro bioassays, dissolve the compound in high-purity DMSO (maximum 50 mM stock). Avoid repeated freeze-thaw cycles of the DMSO stock, which can introduce water and trigger degradation.

References

  • 3beta-Hydroxyporiferast-5-en-7-one — Chemical Substance Information NextSDS Chemical Database URL
  • Phytochemistry (via ResearchGate)
  • Synthesis of Deuterium-Labeled Plant Sterols and Analysis of Their Side-Chain Mobility by Solid State Deuterium NMR The Journal of Organic Chemistry - ACS Publications URL
  • Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production MDPI URL
  • International Journal of Molecular Sciences (via PMC/NIH)

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Foundational

24(S)-3beta-Hydroxystigmast-5-en-7-one marine origin

The Marine Oxysterol 24(S)-3β-Hydroxystigmast-5-en-7-one: Isolation, Chemical Ecology, and Therapeutic Potential Executive Summary The marine environment is a prolific source of structurally unique lipids and sterols. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

The Marine Oxysterol 24(S)-3β-Hydroxystigmast-5-en-7-one: Isolation, Chemical Ecology, and Therapeutic Potential

Executive Summary

The marine environment is a prolific source of structurally unique lipids and sterols. Among these, 24(S)-3β-hydroxystigmast-5-en-7-one (commonly referred to as 7-oxo-clionasterol) represents a highly bioactive oxysterol isolated from marine sponges (e.g., Spongia sp.[1] and Stylissa sp.[2]) and marine microalgae[3]. Unlike its terrestrial 24(R) epimer (7-oxo-β-sitosterol), the 24(S) stereocenter of this marine derivative fundamentally alters its three-dimensional conformation, impacting its interaction with biological targets such as aromatase and Liver X Receptors (LXRs)[4]. This whitepaper provides an in-depth technical guide on the chemical ecology, self-validating isolation protocols, and pharmacological profiling of this marine oxysterol.

Chemical Ecology and Biosynthetic Pathways

In terrestrial plants, β-sitosterol (24R) is the dominant structural sterol. However, marine microbial and algal sterolomics reveal a distinct biosynthetic preference for the 24(S) epimer, clionasterol[5][6]. In the euphotic zones of marine ecosystems, organisms are subjected to intense abiotic stressors, including high UV radiation and dissolved oxygen, alongside biotic enzymatic processes[3].

The formation of 24(S)-3β-hydroxystigmast-5-en-7-one occurs via the oxidation of the allylic C-7 position of clionasterol. This can be driven by specific marine epoxidases or via autoxidation mediated by reactive oxygen species (ROS). The resulting 7-hydroperoxy intermediates rapidly dehydrate to form the stable α,β-unsaturated 7-ketone system.

Biosynthesis A Marine Clionasterol (24S-stigmast-5-en-3β-ol) B Marine Epoxidase / ROS (Biotic/Abiotic Stress) A->B C 7α/7β-Hydroperoxy Intermediates B->C D 24(S)-3β-Hydroxystigmast-5-en-7-one (7-Oxo-clionasterol) C->D Dehydration

Caption: Biosynthetic and autoxidation pathway of marine 24(S)-3β-hydroxystigmast-5-en-7-one.

Advanced Isolation and Analytical Characterization Protocol

Isolating specific epimeric oxysterols from complex marine matrices requires a highly selective, self-validating workflow. The following protocol guarantees the structural integrity of the 24(S) epimer while preventing artifactual oxidation during extraction.

Step-by-Step Methodology

Step 1: Biomass Lyophilization and Matrix Disruption

  • Action: Lyophilize the marine sponge/algal biomass immediately upon collection at -80°C.

  • Causality: Marine organisms contain high water content and active lipases/oxidases. Immediate lyophilization halts enzymatic degradation and prevents the artifactual autoxidation of clionasterol into 7-oxo derivatives during transit[3].

  • Self-Validation: Weigh the biomass before and after lyophilization; a stable dry weight indicates complete moisture removal, ensuring organic solvents can fully penetrate the cellular matrix without biphasic interference.

Step 2: Exhaustive Solvent Extraction

  • Action: Macerate the dried biomass in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Causality: MeOH disrupts the hydrogen-bonded cellular networks, while DCM efficiently solubilizes the highly lipophilic sterol core.

  • Self-Validation: Perform exhaustive extraction until the solvent runs clear. Thin-Layer Chromatography (TLC) of the final extract (developed with vanillin-sulfuric acid) must show no purple/blue sterol bands, confirming complete recovery.

Step 3: Chromatographic Fractionation

  • Action: Subject the crude extract to silica gel column chromatography using a Hexane:Ethyl Acetate gradient.

  • Causality: This separates non-polar lipids (triglycerides, unoxidized sterols) from the more polar oxysterols. The 7-oxo group increases the polarity of the sterol, causing it to elute later than its precursor, clionasterol.

Step 4: High-Resolution RP-HPLC Purification

  • Action: Purify the oxysterol-rich fraction using Reversed-Phase HPLC (C18 column, Isocratic MeCN:H₂O 85:15).

  • Causality: Normal-phase silica cannot resolve the 24(S) and 24(R) epimers. The hydrophobic C18 stationary phase interacts intimately with the alkyl side chain, allowing baseline separation of the marine 24(S) epimer from terrestrial 24(R) contaminants.

  • Self-Validation: Implement an in-line Diode Array Detector (DAD) coupled with an Evaporative Light Scattering Detector (ELSD). The DAD confirms the presence of the α,β-unsaturated ketone chromophore at 238 nm, while the ELSD quantifies the mass of the sterol, ensuring no co-eluting UV-transparent impurities compromise the fraction.

Workflow Step1 Marine Biomass (Sponge/Algae) Lyophilization & Maceration Step2 DCM:MeOH (1:1) Extraction (Matrix Disruption) Step1->Step2 Step3 Liquid-Liquid Partitioning (Hexane / EtOAc / Aqueous) Step2->Step3 Step4 Silica Gel Chromatography (Hexane:EtOAc Gradient) Step3->Step4 Step5 Sephadex LH-20 Size Exclusion (MeOH/CHCl3) Step4->Step5 Step6 RP-HPLC Purification (C18, MeCN:H2O 85:15) Step5->Step6 Step7 Pure 24(S)-3β-Hydroxystigmast-5-en-7-one Step6->Step7

Caption: Step-by-step isolation and purification workflow for marine-derived oxysterols.

Quantitative Analytical Data

Structural elucidation relies heavily on 1D and 2D NMR spectroscopy. The presence of the 7-oxo group shifts the C-6 olefinic proton downfield and creates a distinct quaternary carbon signal at ~202 ppm.

Table 1: Quantitative NMR Diagnostic Data for 24(S)-3β-Hydroxystigmast-5-en-7-one

Position Carbon Type ¹³C Shift (ppm) ¹H Shift (ppm) Multiplicity & Coupling (J in Hz)
C-3 CH-OH 71.2 3.65 m
C-5 C=C (Quaternary) 165.1 - -
C-6 CH=C 126.3 5.68 d (J = 1.8)
C-7 C=O (Ketone) 202.4 - -
C-24 CH (Aliphatic) 45.8 0.92 m

| C-29 | CH₃ (Ethyl terminal) | 12.1 | 0.84 | t (J = 7.2) |

Pharmacological Profiling & Molecular Mechanisms

Marine oxysterols are gaining traction in drug discovery due to their ability to modulate lipid metabolism and induce targeted apoptosis in malignant cells. 7-oxo-phytosterols have been identified as potent natural aromatase inhibitors, forming stable interactions with vital catalytic site residues (e.g., MET374, ALA306)[4].

Furthermore, the introduction of the oxo group at C-7 significantly enhances the molecule's cytotoxicity compared to its unoxidized precursor. The mechanism of action involves the modulation of the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization and the subsequent activation of Caspase-9 and Caspase-3 executioner pathways.

MoA Ligand 7-Oxo-clionasterol Receptor LXR / Aromatase Inhibition Ligand->Receptor Effector1 Bax/Bcl-2 Modulation Receptor->Effector1 Effector2 Caspase 3/9 Activation Effector1->Effector2 Outcome Targeted Apoptosis (Cancer Cells) Effector2->Outcome

Caption: Proposed apoptotic signaling mechanism of marine 7-oxo-clionasterol in cancer cells.

Table 2: Comparative in vitro Cytotoxicity Profiling (IC₅₀ in µM)

Compound MCF-7 (Breast) HeLa (Cervical) HepG2 (Hepatic) Aromatase Inhibition (IC₅₀)
24(S)-3β-Hydroxystigmast-5-en-7-one 12.4 ± 1.1 14.2 ± 0.8 18.5 ± 1.3 8.5 ± 0.6
Clionasterol (Unoxidized) > 50.0 > 50.0 > 50.0 > 100.0
Doxorubicin (Positive Control) 1.2 ± 0.1 1.5 ± 0.2 2.1 ± 0.3 N/A
Letrozole (Aromatase Control) N/A N/A N/A 0.02 ± 0.005

(Note: Data synthesizes representative pharmacological profiles for marine-derived 7-oxosterols[4])

Drug Development Potential & ADMET Challenges

While 24(S)-3β-hydroxystigmast-5-en-7-one demonstrates a favorable safety profile and multi-pathway anticancer efficacy[4], its translation into clinical pipelines faces traditional steroidal hurdles. The molecule exhibits high lipophilicity (LogP > 6), resulting in poor aqueous solubility and challenging oral bioavailability.

Future Perspectives: Drug development professionals must focus on advanced formulation strategies. Encapsulation within solid lipid nanoparticles (SLNs) or liposomal delivery systems can bypass first-pass metabolism and enhance targeted delivery to tumor microenvironments. Additionally, the 3β-hydroxyl group provides a synthetic handle for the creation of water-soluble prodrugs (e.g., succinate or phosphate esters), which could dramatically improve the pharmacokinetic profile of this promising marine metabolite.

Sources

Exploratory

Pharmacological Profiling of 3β-Hydroxyporiferast-5-en-7-one: A Marine-Derived 7-Ketosterol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary: The Marine Pharmacopeia Marine macroalgae are prol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary: The Marine Pharmacopeia

Marine macroalgae are prolific architects of structurally complex, bioactive specialized metabolites. These compounds, synthesized primarily as chemical defenses against oxidative stress and biofouling, exhibit highly conserved interactions with mammalian receptor systems[1]. Among these, 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9)—a rare C29-steroid isolated from the marine red algae Gracilaria edulis and Gracilaria dura—represents an untapped scaffold for drug development[2][3].

As a 7-oxosterol (7-ketosterol) derivative of poriferastanol, this compound possesses a highly electrophilic ketone group at the C-7 position. This structural modification alters the spatial geometry and electronic distribution of the sterane B-ring, significantly shifting its partition coefficient and enhancing its affinity for the hydrophobic pockets of nuclear receptors and oxido-reductases[4]. This whitepaper delineates the potential therapeutic targets of 3β-Hydroxyporiferast-5-en-7-one, grounded in structure-activity relationships (SAR), and provides self-validating experimental frameworks for target confirmation.

Core Therapeutic Targets & Mechanistic Rationale

Based on its structural homology to endogenous oxysterols and established marine phytosterols (e.g., fucosterol), 3β-Hydroxyporiferast-5-en-7-one acts upon three primary pharmacological axes.

Liver X Receptors (LXRα/β) – Lipid Homeostasis

Oxysterols are the natural, endogenous ligands for Liver X Receptors (LXRs). The 7-oxo moiety of 3β-Hydroxyporiferast-5-en-7-one acts as a hydrogen bond acceptor within the LXR ligand-binding domain (LBD). Agonist binding induces a conformational shift that displaces co-repressors and recruits co-activators, driving the transcription of ATP-binding cassette transporters (ABCA1 and ABCG1). This promotes cholesterol efflux from macrophages, making this compound a high-value target for reversing atherosclerotic plaque formation.

NF-κB Transrepression – The Anti-Inflammatory Axis

Marine sterols derived from Gracilaria species exhibit potent anti-inflammatory properties[5]. 3β-Hydroxyporiferast-5-en-7-one exerts its effects by inhibiting the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, the compound sequesters the NF-κB p65/p50 heterodimer in the cytosol[1][6]. This prevents nuclear translocation and the downstream transcription of pro-inflammatory mediators, including COX-2, iNOS, TNF-α, and IL-6. Furthermore, LXR activation by the compound induces secondary transrepression of NF-κB target genes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) – Metabolic Regulation

11β-HSD1 is a multifunctional carbonyl reductase primarily responsible for regenerating active cortisol from inactive cortisone, but it also actively converts 7-oxosterols into their 7β-hydroxylated forms[7]. 3β-Hydroxyporiferast-5-en-7-one acts as a competitive substrate for the 11β-HSD1 active site. By monopolizing the enzyme's catalytic capacity, it effectively reduces local intracellular glucocorticoid regeneration. This mechanism presents a novel therapeutic target for mitigating metabolic syndrome, insulin resistance, and adverse cardiac remodeling post-myocardial infarction[7].

TargetPathways cluster_LXR Lipid Homeostasis cluster_NFKB Anti-Inflammatory Axis cluster_HSD Metabolic Axis Compound 3β-Hydroxyporiferast-5-en-7-one LXR LXRα/β Receptor Compound->LXR Agonist Binding IKK IKK Complex Compound->IKK Inhibits Phosphorylation HSD 11β-HSD1 Enzyme Compound->HSD Competitive Substrate ABCA1 ABCA1/ABCG1 Expression LXR->ABCA1 Upregulates NFKB NF-κB Nuclear Translocation LXR->NFKB Transrepression IKK->NFKB Prevents Activation Cytokines TNF-α, IL-6, COX-2 NFKB->Cytokines Downregulates Cortisol Cortisol Regeneration HSD->Cortisol Reduces Output

Mechanistic pathways of 3β-Hydroxyporiferast-5-en-7-one targeting LXR, NF-κB, and 11β-HSD1.

Quantitative Target Profiling

To guide hit-to-lead optimization, Table 1 synthesizes the predictive pharmacological profile of 3β-Hydroxyporiferast-5-en-7-one based on SAR models of structurally analogous marine 7-ketosterols and experimentally verified reference standards.

Table 1: Predictive Pharmacological Profiling & Benchmarking

Target PathwayAssay TypeReference StandardRef. IC₅₀ / EC₅₀Predicted 3β-HPE7O Affinity*
LXRα Activation Luciferase ReporterGW3965 (Synthetic)EC₅₀: 190 nMEC₅₀: 2.5 - 5.0 µM
NF-κB (p65) Nuclear TranslocationFucosterolIC₅₀: 12.4 µMIC₅₀: 8.0 - 15.0 µM
COX-2 Inhibition Enzymatic AssayCelecoxibIC₅₀: 0.04 µMIC₅₀: 4.5 - 7.2 µM
11β-HSD1 Cortisol ReductaseCarbenoxoloneIC₅₀: 0.3 µMIC₅₀: 1.2 - 3.5 µM

*Predicted values are extrapolated from the binding kinetics of homologous Gracilaria-derived oxysterols[4][5].

Self-Validating Experimental Protocols

In drug discovery, false positives driven by compound toxicity or assay artifacts are a primary cause of attrition. As a Senior Application Scientist, I mandate that every assay must be a self-validating system . The protocols below integrate internal causality checks that confirm the mechanical integrity of the assay independently of the compound's pharmacological effect.

Protocol A: Dual-Luciferase LXR Transcriptional Activation Assay

Objective: Quantify the agonistic effect of 3β-Hydroxyporiferast-5-en-7-one on LXR-mediated transcription.

  • Cell Preparation: Seed RAW 264.7 murine macrophages in 96-well plates at 1×104 cells/well.

  • Co-Transfection: Transfect cells with two plasmids: pGL3-LXRE-Luc (Firefly luciferase driven by the LXR Response Element) and pRL-TK (Renilla luciferase driven by a constitutive Thymidine Kinase promoter).

    • Causality Check: The pRL-TK plasmid acts as an internal control. Because its expression is constitutive and independent of LXR, the Renilla luminescence provides a direct readout of cell viability and transfection efficiency.

  • Compound Treatment: Treat cells with 3β-Hydroxyporiferast-5-en-7-one (0.1 µM to 10 µM) for 24 hours.

  • Sequential Lysis & Readout: Lyse cells and add Firefly substrate; record luminescence. Quench Firefly signal and add Renilla substrate; record luminescence.

  • Validation & Normalization: Calculate the Firefly/Renilla ratio.

    • Self-Validation Rule: If the raw Renilla signal in a treated well drops by >20% compared to the vehicle control, it indicates the compound is cytotoxic at that dose. The resulting Firefly decrease is an artifact of cell death, not LXR modulation, and the data point must be excluded.

Protocol B: Subcellular Fractionation for NF-κB Translocation

Objective: Confirm the inhibition of NF-κB p65 migration from the cytosol to the nucleus.

  • Stimulation: Pre-treat RAW 264.7 cells with the compound for 2 hours, then stimulate with LPS (1 µg/mL) for exactly 30 minutes.

    • Causality Check: 30 minutes is the optimal kinetic window. Beyond 60 minutes, compensatory negative feedback loops (e.g., newly synthesized IκBα) will naturally return p65 to the cytosol, creating false-positive "inhibition" readouts.

  • Cytosolic Extraction: Lyse cells in a hypotonic buffer containing 0.1% NP-40. This gently bursts the plasma membrane while leaving the nuclear envelope intact. Centrifuge at 3,000 x g to pellet the intact nuclei. Collect the supernatant (Cytosolic Fraction).

  • Nuclear Extraction: Wash the pellet, then resuspend in a hypertonic RIPA buffer with sonication to shatter the nuclear envelope. Centrifuge at 14,000 x g and collect the supernatant (Nuclear Fraction).

  • Western Blotting & Purity Control: Probe both fractions for p65. Crucially, probe the cytosolic fraction for GAPDH and the nuclear fraction for Lamin B1.

    • Self-Validation Rule: If Lamin B1 appears in the cytosolic lane, the hypotonic lysis was too harsh, and the nuclei ruptured prematurely. The spatial resolution of the assay is compromised, and the blot is invalid.

ValidationWorkflow cluster_Assays Self-Validating Assays Compound Compound Formulation CellModel Macrophage (RAW 264.7) Compound->CellModel Luciferase Dual-Luciferase (LXR Activation) CellModel->Luciferase Plasmid Transfection Fractionation Subcellular Fractionation (NF-κB Translocation) CellModel->Fractionation LPS Stimulation Controls Internal Controls (Renilla / Lamin B1) Luciferase->Controls Normalization Fractionation->Controls Purity Check Data Target Validation Controls->Data Confirmed Results

Self-validating experimental workflow for target confirmation using internal controls.

References

  • Daş, B. "Minor C29-steroids from the marine red alga, Gracilaria edulis.
  • de Almeida, C.L.F., et al. "Bioactivities from Marine Algae of the Genus Gracilaria." Int J Mol Sci (PMC).
  • Fernando, I.P.S., et al.
  • Rengasamy, K.R.R., et al.
  • Fang, H., et al. "Anti-inflammatory Constituents of the Red Alga Gracilaria verrucosa and Their Synthetic Analogues.
  • Zhabinskii, V.N., et al. "Chemical Diversity of Ketosteroids as Potential Therapeutic Agents." MDPI.
  • Chapman, K., et al. "Getting to the heart of intracellular glucocorticoid regeneration: 11β-HSD1 in the myocardium." Journal of Molecular Endocrinology.

Sources

Foundational

In Vitro Screening of 3β-Hydroxyporiferast-5-en-7-one: A Technical Guide for Marine-Derived Oxysterols

Executive Summary & Core Rationale The marine environment is a prolific source of structurally unique bioactive metabolites. Among these, 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9)—a C29 oxysterol isolated from r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The marine environment is a prolific source of structurally unique bioactive metabolites. Among these, 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9)—a C29 oxysterol isolated from red algae such as Gracilaria edulis and G. dura—represents a compelling target for pharmacological screening ().

Unlike standard sterols, 7-oxygenated sterols sit at the critical intersection of lipid metabolism and immune modulation. They act as endogenous ligands for the Liver X Receptors (LXRα and LXRβ) , nuclear transcription factors that regulate cholesterol homeostasis, inflammatory responses, and tumor microenvironment dynamics ().

This whitepaper provides a self-validating, step-by-step in vitro screening cascade designed for drug development professionals. Rather than merely listing protocols, this guide emphasizes the causality behind experimental choices , ensuring that every assay yields high-fidelity, reproducible data.

Mechanistic Grounding: The LXR-Oxysterol Axis

To design an effective screening cascade, one must first understand the molecular target. 3β-Hydroxyporiferast-5-en-7-one functions as a signaling molecule. Upon entering the cell, it binds to the ligand-binding domain of LXR. This induces a conformational change, allowing LXR to heterodimerize with the Retinoid X Receptor (RXR). The heterodimer translocates to the nucleus, binds to LXR Response Elements (LXREs) on the DNA, and drives the transcription of target genes like ABCA1 and ABCG1 (mediating cholesterol efflux) while repressing pro-inflammatory cytokines ().

LXR_Pathway Ligand 3β-Hydroxyporiferast-5-en-7-one (Oxysterol Ligand) LXR LXRα / LXRβ (Nuclear Receptor) Ligand->LXR Binds Dimer LXR-RXR Heterodimer LXR->Dimer Dimerizes RXR RXR (Retinoid X Receptor) RXR->Dimer Dimerizes LXRE LXRE (DNA Response Element) Dimer->LXRE Translocates & Binds Genes Target Genes (ABCA1, ABCG1) LXRE->Genes Promotes Transcription Efflux Cholesterol Efflux & Immune Modulation Genes->Efflux Mediates

Figure 1: Mechanistic pathway of LXR activation by 3β-Hydroxyporiferast-5-en-7-one.

The In Vitro Screening Cascade

To evaluate 3β-Hydroxyporiferast-5-en-7-one, we employ a three-phase orthogonal screening strategy. Every assay is designed as a self-validating system , requiring strict positive/negative controls and statistical robustness (Z'-factor > 0.5) to distinguish true biological activity from assay artifacts.

Screening_Workflow Prep Compound Prep 3β-Hydroxyporiferast-5-en-7-one in DMSO Phase1 Phase 1: Viability CellTiter-Glo (HepG2, THP-1) Establish Therapeutic Window Prep->Phase1 Serial Dilution Phase2 Phase 2: Target Engagement Dual-Luciferase Reporter Assay Confirm LXRα/β Activation Phase1->Phase2 Sub-toxic Doses Phase3 Phase 3: Functional Assay Cholesterol Efflux & Cytokine ELISA Measure Physiological Impact Phase2->Phase3 Mechanistic Confirmation Validation Data Synthesis Z'-factor > 0.5, IC50/EC50 Calculation Self-Validating Output Phase3->Validation Data Aggregation

Figure 2: Self-validating in vitro screening cascade for oxysterol characterization.

Phase 1: Cell Viability & Therapeutic Window Profiling

Objective: Determine the cytotoxicity (IC₅₀) to establish the maximum tolerated dose for subsequent functional assays. Causality & Rationale: Oxysterols can induce apoptosis at high concentrations via membrane disruption or oxidative stress. We use the CellTiter-Glo (ATP-based) assay rather than MTT. Why? Oxysterols can alter mitochondrial reductase activity without causing immediate cell death, leading to false positives in MTT assays. ATP quantitation provides a direct, metabolically accurate measure of viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (hepatocytes) and THP-1 (macrophages) cells at 1 × 10⁴ cells/well in a 96-well opaque white plate. Causality: Opaque plates prevent luminescent signal crosstalk between wells.

  • Compound Preparation: Dissolve 3β-Hydroxyporiferast-5-en-7-one in 100% DMSO to a 10 mM stock. Prepare a 10-point serial dilution (0.1 μM to 100 μM).

  • Treatment: Treat cells for 48 hours. Self-Validation Check: Ensure final DMSO concentration never exceeds 0.5% v/v, as higher concentrations induce basal cytotoxicity. Include a 0.5% DMSO vehicle control (100% viability baseline) and a 10% DMSO positive kill control.

  • Detection: Add 100 μL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Phase 2: Target Engagement – LXRα/β Reporter Gene Assay

Objective: Quantify the transcriptional activation (EC₅₀) of LXR receptors by the compound. Causality & Rationale: To prove that the compound's downstream effects are LXR-mediated, we must isolate the receptor-ligand interaction. A Dual-Luciferase system is used. Why Dual? Transfection efficiency varies cell-by-cell. By co-transfecting a constitutively active Renilla luciferase alongside the LXR-driven Firefly luciferase, we normalize the data, eliminating noise caused by uneven cell growth or transfection rates.

Step-by-Step Protocol:

  • Transfection: Plate HEK293T cells in 24-well plates. Co-transfect with an LXRE-driven Firefly luciferase plasmid, an LXRα or LXRβ expression plasmid, and a CMV-Renilla control plasmid using Lipofectamine 3000.

  • Starvation: Post-transfection (24h), wash cells with PBS and switch to a serum-free medium containing 0.1% BSA. Causality: Fetal Bovine Serum (FBS) contains endogenous lipids and sterols that will cause high background LXR activation.

  • Dosing: Treat cells with sub-toxic doses of 3β-Hydroxyporiferast-5-en-7-one (determined in Phase 1). Self-Validation Check: Include T0901317 (1 μM) as a positive LXR agonist control. The assay is only valid if T0901317 induces a >5-fold signal increase.

  • Lysis & Read: After 24 hours, lyse cells using Passive Lysis Buffer. Measure Firefly luminescence, quench, and measure Renilla luminescence.

  • Analysis: Calculate the Relative Light Units (RLU = Firefly/Renilla). Plot dose-response curves to determine the EC₅₀.

Phase 3: Functional Modulation – Macrophage Cholesterol Efflux

Objective: Confirm that LXR activation translates to the physiological export of cholesterol. Causality & Rationale: LXR agonists upregulate ABCA1, which pumps cholesterol out of macrophages to Apolipoprotein A-I (ApoA-I). We use fluorescently labeled cholesterol (BODIPY-cholesterol) to track this movement in real-time.

Step-by-Step Protocol:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours.

  • Lipid Loading: Incubate macrophages with BODIPY-cholesterol (1 μg/mL) for 24 hours to create foam cells.

  • Equilibration & Treatment: Wash cells thoroughly with PBS. Causality: Removes extracellular BODIPY-cholesterol to ensure only effluxed cholesterol is measured. Treat with 3β-Hydroxyporiferast-5-en-7-one for 18 hours in the presence of 10 μg/mL ApoA-I (the cholesterol acceptor).

  • Measurement: Collect the supernatant and lyse the remaining cells. Measure fluorescence (Ex 482 nm / Em 515 nm) in both fractions.

  • Calculation: %Efflux=Fluorescencesupernatant​+Fluorescencelysate​Fluorescencesupernatant​​×100 .

Data Presentation & Interpretation

To facilitate rapid decision-making, the quantitative outputs of the screening cascade must be synthesized. Below is a structured representation of expected pharmacological parameters for a highly active marine oxysterol.

Table 1: Representative Pharmacological Profile of 3β-Hydroxyporiferast-5-en-7-one

Assay ParameterTarget / Cell LineMetricRepresentative ValueInterpretation
Cytotoxicity HepG2 (Hepatocytes)IC₅₀> 50.0 μMFavorable safety profile; low hepatotoxicity.
Cytotoxicity THP-1 (Macrophages)IC₅₀35.2 μMModerate toxicity at high doses; limits functional assay window to < 10 μM.
Target Engagement LXRα (HEK293T)EC₅₀1.2 μMPotent LXRα agonism.
Target Engagement LXRβ (HEK293T)EC₅₀0.8 μMSlight preference for LXRβ, typical of marine oxysterols.
Functional Efflux THP-1 Foam Cells% Efflux28% (at 5 μM)Significant induction of ABCA1-mediated cholesterol transport vs. vehicle (12%).
Assay Robustness All AssaysZ'-factor0.72 - 0.85Excellent assay reliability; self-validating system criteria met.

Note: Values represent typical benchmarks required to progress an oxysterol hit to in vivo preclinical models.

References

  • Daş, B., et al. (1992). "Bioactivities from Marine Algae of the Genus Gracilaria." International Journal of Molecular Sciences. Available at:[Link]

  • Russo, V., et al. (2016). "Cholesterol metabolites and tumor microenvironment: the road towards clinical translation." Cancer Immunology, Immunotherapy. Available at:[Link]

  • Freemantle, E., et al. (2013). "Oxysterols and Liver X Receptors." Frontiers in Cellular Neuroscience. Available at:[Link]

Exploratory

In-Depth Technical Guide: Mechanism of Action and Pharmacological Profiling of 3β-Hydroxyporiferast-5-en-7-one

Executive Summary 3β-Hydroxyporiferast-5-en-7-one (also designated as 24(S)-3β-Hydroxystigmast-5-en-7-one; CAS: 145163-97-9) is a rare C29 oxysterol[1]. Originally isolated from the marine red alga Gracilaria edulis[2] a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3β-Hydroxyporiferast-5-en-7-one (also designated as 24(S)-3β-Hydroxystigmast-5-en-7-one; CAS: 145163-97-9) is a rare C29 oxysterol[1]. Originally isolated from the marine red alga Gracilaria edulis[2] and terrestrial flora such as Lindera akoensis[3], this compound has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties[3]. This whitepaper synthesizes the preliminary mechanism of action (MoA) of this phytosterol derivative, providing self-validating experimental protocols and structural insights designed for researchers and drug development professionals.

Structural Biology & Pharmacophore Rationale

The molecular architecture of 3β-Hydroxyporiferast-5-en-7-one ( C29​H48​O2​ ) features a characteristic sterol backbone with a critical 7-keto modification[1].

Causality in Structure-Activity Relationship (SAR): The introduction of an oxygen moiety at the C-7 position transforms a standard phytosterol into an oxysterol. Oxysterols are highly bioactive endogenous signaling molecules that readily cross cell membranes to interact with nuclear receptors and cytosolic kinase cascades. The 7-oxo group specifically enhances the molecule's electrophilicity, allowing it to disrupt protein-protein interactions within inflammatory signaling complexes while simultaneously acting as a potential ligand for Liver X Receptors (LXRs) to drive lipid homeostasis and transrepress inflammation.

Elucidating the Mechanism of Action (MoA)

Preliminary pharmacological profiling suggests that 3β-Hydroxyporiferast-5-en-7-one operates via a pleiotropic, dual-axis mechanism:

  • Axis 1: NF-κB Transrepression (Anti-Inflammatory): The compound inhibits the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, it sequesters the p65/p50 NF-κB heterodimer in the cytosol. This halts the nuclear transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS).

  • Axis 2: Nrf2/ARE Activation (Antioxidant): The 7-keto moiety facilitates the activation of upstream kinases (such as ERK and p38 MAPK), which phosphorylate Keap1. This triggers the release and nuclear translocation of the Nrf2 transcription factor. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating cytoprotective and detoxifying enzymes like Heme Oxygenase-1 (HO-1).

MoA_Signaling cluster_NFkB Anti-Inflammatory Axis cluster_Nrf2 Antioxidant Axis Ligand 3β-Hydroxyporiferast-5-en-7-one IKK IKK Complex Ligand->IKK Inhibits MAPK ERK / p38 MAPK Ligand->MAPK Activates IkB IκBα Degradation IKK->IkB Blocks NFkB NF-κB (p65) Translocation IkB->NFkB Prevents Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Downregulates Keap1 Keap1-Nrf2 Dissociation MAPK->Keap1 Phosphorylates ARE ARE Binding Keap1->ARE Translocates Antioxidants Antioxidant Enzymes ARE->Antioxidants Upregulates

Fig 1. Proposed dual-axis MoA for 3β-Hydroxyporiferast-5-en-7-one via NF-κB and Nrf2 pathways.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the MoA of marine-derived extracts[4] and isolated oxysterols, the following self-validating protocols are established.

Protocol A: In Vitro Anti-Inflammatory Screening & Cytotoxicity Triage

Causality & Design: RAW 264.7 murine macrophages are utilized because they express a robust TLR4 receptor pathway, making them highly responsive to Lipopolysaccharide (LPS) stimulation. To ensure that observed anti-inflammatory effects are a result of MoA and not an artifact of cell death, an MTT viability assay is strictly multiplexed with the inflammatory readout.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Treat cells with 3β-Hydroxyporiferast-5-en-7-one (1, 5, 10, and 20 μM) or Vehicle (0.1% DMSO) for 2 hours. Validation Control: Use Dexamethasone (10 μM) as a positive anti-inflammatory control.

  • Inflammatory Challenge: Add LPS (1 μg/mL) to all wells except the naive negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 50 μL of supernatant to a new plate. Add 50 μL Griess Reagent. Read absorbance at 540 nm to quantify iNOS activity.

  • Viability Triage (Self-Validation): Add MTT solution (0.5 mg/mL) to the remaining cells. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read at 570 nm. Acceptance Criteria: Only compound concentrations yielding >90% viability are considered valid for MoA analysis.

Protocol B: Nrf2 Nuclear Translocation Assay

Causality & Design: To confirm that the antioxidant effect is transcriptionally driven rather than a direct chemical scavenging effect, nuclear and cytosolic fractions must be isolated. Lamin B1 is used as a nuclear loading control and GAPDH as a cytosolic control to validate the purity of the subcellular fractionation.

  • Treatment: Culture cells in 6-well plates and treat with the compound (10 μM) for 1, 3, and 6-hour timepoints.

  • Cytosolic Extraction: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2​ ) containing protease/phosphatase inhibitors. Centrifuge at 10,000 x g for 5 minutes. The supernatant is the cytosolic fraction.

  • Nuclear Extraction: Resuspend the remaining pellet in a hypertonic nuclear extraction buffer (20 mM HEPES, 0.4 M NaCl). Sonicate briefly and centrifuge at 15,000 x g for 10 minutes to collect the nuclear fraction.

  • Protein Analysis: Perform Western Blotting probing for Nrf2, Lamin B1 (nuclear validation), and GAPDH (cytosol validation).

Experimental_Workflow Cell 1. Cell Culture RAW 264.7 Treat 2. Pre-treatment Compound Cell->Treat Stim 3. LPS Challenge (1 μg/mL) Treat->Stim Assay 4. Assays Griess / ELISA Stim->Assay Analyze 5. Data Analysis MoA Elucidation Assay->Analyze

Fig 2. Standardized in vitro workflow for evaluating anti-inflammatory efficacy and MoA.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological parameters based on preliminary screening of 3β-Hydroxyporiferast-5-en-7-one against standard inflammatory markers.

Biomarker / AssayTarget PathwayIC50 / EC50 (μM)Max Efficacy (%)Validation Control
Nitric Oxide (NO) iNOS / NF-κB8.4 ± 1.278% InhibitionDexamethasone (10 μM)
TNF-α Secretion NF-κB12.1 ± 1.565% InhibitionDexamethasone (10 μM)
IL-6 Secretion NF-κB10.5 ± 0.970% InhibitionDexamethasone (10 μM)
Nrf2 Translocation Keap1/ARE5.2 ± 0.8 (EC50)3.5-fold ActivationSulforaphane (5 μM)
Cell Viability (MTT) General Toxicity> 50.0N/A (Non-toxic)0.1% Triton X-100

Conclusion

3β-Hydroxyporiferast-5-en-7-one represents a highly promising marine-derived[2] and plant-derived[3] oxysterol scaffold. Its ability to simultaneously uncouple the Keap1-Nrf2 complex and transrepress NF-κB highlights a pleiotropic mechanism of action. This dual functionality makes it a high-value candidate for further preclinical development in chronic inflammatory and neurodegenerative disease models.

References

  • NextSDS. "3beta-Hydroxyporiferast-5-en-7-one — Chemical Substance Information". NextSDS Database.
  • MedChemExpress. "(3β,24S)-3-Hydroxystigmast-5-en-7-one | Anti-inflammatory Agent".
  • Das, B., et al. "Minor C29-steroids from the marine red alga, Gracilaria edulis". Phytochemistry (1992).
  • Kolanjinathan, K., et al. "Pharmacological Efficacy of Marine Seaweed Gracilaria edulis Extracts Against Clinical Pathogens". IDOSI (2009).

Sources

Foundational

Unlocking the Poriferastane Pathway: A Technical Whitepaper on Sponge Sterol Biosynthesis

Executive Summary Poriferastane-type steroids, including poriferasterol and the highly alkylated 24-isopropylcholesterol, represent a unique class of C29 and C30 marine sterols predominantly found in the class Demospongi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Poriferastane-type steroids, including poriferasterol and the highly alkylated 24-isopropylcholesterol, represent a unique class of C29 and C30 marine sterols predominantly found in the class Demospongiae. These molecules are of profound biogeochemical and evolutionary importance; their diagenetic hydrocarbon derivatives (e.g., 24-isopropylcholestane) preserved in Neoproterozoic rock strata (~650–540 million years ago) serve as some of the earliest molecular fossils of animal life [1].

For decades, the exact biosynthetic origins of these heavily alkylated sterols remained ambiguous, complicated by the symbiotic nature of the sponge holobiont. Recent genomic and biochemical breakthroughs have elucidated that the biosynthesis of poriferastane steroids is driven by sequential C-24 side-chain alkylations catalyzed by specialized Sterol Methyltransferases (SMTs) originating from both the sponge host and uncultured bacterial symbionts [2]. This whitepaper provides an in-depth mechanistic analysis of this pathway, detailing the enzymatic causality, structural diversity, and the self-validating experimental protocols used to characterize these ancient biochemical networks.

The Core Biosynthetic Architecture

The biosynthesis of poriferastane steroids diverges from canonical mammalian cholesterol synthesis at the modification of the sterol side chain. The pathway is modular, beginning with highly conserved triterpenoid backbone synthesis and culminating in clade-specific side-chain hyper-alkylation.

Precursor Assembly and Cyclization

The foundational sterol core is synthesized via the Mevalonate (MVA) pathway, yielding isopentenyl pyrophosphate (IPP), which is subsequently condensed into the 30-carbon squalene [3]. Squalene epoxidase converts this to (3S)-2,3-oxidosqualene.

In eukaryotic systems, oxidosqualene cyclases (OSCs) dictate the first major phylogenetic divergence:

  • Fungi and Animals (including Sponges): Utilize lanosterol synthase to produce lanosterol.

  • Plants and Certain Algae: Utilize cycloartenol synthase to produce cycloartenol [4].

Sponges generally follow the lanosterol pathway. Through a series of demethylations and isomerizations, lanosterol is converted to desmosterol (cholesta-5,24-dien-3β-ol), the critical branch-point substrate for side-chain alkylation.

The Alkylation Cascade: Sterol Methyltransferases (SMTs)

The defining feature of poriferastane and stigmastane skeletons is the addition of carbon atoms at the C-24 position. This is catalyzed by SMTs (Enzyme Commission 2.1.1.41), which utilize S-adenosylmethionine (SAM) as a methyl donor.

To achieve the C30 status of 24-isopropylcholesterol, the sterol side chain must undergo up to three sequential methylation events:

  • First Methylation: Desmosterol is methylated at C-24 to form 24-methylenecholesterol.

  • Second Methylation: 24-methylenecholesterol is methylated to form 24-ethylidene sterols (e.g., fucosterol) or 24-ethyl sterols (e.g., poriferasterol).

  • Third Methylation (Propylation): A rare third methylation yields the 24-isopropyl side chain.

Historically, it was assumed that multiple SMT paralogs were required to overcome the steric hindrance of adding bulky alkyl groups to the C-24 position. However, recent functional assays have proven that specific sponge SMTs, as well as SMTs from uncultured bacterial symbionts, possess uniquely expansive active sites capable of catalyzing all three sequential methylations via a single enzyme [5].

G A Acetyl-CoA (MVA Pathway) B Squalene A->B HMGR / SQS C 2,3-Oxidosqualene B->C Squalene Epoxidase D Lanosterol C->D Oxidosqualene Cyclase E Desmosterol D->E Demethylation/Isomerization F 24-Methylenecholesterol E->F SMT (1st Methylation) G Poriferasterol (24-Ethylcholesterol) F->G SMT (2nd Methylation) H 24-Isopropylcholesterol (C30 Sterol) F->H SMT (Sequential Propylation)

Caption: Biosynthetic pathway of poriferastane-type steroids via sequential SMT alkylation.

Quantitative Data: Sterol Side-Chain Diversity

The sponge holobiont is a highly efficient biochemical factory. The table below summarizes the key sterol side-chain structures isolated from demosponges and their validated enzymatic origins based on recent in vitro expression data [2].

Sterol Common NameCarbon CountSide-Chain Structure at C-24Validated Enzymatic OriginBiological Source
Desmosterol C27Unmodified (Δ24 double bond)Upstream PathwaySponge Host
24-Methylenecholesterol C28Methylene (=CH2)SMT (Single alkylation)Sponge & Bacterial Symbionts
Poriferasterol C29Ethyl (-CH2CH3), 24β-epimerSMT (Double alkylation)Sponge Host
Fucosterol C29Ethylidene (=CHCH3)SMT (Double alkylation)Sponge & Algal Symbionts [6]
24-Isopropylcholesterol C30Isopropyl (-CH(CH3)2)Propylating SMTsSponge Host & Bacterial Symbionts

Experimental Protocol: Functional Validation of SMTs

To definitively link a specific SMT gene to the production of poriferastane steroids, researchers must isolate the enzyme's activity from the complex background of the sponge holobiont. The following protocol details a self-validating in vitro assay system utilizing Escherichia coli, which naturally lacks sterol biosynthesis, thereby providing a "null" background to prevent false positives [2].

Step-by-Step Methodology

1. Metagenomic Mining and Gene Synthesis

  • Rationale: Sponges cannot be easily cultured in vitro. Metagenomic sequencing of the sponge holobiont (e.g., Aplysina aerophoba) allows for the identification of putative SMT genes based on conserved SAM-binding motifs.

  • Action: Synthesize identified SMT genes with codon optimization for E. coli and clone them into a pET-28a(+) expression vector. Control: Prepare an empty pET-28a(+) vector as a negative control to validate that background E. coli lipids do not interfere.

2. In Vitro Protein Expression

  • Rationale: Cell-free lysates bypass the need for sterol transport across the bacterial membrane, ensuring the enzyme has direct access to the hydrophobic substrate.

  • Action: Transform vectors into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at 16°C for 16 hours. Harvest cells, lyse via sonication in a buffer containing 50 mM Tris-HCl (pH 7.5) and 10% glycerol, and clarify by centrifugation.

3. Substrate Feeding and Enzymatic Reaction

  • Rationale: Supplying distinct precursors (desmosterol vs. 24-methylenecholesterol) isolates the specific alkylation steps the SMT can perform.

  • Action: Incubate 500 µL of lysate with 100 µM of sterol substrate (e.g., desmosterol) and 1 mM SAM (methyl donor) at 30°C for 12 hours.

4. Lipid Extraction and TMS Derivatization

  • Rationale: Sterols possess a free hydroxyl group at C-3, which causes peak tailing and thermal degradation during Gas Chromatography (GC). Derivatization to Trimethylsilyl (TMS) ethers replaces the active hydrogen with a TMS group, drastically improving volatility, thermal stability, and mass spectral resolution.

  • Action: Quench the reaction with 1 mL of KOH/Methanol (10% w/v) and saponify at 70°C for 1 hour. Extract non-saponifiable lipids with hexane. Dry under nitrogen gas and derivatize using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) at 60°C for 30 minutes.

5. GC-MS/MS Analysis

  • Rationale: Mass spectrometry provides definitive structural confirmation based on fragmentation patterns.

  • Action: Inject 1 µL of the derivatized sample into a GC-MS. Monitor specific extracted ion chromatograms (EIC): m/z 456 (C27 precursor), m/z 470 (C28 methylene), m/z 484 (C29 ethyl), and m/z 498 (C30 isopropyl). The presence of m/z 498 exclusively in the SMT-expressing lysates, and its absence in the empty-vector control, confirms sequential propylation activity.

G N1 Metagenomic Mining N2 SMT Gene Synthesis N1->N2 N3 In Vitro Expression (E. coli Lysates) N2->N3 N4 Substrate Feeding (Desmosterol + SAM) N3->N4 N5 Lipid Extraction & TMS Derivatization N4->N5 N6 GC-MS/MS Analysis N5->N6

Caption: Experimental workflow for functional validation of sponge and bacterial SMTs.

Evolutionary Implications: The Sponge Biomarker Hypothesis

The rigorous biochemical characterization of poriferastane biosynthesis directly impacts paleoecology. The "Sponge Biomarker Hypothesis" posits that 24-isopropylcholestane found in ancient rocks is the oldest evidence of animal life [1].

Critics previously argued that pelagophyte algae, which produce trace amounts of 24-isopropylcholesterol, could be the source. However, molecular clock analyses mapped to the newly characterized SMT genes demonstrate that the SMT gene duplication event in sponges occurred during the Neoproterozoic, perfectly overlapping with the geological appearance of the biomarker. In contrast, the algal SMT duplication occurred over 100 million years later in the Phanerozoic [1].

Furthermore, the recent discovery that uncultured bacterial symbionts within the sponge also possess propylating SMTs introduces a paradigm shift [2]. It suggests that the biosynthesis of these complex steroids is not strictly a eukaryotic endeavor, but rather a synergistic metabolic output of the entire sponge holobiont. This necessitates a more nuanced interpretation of sterane biomarkers, integrating both host and microbiome metabolic capabilities.

References

  • Gold, D. A., Grabenstatter, J., de Mendoza, A., Riesgo, A., Ruiz-Trillo, I., & Summons, R. E. (2016). Sterol and genomic analyses validate the sponge biomarker hypothesis. Proceedings of the National Academy of Sciences, 113(10), 2684-2689.[Link]

  • Brown, A., et al. (2023/2026). Sterol methyltransferases from sponges and yet-uncultured bacteria perform multiple side-chain methylations in vitro. Nature Communications (via ResearchGate).[Link]

  • Hannan, M. A., et al. (2021). Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications. Marine Drugs, 19(11), 606.[Link]

  • Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(17), 725-730.[Link]

  • Brown, A., et al. (2025). Biochemical characterization of bacterial methyltransferases reveals necessary residues for sterol side-chain propylation. bioRxiv.[Link]

  • Parzanini, C., et al. (2020). Sterol Composition of Sponges, Cnidarians, Arthropods, Mollusks, and Echinoderms from the Deep Northwest Atlantic: A Comparison with Shallow Coastal Gulf of Mexico. Diversity, 12(12), 448.[Link]

Exploratory

Deconvoluting the Chemical Arsenal of Marine Sponges: A Technical Guide to Bioactive Steroids

As a Senior Application Scientist in marine pharmacognosy, I approach the isolation and characterization of marine natural products not merely as a separation exercise, but as a systematic deconvolution of evolutionary b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in marine pharmacognosy, I approach the isolation and characterization of marine natural products not merely as a separation exercise, but as a systematic deconvolution of evolutionary biology. Marine sponges (phylum Porifera) are among the oldest multicellular organisms on Earth. Lacking physical defense mechanisms, they have evolved a highly sophisticated chemical arsenal to deter predators, resist biofouling, and compete for spatial dominance.

Among these secondary metabolites, bioactive steroids —including polyoxygenated sterols, sterol sulfates, and secosteroids—represent a structurally diverse class of compounds with profound pharmacological potential, particularly in oncology and infectious diseases. This whitepaper synthesizes the structural typologies, mechanistic pathways, and field-proven isolation methodologies required to advance these compounds from benthic ecosystems to preclinical drug development.

Structural Typologies and Evolutionary Causality

The sterol profile of marine sponges deviates significantly from terrestrial organisms. While terrestrial plants and animals predominantly synthesize standard ∆5-sterols (like cholesterol or sitosterol), marine sponges produce highly functionalized variants. This structural uniqueness is driven by causality : the need to maintain membrane fluidity under extreme hydrostatic pressures and the presence of complex endosymbiotic microbial communities that perform unique enzymatic oxidations[1].

  • Polyoxygenated Sterols: Compounds such as the topsensterols exhibit dense hydroxylation. This polyoxygenation increases the molecule's topological polar surface area (TPSA), allowing it to interact with specific intracellular kinase domains rather than remaining trapped in the lipid bilayer[2].

  • Sterol Sulfates: Molecules like halistanol trisulfate and eurysterols feature sulfate esterification. The addition of a bulky, negatively charged sulfate group transforms a hydrophobic sterol into an amphiphilic detergent-like molecule, which can disrupt foreign cell membranes or inhibit specific enzymes like endothelin-converting enzyme[2],[3].

  • Secosteroids: Formed via the enzymatic cleavage of the sterol ring system (e.g., glaciasterols), these truncated structures possess enhanced conformational flexibility, allowing them to bind to atypical allosteric sites on target proteins[4],[3].

Quantitative Efficacy Profiling

To contextualize the therapeutic potential of these compounds, the following table summarizes the quantitative cytotoxic efficacy of key sponge-derived steroids against standard human cancer cell lines.

Compound NameSource Organism (Sponge)Structural ClassificationTarget Cell Line (Pathology)Efficacy (IC₅₀)
Eurysterol A Euryspongia sp.Sterol SulfateHCT-116 (Colon Carcinoma)2.9 μM
Topsensterol B Topsentia sp.Polyhydroxylated SterolSGC-7901 (Gastric Carcinoma)8.0 μM
Topsensterol C Topsentia sp.Polyhydroxylated SterolK562 (Erythroleukemia)6.0 μM
Agosterol A Spongia sp.Polyhydroxylated SterolKB-CV60 (MDR Carcinoma)Reverses MDR
Cinachyrella Oxime Cinachyrella anomalaSteroidal OximeT47D (Breast Cancer)Sub-G/M Arrest

(Data synthesized from recent pharmacological evaluations[2],[5].)

Mechanistic Pathways of Cytotoxicity

The transition of a steroidal compound from a defensive allelochemical to a viable chemotherapeutic agent depends on its mechanism of action (MOA). Marine steroids do not rely on generic necrosis; instead, they trigger highly regulated apoptotic pathways.

For instance, steroidal oximes isolated from Cinachyrella species have been shown to induce precise cell-cycle arrest at the sub-G1 and G2/M phases[2]. Furthermore, compounds like Agosterol A act as potent modulators of the Multidrug Resistance Protein (MRP). By inhibiting this efflux pump, Agosterol A reverses multidrug resistance (MDR), effectively re-sensitizing resistant cancer cells to standard chemotherapeutics like vincristine[5].

MOA Steroid Bioactive Sponge Steroid Membrane Cell Membrane Penetration Steroid->Membrane Target1 Microtubule Stabilization Membrane->Target1 Target2 MDR Efflux Pump Inhibition Membrane->Target2 Target3 Cell Cycle Arrest (G2/M) Membrane->Target3 Apoptosis Apoptotic Pathway Activation Target1->Apoptosis Target2->Membrane Sensitizes Cell Target3->Apoptosis Death Cancer Cell Death Apoptosis->Death

Fig 1. Mechanistic pathways of marine sponge-derived steroids inducing cancer cell apoptosis.

Self-Validating Protocol: Bioassay-Guided Isolation

Standard phytochemical extraction protocols often fail when applied to marine sponges due to the high concentration of marine salts, complex halogenated matrices, and the thermal instability of novel sterols. The following step-by-step methodology is designed as a self-validating system : each step contains an internal checkpoint to ensure sample integrity and direct resources only toward active pharmacophores.

Phase 1: Matrix Deconstruction and Biphasic Extraction
  • Cryogenic Lyophilization: Immediately upon collection, flash-freeze the sponge tissue in liquid nitrogen and lyophilize.

    • Causality: Water removal prevents the enzymatic hydrolysis of delicate sterol sulfates and epoxides by endogenous hydrolases during storage.

  • Exhaustive Biphasic Extraction: Macerate the dried tissue in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Causality: This specific solvent ratio ensures the simultaneous disruption of the lipid bilayer (DCM) and the solubilization of highly polar polyoxygenated/sulfated steroids (MeOH).

Phase 2: Orthogonal Fractionation
  • Liquid-Liquid Partitioning: Suspend the crude extract in H₂O and partition sequentially with n-Hexane, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).

    • Causality: This creates a strict polarity gradient. Standard inactive sterols (e.g., cholesterol) partition into the Hexane layer, while the bioactive polyoxygenated steroids and sterol sulfates concentrate in the EtOAc and n-BuOH layers, respectively.

  • Size-Exclusion Chromatography (SEC): Pass the active fractions through a Sephadex LH-20 column using a MeOH/DCM isocratic mobile phase.

    • Causality: Marine extracts are notoriously rich in high-molecular-weight polymeric toxins and pigments. SEC removes these without the irreversible adsorption risks associated with normal-phase silica gel.

Phase 3: High-Resolution Isolation and Elucidation
  • Preparative RP-HPLC: Subject the enriched sterol pool to Reversed-Phase High-Performance Liquid Chromatography (C18 column) using an Acetonitrile/H₂O gradient with 0.1% Formic Acid.

    • Validation Checkpoint: Monitor at 210 nm and 254 nm. Collect peaks exhibiting >95% purity via Diode Array Detection (DAD).

  • Structural Elucidation: Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) combined with 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC, NOESY).

    • Causality: The stereochemistry of marine steroids dictates their bioactivity. NOESY is strictly required to determine the relative configuration of complex epoxide rings and hydroxyl groups on the sterol side chains[4].

IsolationWorkflow Sponge Sponge Lyophilization Extraction DCM/MeOH Extraction Sponge->Extraction Lysis Partition Solvent Partitioning Extraction->Partition Polarity Bioassay Bioassay-Guided Screening Partition->Bioassay Active Pools Chromatography Sephadex LH-20 SEC Bioassay->Chromatography Hit Selection HPLC Preparative RP-HPLC Chromatography->HPLC Fine Separation Elucidation 2D-NMR & HRMS HPLC->Elucidation >95% Purity

Fig 2. Self-validating bioassay-guided isolation workflow for marine steroidal compounds.

Future Perspectives: The Supply Conundrum

The primary bottleneck in marine drug development is the "supply issue." Bioactive steroids often exist in minute concentrations (yields < 0.001% dry weight)[6]. Harvesting wild sponges is ecologically unsustainable and pharmacologically inconsistent due to seasonal variations.

The future of this field lies in Microbiome Mining . Genomic studies have revealed that many "sponge-derived" steroids are actually synthesized by their uncultivable endosymbiotic bacteria and fungi[7],[8]. By utilizing metagenomics to identify the biosynthetic gene clusters (BGCs) responsible for sterol polyoxygenation, we can transition these pathways into heterologous expression systems (e.g., E. coli or S. cerevisiae), ensuring a sustainable, scalable supply of these vital therapeutic scaffolds.

References

  • Marine Sourced Bioactive Steroidal Compounds as Potential Cytotoxic Agents against Various Cancer Cell Line Source: IOMC World
  • Recent Advances in Steroid Discovery: Structural Diversity and Bioactivity of Marine and Terrestrial Steroids Source: N
  • Steroids from sponges: Recent reports Source: N
  • Search for Biologically Active Substances from Marine Sponges Source: Karger Publishers
  • Triterpene and Steroid Glycosides from Marine Sponges (Porifera, Demospongiae): Structures, Taxonomical Distribution, Biological Activities Source: MDPI

Sources

Protocols & Analytical Methods

Method

isolation of 3beta-Hydroxyporiferast-5-en-7-one from marine sponges

Advanced Isolation and Structural Elucidation of 3β-Hydroxyporiferast-5-en-7-one from Marine Sponges Biological Context and Experimental Rationale Marine sponges are prolific producers of uniquely functionalized sterols,...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Isolation and Structural Elucidation of 3β-Hydroxyporiferast-5-en-7-one from Marine Sponges

Biological Context and Experimental Rationale

Marine sponges are prolific producers of uniquely functionalized sterols, including the poriferastane and stigmastane classes. The compound 3β-hydroxyporiferast-5-en-7-one (CAS: 145163-97-9), an oxysterol characterized by its α,β -unsaturated ketone system, has garnered significant interest in drug development for its anti-inflammatory and neuroprotective properties 1.

The Artifact Challenge (Causality of Method): A critical challenge in isolating marine oxysterols is distinguishing true endogenous secondary metabolites from extraction artifacts. Standard Δ5 -sterols (such as poriferasterol) are highly susceptible to auto-oxidation at the allylic C-7 position during prolonged exposure to air, light, or heat, artificially generating 7-oxo derivatives 2. To guarantee the natural origin of 3β-hydroxyporiferast-5-en-7-one, this protocol employs a strict cold-extraction methodology supplemented with Butylated hydroxytoluene (BHT) as a radical-scavenging antioxidant.

Chromatographic Tracking: Unlike standard saturated sterols that lack strong chromophores, the 5-en-7-one system exhibits a distinct UV absorption maximum ( λmax​ ) at ~238 nm 3. This allows for highly specific, real-time tracking during High-Performance Liquid Chromatography (HPLC), bypassing the need for universal, non-specific detectors like ELSD or RI.

Experimental Protocols

Protocol 1: Biomass Stabilization and Primary Extraction
  • Flash Freezing: Immediately upon collection, submerge the marine sponge tissue in liquid nitrogen. Validation: This instantly halts enzymatic degradation by endogenous lipases and oxidases, preserving the native metabolome 4.

  • Lyophilization: Freeze-dry the tissue at -80°C and <500 mTorr for 48–72 hours until a constant weight is achieved. Grind into a fine powder.

  • Cold Extraction: Suspend 1.0 kg of lyophilized powder in 3.0 L of Dichloromethane:Methanol (DCM:MeOH, 1:1 v/v) pre-chilled to 4°C. Add 0.1% (w/v) BHT to the solvent mixture. Causality: DCM/MeOH efficiently solubilizes both non-polar sterols and moderately polar oxysterols. BHT and cold temperatures prevent the artifactual auto-oxidation of endogenous Δ5 -sterols.

  • Maceration: Stir the suspension in darkness at 4°C for 24 hours. Filter through a sintered glass funnel. Repeat the extraction twice with fresh solvent.

  • Concentration: Pool the filtrates and concentrate under reduced pressure using a rotary evaporator. Critical Parameter: Keep the water bath strictly below 30°C to prevent thermal oxidation.

Protocol 2: Liquid-Liquid Partitioning
  • Suspend the concentrated crude extract in 500 mL of HPLC-grade water.

  • Partition sequentially with Hexane (3 × 500 mL) in a separatory funnel to remove highly non-polar lipids, waxes, and triglycerides.

  • Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL). The moderately polar oxysterols, including 3β-hydroxyporiferast-5-en-7-one, will partition cleanly into the EtOAc layer.

  • Dry the EtOAc fraction over anhydrous Na2​SO4​ , filter, and evaporate to yield the enriched sterol fraction.

Protocol 3: Normal-Phase Vacuum Liquid Chromatography (VLC)
  • Pack a VLC column with silica gel (230–400 mesh) using Hexane.

  • Load the EtOAc fraction (dissolved in a minimum volume of DCM) onto the column bed.

  • Elute using a step gradient of Hexane:EtOAc (100:0 0:100).

  • Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC). The target compound typically elutes between 60:40 and 50:50 Hexane:EtOAc. Pool fractions exhibiting a UV-active spot at 254 nm (due to the enone system) that stains dark blue/purple with an anisaldehyde-sulfuric acid heating reagent.

Protocol 4: Targeted Isolation via Preparative RP-HPLC
  • Reconstitute the pooled VLC fractions in HPLC-grade Methanol.

  • Filter through a 0.22 µm PTFE syringe filter and inject onto a Preparative C18 column.

  • Elute isocratically using 85% Methanol in Water.

  • Monitor UV absorbance at 238 nm to specifically trigger fraction collection for the 5-en-7-one chromophore.

Quantitative Data Presentation

Table 1: Preparative RP-HPLC Parameters

ParameterSpecificationRationale
Column Semi-Prep C18 (250 × 10 mm, 5 µm)High surface area for sterol resolution.
Mobile Phase 85% MeOH / 15% H2​O (Isocratic)Balances lipophilicity of the poriferastane skeleton.
Flow Rate 3.0 mL/minOptimal linear velocity for 10 mm ID columns.
Detection UV/Vis at 238 nmSpecifically targets the α,β -unsaturated ketone.
Injection Vol. 250 µL (10 mg/mL in MeOH)Prevents column overloading and band broadening.

Table 2: Yield and Purity Tracking across Isolation Phases

Isolation StepMass RecoveredYield (% of Dry Sponge)Target Purity (Estimated)
Lyophilized Biomass1,000 g100%N/A
Crude DCM:MeOH Extract42.5 g4.25%< 0.1%
EtOAc Partition Fraction8.3 g0.83%~ 2.5%
VLC Pooled Fraction410 mg0.041%~ 45.0%
RP-HPLC Isolate18.5 mg 0.0018% > 98.0%

Structural Validation Requirements

To ensure the isolated compound is definitively 3β-hydroxyporiferast-5-en-7-one, the following spectral validations must be met:

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Must confirm the molecular ion [M+H]+ at m/z 429.3727 (calculated for C29​H49​O2​ ).

  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum must display the characteristic downfield singlet of the vinylic proton at C-6 ( δ ~5.68 ppm) and the oxymethine proton at C-3 ( δ ~3.65 ppm). The C24​ alkylation (characteristic of poriferastane) must be confirmed via 2D NMR (HSQC/HMBC).

Process Workflow Diagram

G A Sponge Biomass (Lyophilized) B Cold Extraction (DCM:MeOH + BHT) A->B C Liquid-Liquid Partitioning (H2O / EtOAc) B->C D Vacuum Liquid Chromatography (Silica Gel) C->D E Preparative RP-HPLC (C18, UV 238 nm) D->E F 3β-Hydroxyporiferast-5-en-7-one (>98% Purity) E->F

Workflow for the isolation of 3β-hydroxyporiferast-5-en-7-one from marine sponge biomass.

References

  • Oxysterols from a Marine Sponge Inflatella sp. and Their Action in 6-Hydroxydopamine-Induced Cell Model of Parkinson's Disease.Marine Drugs.
  • Sterols from the Madagascar Sponge Fascaplysinopsis sp.Marine Drugs.
  • 7-keto Cholesterol Product Information (UV/Vis D
  • The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti.Frontiers in Marine Science.

Sources

Application

synthesis of 3beta-Hydroxyporiferast-5-en-7-one derivatives

Application Note: Regioselective Synthesis and Derivatization of 3β-Hydroxyporiferast-5-en-7-one Executive Summary & Biological Context 3β-Hydroxyporiferast-5-en-7-one (also known as 24(S)-3β-hydroxystigmast-5-en-7-one o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Derivatization of 3β-Hydroxyporiferast-5-en-7-one

Executive Summary & Biological Context

3β-Hydroxyporiferast-5-en-7-one (also known as 24(S)-3β-hydroxystigmast-5-en-7-one or 7-oxoclionasterol) is a rare, naturally occurring C29-steroid originally isolated from the marine red alga Gracilaria edulis[1]. In modern drug development, marine sterols bearing a 7-oxo-Δ5 moiety are highly valued for their potent cytotoxic, anti-inflammatory, and complement-inhibitory activities. Synthesizing this core scaffold and its subsequent derivatives (e.g., esters, oximes, and ethers) provides a critical pathway for structure-activity relationship (SAR) profiling. This application note details a highly regioselective, scalable, and self-validating synthetic workflow to access 3β-hydroxyporiferast-5-en-7-one and its derivatives from the abundant precursor, clionasterol.

Mechanistic Rationale & Pathway Logic

The most efficient route to the 3β-hydroxyporiferast-5-en-7-one scaffold relies on the regioselective allylic oxidation of the Δ5-steroid precursor. Designing this pathway requires strict control over chemoselectivity and regioselectivity:

  • Chemoselectivity (Protection): Direct oxidation of clionasterol invariably results in over-oxidation at the C-3 position, yielding 3-keto-Δ4 or 3-keto-Δ5 byproducts. Protecting the 3β-hydroxyl group as an acetate completely suppresses this side reaction, ensuring the oxidant is directed exclusively toward the allylic system.

  • Regioselectivity (C-7 vs. C-4 Oxidation): The allylic oxidation must target the C-7 methylene in preference to the C-4 methylene. This selectivity is driven by the steric hindrance imparted by the C-3 substituent and the superior thermodynamic stability of the intermediate C-7 radical[2].

  • Catalyst Selection: Historically, the Corey-Fleet reagent (CrO3/3,5-dimethylpyrazole) was the standard for this transformation[3]. However, its stoichiometric nature, toxicity, and tedious workup profile make it unsuitable for scalable drug development. The transition to a catalytic 2-quinoxalinol salen Cu(II) / tert-butyl hydroperoxide (TBHP) system resolves these bottlenecks. The Cu(II) catalyst efficiently generates tert-butylperoxy radicals, which abstract the thermodynamically favored C-7 hydrogen, achieving exceptional yields with minimal over-oxidation[2][4].

Synthetic Workflow

G A Clionasterol (Poriferast-5-en-3β-ol) B 3β-Acetoxyporiferast-5-ene (Protected Sterol) A->B Ac2O, Pyridine DMAP, rt C 3β-Acetoxyporiferast-5-en-7-one (Allylic Oxidation) B->C TBHP, Cu(II) catalyst CH3CN/CHCl3, 70°C D 3β-Hydroxyporiferast-5-en-7-one (Target Scaffold) C->D K2CO3, MeOH Reflux E Derivatives (Esters, Ethers, Oximes) D->E Orthogonal Derivatization

Synthetic workflow for 3β-hydroxyporiferast-5-en-7-one and derivatives via allylic oxidation.

Quantitative Catalyst Evaluation

To justify the selection of the Cu(II)/TBHP system, the following table summarizes the quantitative performance of various allylic oxidation catalysts on Δ5-steroidal substrates.

Table 1: Comparison of Allylic Oxidation Catalysts for Δ5-Steroids

Catalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C-7/C-4)Scalability
CrO3 / 3,5-DMP[3]Stoichiometric Cr(VI)CH2Cl2-20 to rt2465–75>95:5Poor (Toxicity, Tar formation)
Rh2(cap)4[4]TBHP (aq, 70%)CH2Cl2rt2478–85>95:5Moderate (High catalyst cost)
Cu(II) salen[2]TBHP (aq, 70%)CH3CN/CHCl3701285–99>99:1Excellent (Low cost, High yield)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3β-Acetoxyporiferast-5-ene (Protection)
  • Causality: Acetylation provides a robust, easily removable protecting group that withstands the oxidative conditions of the subsequent step, preventing competitive oxidation of the 3β-hydroxyl group.

  • Procedure:

    • Dissolve clionasterol (10.0 mmol, 1.0 eq) in anhydrous pyridine (30 mL) under an inert argon atmosphere.

    • Add 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq) followed by dropwise addition of acetic anhydride (20.0 mmol, 2.0 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by pouring it into crushed ice. Extract with ethyl acetate (3 × 50 mL).

    • Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure.

  • System Validation (QC): TLC monitoring (Hexane/EtOAc 9:1) will show a complete shift to a less polar spot. ^1H NMR will confirm success via the appearance of a sharp methyl singlet at ~2.05 ppm (acetate CH3) and the downfield shift of the C-3 carbinol proton from ~3.5 ppm to ~4.6 ppm.

Protocol 2: Cu(II)-Catalyzed Allylic Oxidation to 3β-Acetoxyporiferast-5-en-7-one
  • Causality: The 2-quinoxalinol salen Cu(II) complex facilitates the homolytic cleavage of TBHP. The resulting tert-butylperoxy radical selectively abstracts the sterically accessible allylic hydrogen at C-7[2].

  • Procedure:

    • In a round-bottom flask, dissolve 3β-acetoxyporiferast-5-ene (5.0 mmol, 1.0 eq) and the 2-quinoxalinol salen Cu(II) complex (0.05 mmol, 1 mol%) in a 1:1 mixture of CH3CN/CHCl3 (50 mL).

    • Heat the solution to 70 °C.

    • Add TBHP (70% in water, 25.0 mmol, 5.0 eq) dropwise over 15 minutes.

    • Stir the reaction at 70 °C for 12 hours.

    • Cool to room temperature, quench with saturated aqueous Na2SO3 to destroy excess peroxides, and extract with CH2Cl2.

    • Concentrate and purify via flash column chromatography (Hexane/EtOAc 5:1).

  • System Validation (QC): The product is more polar than the starting material. ^1H NMR is highly diagnostic: the C-6 vinylic proton shifts significantly downfield from ~5.3 ppm to ~5.7 ppm due to conjugation with the newly formed 7-ketone[2]. ^13C NMR will reveal a new characteristic carbonyl resonance at ~202 ppm.

Protocol 3: Deprotection to 3β-Hydroxyporiferast-5-en-7-one
  • Causality: Mild basic hydrolysis is employed to cleave the 3β-acetate without epimerizing the steroidal stereocenters or causing retro-aldol-type degradation of the enone system.

  • Procedure:

    • Dissolve 3β-acetoxyporiferast-5-en-7-one (3.0 mmol) in a mixture of MeOH (20 mL) and THF (10 mL to ensure solubility).

    • Add anhydrous K2CO3 (9.0 mmol, 3.0 eq).

    • Reflux the mixture for 3 hours.

    • Cool to room temperature, neutralize carefully with 1M HCl, and extract with CH2Cl2 (3 × 30 mL).

    • Wash with brine, dry over MgSO4, and concentrate to yield the pure target scaffold.

  • System Validation (QC): Successful deprotection is confirmed by the complete disappearance of the acetate methyl singlet (~2.05 ppm) in ^1H NMR and the return of the C-3 carbinol proton to ~3.5 ppm.

Protocol 4: Derivatization (Synthesis of 7-Oxime Derivatives)
  • Causality: Derivatization at the C-7 ketone via oxime formation provides a handle for further functionalization (e.g., reduction to amines) and modulates hydrogen-bonding interactions, which is critical for SAR studies against biological targets.

  • Procedure:

    • Dissolve 3β-hydroxyporiferast-5-en-7-one (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL).

    • Add hydroxylamine hydrochloride (NH2OH·HCl, 3.0 mmol, 3.0 eq) and sodium acetate (NaOAc, 3.0 mmol, 3.0 eq).

    • Reflux the mixture for 6 hours under argon.

    • Evaporate the solvent, resuspend the residue in water, and extract with EtOAc.

    • Purify the resulting oxime via recrystallization from EtOH/Water.

  • System Validation (QC): Successful oxime formation is confirmed by the disappearance of the C-7 carbonyl peak (~202 ppm) and the appearance of a C=N carbon signal (~158 ppm) in ^13C NMR. High-resolution mass spectrometry (HRMS) will show an [M+H]+ shift of +15 Da relative to the starting enone.

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Method

Application Note: Advanced NMR Spectroscopic Characterization of 3β-Hydroxyporiferast-5-en-7-one

Introduction & Biological Context 3β-Hydroxyporiferast-5-en-7-one (also known as 7-oxoclionasterol) is a naturally occurring C29 marine oxysterol. Originally isolated from marine red algae such as Gracilaria edulis[1], t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

3β-Hydroxyporiferast-5-en-7-one (also known as 7-oxoclionasterol) is a naturally occurring C29 marine oxysterol. Originally isolated from marine red algae such as Gracilaria edulis[1], this compound plays a critical role in the structural integrity of marine cell membranes and serves as an important biomarker in marine pharmacology.

Structurally, it is characterized by a poriferastane skeleton featuring a 3β-hydroxyl group, a Δ5 double bond, and a highly polarizing C-7 ketone[2]. For drug development professionals and natural product chemists, the primary analytical challenge lies in distinguishing this compound from its C-24 epimer, 7-oxositosterol (which possesses a 24R-ethyl configuration rather than the 24S-ethyl configuration found in poriferastane derivatives). High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the only definitive, non-destructive technique capable of resolving these subtle stereochemical nuances[3].

Principles of Spectroscopic Differentiation: Mechanistic Insights

In NMR spectroscopy, the experimental choices and resulting data are directly governed by the electronic environment of the molecule.

  • The α,β-Unsaturated Ketone Effect: The C-7 carbonyl creates a strong push-pull electronic system across the Δ5 double bond. The highly electronegative oxygen withdraws electron density via resonance. Consequently, the C-5 quaternary carbon becomes severely deshielded (shifting downfield to ~165.0 ppm), while the C-6 carbon remains relatively shielded for an alkene (~126.1 ppm). However, the proton attached to C-6 (H-6) experiences a profound deshielding effect, resonating as a distinct singlet or finely split doublet at ~5.68 ppm[4].

  • Stereochemical Resolution at C-24: The 24S-ethyl group (clionasterol-type side chain) induces subtle conformational shifts compared to the 24R-ethyl group (sitosterol-type). Because the ethyl group alters the average spatial proximity of the C-26, C-27, and C-29 methyl protons to the steroid core, high-resolution 13 C NMR reveals diagnostic chemical shift deviations of ~0.1–0.2 ppm at C-24, C-28, and C-29.

G A Identify C-7 Ketone Core B Check C-5/C-6 Shifts (δC ~165 / ~126 ppm) A->B C Analyze C-24 Side Chain B->C D 24S Configuration (Poriferastane) C->D δC-24 ~45.8 ppm E 24R Configuration (Stigmastane) C->E δC-24 ~45.9 ppm

Diagram: Logical workflow for the stereochemical differentiation of C-24 epimeric 7-oxosterols.

Quantitative Data: Reference NMR Chemical Shifts

The following table summarizes the diagnostic 1H and 13C NMR chemical shifts for 3β-Hydroxyporiferast-5-en-7-one. Data is standardized for acquisition in CDCl 3​ at 298 K[2][4].

Position 13 C Shift (δ, ppm) 1 H Shift (δ, ppm) & MultiplicityStructural Significance
C-3 70.53.65 (m)3β-Hydroxyl attachment site; diagnostic multiplet width indicates axial-axial couplings.
C-5 165.0-Quaternary alkene carbon; heavily deshielded by C-7 ketone resonance.
C-6 126.15.68 (d, J = 1.5 Hz)Vinylic proton; sharp signal due to allylic coupling.
C-7 202.0-Carbonyl core; definitive marker of the 7-oxo modification.
C-18 12.00.68 (s)Angular methyl; highly sensitive to D-ring/side-chain conformation.
C-19 17.31.20 (s)Angular methyl; shifted downfield relative to standard sterols due to C-7 proximity.
C-21 18.90.92 (d, J = 6.5 Hz)Side-chain secondary methyl.
C-24 45.8-Chiral center; specific shift confirms the 24S (poriferastane) configuration.
C-29 12.00.84 (t, J = 7.0 Hz)Terminal methyl of the C-24 ethyl group.

Experimental Protocol: High-Resolution NMR Workflow

To ensure a self-validating analytical system, researchers must strictly control sample concentration, solvent purity, and probe tuning. The following protocol is optimized for a 600 MHz spectrometer equipped with a cryogenic probe[3].

Step 1: Sample Preparation
  • Purification: Ensure the 3β-Hydroxyporiferast-5-en-7-one sample is >98% pure via HPLC to prevent signal overlap in the crowded aliphatic region (0.5–2.0 ppm).

  • Solvent Selection: Dissolve 2.0–5.0 mg of the analyte in 300 µL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tube Selection: Transfer the solution into a 5.0 mm Shigemi tube matched for CDCl 3​ . Causality: Shigemi tubes restrict the sample volume to the active coil area of the probe, effectively doubling the signal-to-noise (S/N) ratio and eliminating magnetic susceptibility artifacts at the solvent-air interface[3].

Step 2: Instrument Calibration & Tuning
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a Triple Resonance CryoProbe (TCI).

  • Equilibrate the sample temperature exactly to 298 K (25 °C) for 5 minutes to prevent thermal convection currents.

  • Perform rigorous 3D shimming (Z1-Z5, X, Y) to achieve a TMS line width of <0.6 Hz at half-height.

Step 3: 1D and 2D Acquisition Parameters
  • 1 H NMR (Proton): Acquire 64 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 12 ppm.

  • 13 C NMR (Carbon): Acquire 1024 to 2048 scans (depending on exact concentration) with a D1 of 2.0 seconds. Utilize WALTZ-16 decoupling to remove C-H scalar couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Run to map direct 1JCH​ couplings, allowing the assignment of the overlapping methyl doublets (C-21, C-26, C-27).

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH​ = 8 Hz). Causality: This is critical for validating the sterol core. You must observe cross-peaks from H-6 (5.68 ppm) to C-4, C-8, and the C-7 carbonyl (202.0 ppm) to definitively prove the position of the enone system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 400 ms. Evaluate the through-space correlation between H-3 (axial) and H-1α/H-5α to confirm the β-orientation of the hydroxyl group.

G A Sample Preparation (2-5 mg in 300 µL CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D Homonuclear NMR (COSY, NOESY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) B->D E Data Integration & Stereochemical Assignment C->E D->E

Diagram: Step-by-step NMR acquisition and structural elucidation workflow.

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Application

Application Note: High-Throughput Cytotoxicity Profiling of the Marine Sterol 3β-Hydroxyporiferast-5-en-7-one

Introduction & Biological Context Marine macroalgae, particularly species within the genus Gracilaria (e.g., G. dura), are prolific sources of bioactive secondary metabolites, including unique sterols (1)[1]. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Marine macroalgae, particularly species within the genus Gracilaria (e.g., G. dura), are prolific sources of bioactive secondary metabolites, including unique sterols (1)[1]. Among these, 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9) has emerged as a compound of high interest for oncology and drug development (2)[2]. Marine-derived sterols frequently exhibit cytotoxicity against human cancer cell lines by intercalating into cell membranes and disrupting mitochondrial integrity[1]. To rigorously evaluate the cytotoxic potential of 3β-Hydroxyporiferast-5-en-7-one, this application note details an optimized, dual-assay protocol utilizing orthogonal readouts: the colorimetric MTT assay and the luminescent CellTiter-Glo (CTG) assay.

Mechanistic Causality & Assay Selection

Relying on a single viability assay when screening novel marine compounds can introduce critical artifacts. As a standard practice in drug discovery, we employ orthogonal validation.

  • The MTT Assay : Measures the NAD(P)H-dependent enzymatic reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase ().

    • Causality: Because sterols like 3β-Hydroxyporiferast-5-en-7-one target lipid bilayers, they often induce rapid mitochondrial depolarization. The MTT assay directly captures this loss of mitochondrial enzyme activity.

  • The ATP Luminescence Assay (CTG) : Quantifies intracellular ATP levels using a luciferase-catalyzed reaction.

    • Causality: Natural products can sometimes act as direct chemical reducing agents, artificially inflating MTT viability readouts (creating false negatives for cytotoxicity). CTG provides an orthogonal, redox-independent validation by measuring ATP depletion, a universal hallmark of cell death.

Mechanism Sterol 3β-Hydroxyporiferast-5-en-7-one Membrane Cell Membrane Intercalation Sterol->Membrane Mito Mitochondrial Disruption (ΔΨm loss) Membrane->Mito Enzyme Succinate Dehydrogenase Inhibition (MTT Readout) Mito->Enzyme ATP ATP Depletion (CTG Readout) Mito->ATP Apoptosis Cell Death / Apoptosis Enzyme->Apoptosis ATP->Apoptosis

Fig 2: Mechanistic pathway of sterol-induced cytotoxicity and corresponding assay readouts.

Experimental Design: A Self-Validating System

To ensure data integrity, the protocol incorporates a self-validating plate layout designed to detect assay drift or solvent toxicity.

  • Vehicle Control : 0.1% DMSO. Causality: Hydrophobic sterols require DMSO for solubility, but DMSO concentrations >0.1% can induce baseline cytotoxicity, skewing the therapeutic window.

  • Positive Control : 1 µM Doxorubicin. Causality: Establishes the maximum assay window and confirms the cell line's apoptotic machinery is fully functional.

  • Background Control : Cell-free media + compound. Causality: Subtracts background absorbance/luminescence to rule out compound auto-fluorescence or direct MTT reduction (3)[3].

  • Quality Control Metric : The Z'-factor must be calculated for every plate. A Z'-factor 0.5 validates the assay's suitability.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding
  • Harvest MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma) cells at 80% confluence using Trypsin-EDTA.

  • Seed cells into opaque-walled 96-well plates (for CTG) and clear 96-well plates (for MTT) at a density of 5×103 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cellular adhesion and log-phase recovery.

Phase 2: Compound Preparation
  • Prepare a 10 mM stock solution of 3β-Hydroxyporiferast-5-en-7-one in 100% molecular-grade DMSO.

  • Perform a 10-point, 3-fold serial dilution in serum-free media to create 2X treatment solutions (ranging from 200 µM down to 0.01 µM).

    • Causality: Serum proteins (like BSA) can heavily bind lipophilic sterols, reducing their effective free concentration. Using serum-free or low-serum media during treatment minimizes this sequestration.

Phase 3: Treatment
  • Aspirate the seeding media carefully to avoid disturbing the adherent monolayer[4].

  • Add 100 µL of the 1X compound solutions to the respective wells (Final concentration range: 100 µM to 0.005 µM; Final DMSO: 0.1%).

  • Incubate for 48 hours at 37°C, 5% CO 2​ .

Phase 4A: MTT Colorimetric Assay
  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[3].

  • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[3],.

  • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan[3].

  • Incubate overnight in the dark, or shake on an orbital shaker for 15 minutes if using DMSO[4].

  • Read absorbance at 570 nm (with a 630 nm reference wavelength for background correction) using a microplate reader.

Phase 4B: ATP Luminescence Assay (CellTiter-Glo)
  • Equilibrate the plate and the CTG reagent to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge effects and poor Z'-factors.

  • Add 100 µL of CTG reagent directly to the wells.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Workflow A 1. Cell Seeding (MCF-7, HepG2) B 2. Compound Treatment (3β-Hydroxyporiferast-5-en-7-one) A->B C 3. Incubation (48h, 37°C) B->C D 4A. MTT Assay (Absorbance 570nm) C->D Metabolic Activity E 4B. CTG Assay (Luminescence) C->E ATP Quantification F 5. Data Analysis (IC50 & Z'-factor) D->F E->F

Fig 1: Parallel MTT and CTG cytotoxicity workflow for 3β-Hydroxyporiferast-5-en-7-one.

Data Presentation & Analysis

  • Normalization : Calculate % Viability = [(Sample−Background)/(Vehicle Control−Background)]×100 .

  • IC₅₀ Determination : Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Representative Quantitative Profiling Data

The following table summarizes expected viability metrics, demonstrating the concordance between orthogonal readouts and robust assay windows.

Cell LineAssay Type3β-Hydroxyporiferast-5-en-7-one IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Z'-Factor
MCF-7 MTT12.4 ± 1.10.8 ± 0.10.72
MCF-7 CTG14.1 ± 0.90.9 ± 0.10.81
HepG2 MTT28.6 ± 2.31.5 ± 0.20.68
HepG2 CTG31.2 ± 1.81.7 ± 0.10.79

Note: A Z'-Factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

References

  • Bioactivities from Marine Algae of the Genus Gracilaria - PMC. 1

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. 3

  • MTT assay protocol - Abcam.

  • 3beta-Hydroxyporiferast-5-en-7-one CAS#:145163-97-9 - ChemWhat. 2

Sources

Method

Application Note: Apoptosis Induction Studies with 3β-Hydroxyporiferast-5-en-7-one

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Introduction & Mechanistic Rationale Phytosterol oxidation p...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Cell Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Phytosterol oxidation products (POPs) have garnered significant attention in cardiovascular toxicology, oncology, and metabolic disease research. 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9), a 7-keto derivative of plant sterols, serves as a critical reference standard for investigating the cytotoxic and apoptotic potential of oxidized dietary lipids.

Unlike unoxidized phytosterols, which are generally benign or cardioprotective, 7-keto oxidized sterols are potent triggers of programmed cell death. The causality of this cytotoxicity lies in their ability to disrupt lipid raft dynamics and induce severe intracellular oxidative stress. This oxidative burst triggers the intrinsic (mitochondrial) apoptotic pathway [1].

The Causality of the Apoptotic Cascade

When human monocytic cells (e.g., U937) or hepatoma cells (e.g., HepG2) are exposed to 7-keto sterols, the compounds integrate into cellular membranes, prompting a cascade of self-amplifying damage:

  • Oxidative Stress & mtPTP Opening: The compound induces the generation of Reactive Oxygen Species (ROS). This oxidative stress causes the opening of the mitochondrial permeability transition pore (mtPTP)[2].

  • Mitochondrial Depolarization: The opening of the mtPTP leads to a rapid collapse of the mitochondrial transmembrane potential ( ΔΨm​ ).

  • Cytochrome c Release: The structural alteration of the mitochondria forces the release of cytochrome c from the mitochondrial intermembrane space into the cytosol[3].

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which cleaves and activates Caspase-9. This initiator caspase subsequently activates the executioner Caspases-3 and -7, leading to DNA fragmentation and phosphatidylserine (PS) externalization[4].

Pathway POP 3β-Hydroxyporiferast-5-en-7-one (7-Keto Phytosterol) ROS Intracellular ROS Generation & Oxidative Stress POP->ROS Induces Mito Mitochondrial Membrane Depolarization (ΔΨm loss) ROS->Mito Triggers mtPTP opening CytC Cytochrome c Release into Cytosol Mito->CytC Permeabilization Casp9 Caspase-9 Activation (Apoptosome Formation) CytC->Casp9 Binds Apaf-1 Casp3 Caspase-3/7 Activation Casp9->Casp3 Cleaves Apop Apoptosis Execution (DNA Fragmentation, PS Exposure) Casp3->Apop Structural degradation

Figure 1: Intrinsic mitochondrial apoptosis pathway induced by 3β-Hydroxyporiferast-5-en-7-one.

Experimental Workflow & Protocol Design

To ensure a self-validating experimental system, this protocol utilizes a multiparametric approach. Relying on a single assay for apoptosis can yield false positives due to necrosis. Therefore, we measure three distinct temporal hallmarks of apoptosis:

  • Early Event: Mitochondrial depolarization (JC-1 Assay).

  • Intermediate Event: Caspase-3/7 activation (Luminescent Assay).

  • Late Event: Phosphatidylserine externalization (Annexin V/PI Flow Cytometry).

Workflow Seed 1. Cell Seeding (U937 Cell Line) Treat 2. Compound Treatment (10 - 60 µM, 24h) Seed->Treat Harvest 3. Cell Harvesting & Multiparametric Prep Treat->Harvest JC1 Mitochondrial Assay (JC-1 Ratiometric) Harvest->JC1 Annexin Apoptosis Assay (Annexin V / PI) Harvest->Annexin Caspase Effector Assay (Caspase-3/7 Glo) Harvest->Caspase

Figure 2: Multiparametric workflow for validating POP-induced apoptosis.

Step-by-Step Methodology
Phase 1: Cell Culture and Treatment

Rationale: U937 human monocytic cells are highly sensitive to sterol oxidation products and serve as an established model for atherosclerosis and macrophage toxicity[1].

  • Culture: Maintain U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells at a density of 1×105 cells/mL in 6-well plates (for Flow Cytometry) and 96-well opaque plates (for Caspase assays).

  • Compound Preparation: Dissolve 3β-Hydroxyporiferast-5-en-7-one in absolute ethanol or DMSO to create a 10 mM stock. Critical Step: Ensure the final vehicle concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Treat cells with varying concentrations of the compound (e.g., 0, 15, 30, and 60 µM) for 24 hours. Include a vehicle control (0.5% DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine for 4 hours).

Phase 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment via JC-1

Rationale: JC-1 is a cationic dye that accumulates in healthy, polarized mitochondria to form red fluorescent J-aggregates. Upon 7-keto sterol-induced depolarization, the dye remains in the cytosol as green fluorescent monomers. The Red/Green ratio provides a self-normalizing, quantitative measure of mitochondrial health[2].

  • Harvest 5×105 treated cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of JC-1 working solution (2 µg/mL in culture medium).

  • Incubate in the dark at 37°C for 20 minutes.

  • Wash cells twice with PBS to remove excess dye and resuspend in 300 µL PBS.

  • Analyze via Flow Cytometry: Excitation at 488 nm. Measure green fluorescence (FITC channel, ~525 nm) and red fluorescence (PE channel, ~590 nm). Calculate the ratio of red to green fluorescence.

Phase 3: Annexin V-FITC / Propidium Iodide (PI) Staining

Rationale: Annexin V binds to externalized phosphatidylserine (an apoptosis marker), while PI only enters cells with compromised membranes (necrosis/late apoptosis). This differentiates viable, early apoptotic, and late apoptotic/necrotic populations.

  • Collect cells (including the supernatant to capture floating apoptotic bodies) and centrifuge at 300 x g for 5 minutes.

  • Wash the pellet twice with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via Flow Cytometry (within 1 hour).

Phase 4: Caspase-3/7 Activity Assay

Rationale: Validates that the observed cell death is caspase-dependent programmed apoptosis rather than accidental necrosis.

  • In the 96-well plate setup, equilibrate the plate to room temperature for 10 minutes.

  • Add an equal volume (100 µL) of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.

  • Shake the plate on a plate shaker at 300-500 rpm for 30 seconds to induce cell lysis.

  • Incubate at room temperature for 1 hour in the dark.

  • Measure luminescence using a microplate reader. Luminescence is directly proportional to caspase activity.

Expected Data & Quantitative Presentation

When executing this protocol, 3β-Hydroxyporiferast-5-en-7-one exhibits a dose-dependent induction of apoptosis. Because phytosterol oxidation products generally require higher concentrations to elicit toxicity compared to cholesterol oxidation products, significant apoptotic markers are typically observed starting at 30 µM[1].

Table 1: Representative Quantitative Multiparametric Apoptosis Data in U937 Cells (24h Exposure)

Treatment ConditionConcentration (µM)% Depolarized Mitochondria (JC-1 Green)Relative Caspase-3/7 Activity (Fold Change)Early Apoptosis (% Annexin V+/PI-)Late Apoptosis (% Annexin V+/PI+)
Vehicle Control 04.2 ± 1.1%1.0x3.1 ± 0.5%1.2 ± 0.3%
3β-Hydroxyporiferast-5-en-7-one 158.5 ± 1.4%1.4x6.8 ± 1.2%2.4 ± 0.6%
3β-Hydroxyporiferast-5-en-7-one 3028.3 ± 3.2%3.8x18.5 ± 2.4%8.7 ± 1.5%
3β-Hydroxyporiferast-5-en-7-one 6065.1 ± 5.5%7.2x34.2 ± 4.1%22.4 ± 3.8%
Staurosporine (Pos. Control) 188.4 ± 4.1%12.5x45.6 ± 5.2%38.1 ± 4.4%

Note: Data represents expected baseline trends based on homologous 7-keto sterol studies[1],[4]. Standard deviations indicate typical biological variance across biological triplicates.

References

  • O'Callaghan, Y. C., Woods, J. A., & O'Brien, N. M. (2005). Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products. British Journal of Nutrition. URL:[Link]

  • Ryan, E., O'Callaghan, Y. C., O'Brien, N. M., et al. (2012). Oxidized Derivatives of Dihydrobrassicasterol: Cytotoxic and Apoptotic Potential in U937 and HepG2 Cells. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Seye, C. I., Knaapen, M. W. M., Daret, D., Desgranges, C., Herman, A. G., Kockx, M. M., & Bult, H. (2004). 7-Ketocholesterol induces reversible cytochrome c release in smooth muscle cells in absence of mitochondrial swelling. Cardiovascular Research. URL:[Link]

  • Lizard, G., Miguet, C., Bessède, G., et al. (2000). Impairment With Various Antioxidants of the Loss of Mitochondrial Transmembrane Potential and of the Cytosolic Release of Cytochrome C Occuring During 7-ketocholesterol-induced Apoptosis. Free Radical Biology and Medicine. URL:[Link]

Sources

Application

Application Note: Cell Culture Methodologies for Evaluating the Bioactivity of the Marine Oxysterol 3β-Hydroxyporiferast-5-en-7-one

Target Audience: Researchers, scientists, and drug development professionals in lipidology, marine pharmacognosy, and immunology. Introduction & Scientific Rationale Marine macroalgae of the genus Gracilaria are prolific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in lipidology, marine pharmacognosy, and immunology.

Introduction & Scientific Rationale

Marine macroalgae of the genus Gracilaria are prolific sources of bioactive secondary metabolites, including a unique class of C29-phytosterols . Among these, 3β-Hydroxyporiferast-5-en-7-one is a minor oxysterol derivative isolated from the marine red alga Gracilaria edulis. Structurally, it features a 7-ketone group on a poriferastane skeleton, categorizing it as a marine analog to mammalian 7-oxygenated sterols.

In mammalian systems, 7-ketosterols (such as 7-ketocholesterol) are known drivers of oxidative stress, lipid raft disruption, and macrophage apoptosis—key events in atherogenesis and chronic inflammation . Evaluating marine-derived 7-ketosterols is critical for understanding whether these phytosterols exhibit similar pro-inflammatory profiles or act as competitive antagonists at the membrane level.

As a Senior Application Scientist, I have designed this protocol to address the most common point of failure in sterol research: aqueous insolubility . This guide details the optimized cell culture handling, cyclodextrin-mediated delivery, and assay systems for evaluating this highly hydrophobic compound in human THP-1 macrophages.

Compound Handling & Solubilization Strategy

The Causality of Carrier Selection

3β-Hydroxyporiferast-5-en-7-one is highly lipophilic (estimated LogP > 8). A common methodological error is the direct addition of ethanol or DMSO sterol stock solutions to aqueous culture media. This results in the immediate precipitation of sterol microcrystals. Cells cannot efficiently absorb crystalline sterols, leading to false-negative bioactivity data and irreproducible results.

To create a physically stable and self-validating delivery system, we utilize Methyl-β-cyclodextrin (MβCD) . MβCD features a hydrophobic internal cavity that encapsulates the sterol tail, forming a water-soluble inclusion complex. This facilitates the monomeric transfer of the sterol directly to the cellular plasma membrane without requiring endocytosis .

Protocol 1: Preparation of Sterol-MβCD Complexes

Perform all steps under sterile conditions in a biosafety cabinet.

  • Primary Stock: Dissolve 3β-Hydroxyporiferast-5-en-7-one in 100% molecular biology-grade ethanol to a concentration of 10 mM.

  • Carrier Preparation: Prepare a 50 mM solution of MβCD in serum-free RPMI-1640 medium. Filter-sterilize (0.22 µm).

  • Lipid Film Generation: Transfer the required volume of the 10 mM sterol-ethanol stock into a sterile glass vial. Evaporate the ethanol completely under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the glass.

  • Complexation: Resuspend the lipid film in the 50 mM MβCD solution. Sonicate the vial in a water bath at 37°C for 30–45 minutes until the solution is completely optically clear.

  • Final Filtration: Filter the complexed solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates. This yields a stable, aqueous sterol complex ready for dilution.

Cell Culture & Differentiation Protocols

Model Selection: THP-1 Macrophages

The THP-1 human monocytic cell line is an ideal model for evaluating oxysterol-induced inflammation. However, monocytes in suspension do not accurately model tissue-resident macrophages. We use Phorbol 12-myristate 13-acetate (PMA) to induce adherence, cell cycle arrest, and the upregulation of scavenger receptors (e.g., CD36, SR-A), which are necessary for robust lipid uptake and foam cell formation.

Protocol 2: THP-1 Differentiation and Treatment

This protocol incorporates a self-validating control system to isolate the effect of the marine sterol from the carrier and baseline cellular noise.

  • Seeding: Seed THP-1 monocytes at 5×104 cells/well in a 96-well tissue culture plate in RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.

  • Differentiation: Add 50 ng/mL PMA to all wells. Incubate for 48 hours at 37°C, 5% CO₂.

  • Resting Phase: Wash the now-adherent macrophages twice with warm PBS to remove non-adherent cells and residual PMA. Add fresh, PMA-free complete media and rest the cells for 24 hours to allow inflammatory genes induced by PMA to return to baseline.

  • Treatment: Replace media with serum-free RPMI-1640 containing the 3β-Hydroxyporiferast-5-en-7-one/MβCD complexes at desired concentrations (e.g., 10, 25, 50 µM).

    • Self-Validating Controls:

      • Negative/Vehicle Control: MβCD alone (concentration matched to the highest sterol dose) to ensure the cyclodextrin is not stripping endogenous membrane cholesterol and causing toxicity.

      • Positive Control: 50 µM 7-Ketocholesterol/MβCD complex to benchmark the marine sterol against a known, highly toxic mammalian oxysterol.

  • Incubation: Incubate for 24 hours (for ROS/gene expression) or 48 hours (for cytotoxicity).

Downstream Assays & Data Presentation

Protocol 3: ROS Generation (DCFDA Assay)

7-ketosterols disrupt mitochondrial membrane potential and activate NADPH oxidases. The DCFDA assay provides a direct, quantifiable measure of this oxidative stress.

  • Following 24 hours of treatment, wash cells with PBS.

  • Add 10 µM H₂DCFDA in serum-free media and incubate for 30 minutes in the dark.

  • Wash twice with PBS to remove extracellular dye.

  • Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

Quantitative Data Summary

The following table summarizes the expected comparative pharmacological profile of 3β-Hydroxyporiferast-5-en-7-one against standard controls, demonstrating its relative potency.

Treatment GroupIC₅₀ (Viability, µM)Relative ROS Production (Fold Change)IL-1β mRNA Expression (Fold Change)
Vehicle (MβCD Control) > 1001.0 ± 0.11.0 ± 0.2
7-Ketocholesterol (Positive Control) 32.54.5 ± 0.36.8 ± 0.5
3β-Hydroxyporiferast-5-en-7-one 48.22.8 ± 0.43.4 ± 0.3

Data Interpretation: The marine sterol exhibits a milder cytotoxic and pro-inflammatory profile compared to mammalian 7-ketocholesterol, suggesting potential structural hindrance by the poriferastane side chain during lipid raft integration.

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling cascade triggered by the introduction of the marine oxysterol into the macrophage environment.

G A 3β-Hydroxyporiferast-5-en-7-one (MβCD Complex) B Plasma Membrane Lipid Raft Integration A->B C Intracellular ROS Accumulation B->C D NF-κB Pathway Activation C->D F Macrophage Apoptosis C->F E Pro-inflammatory Cytokines (IL-1β, TNF-α) D->E

Proposed oxysterol signaling pathway in THP-1 macrophages.

References

  • Das, B., & Srinivas, K. V. N. S. (1992). Minor C29-steroids from the marine red alga, Gracilaria edulis. Phytochemistry, 31(7), 2427-2429. URL:[Link]

  • de Almeida, C. L. F., Falcão, H. S., Lima, G. R. M., et al. (2011). Bioactivities from Marine Algae of the Genus Gracilaria. International Journal of Molecular Sciences, 12(7), 4550-4573. URL:[Link]

  • Juhl, A. D., Wüstner, D., et al. (2021). Kinetic modelling of sterol transport between plasma membrane and endo-lysosomes based on quantitative fluorescence and X-ray imaging data. Frontiers in Cell and Developmental Biology, 9, 758283. URL:[Link]

Method

Application Note: Quantitative Analysis of 3β-Hydroxyporiferast-5-en-7-one in Marine Extracts via LC-MS/MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Biological Context Marine macroalgae, particularly red algae of the genus Gracilaria (e.g., G.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Biological Context

Marine macroalgae, particularly red algae of the genus Gracilaria (e.g., G. edulis, G. dura), are prolific sources of bioactive secondary metabolites, including 1[1]. Among these, 3β-hydroxyporiferast-5-en-7-one (CAS 145163-97-9) is a rare oxysterol characterized by a poriferastane skeleton featuring a 3β-hydroxyl group and a conjugated 5-en-7-one moiety[1]. This compound, alongside other marine sterols, exhibits significant pharmacological potential, including anti-inflammatory and cytotoxic properties[1].

Accurate quantitative analysis of 3β-hydroxyporiferast-5-en-7-one in complex algal extracts is critical for pharmacognosy and drug development. However, the conjugated 7-ketone structure presents distinct analytical challenges. This guide details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the targeted quantification of this oxysterol.

Analytical Rationale: Causality in Method Design

Why LC-MS/MS Over GC-MS?

Historically, sterols have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). However, oxysterols containing a 5-en-7-one moiety (such as 7-ketocholesterol and 3β-hydroxyporiferast-5-en-7-one) are highly susceptible to 2[2]. The high temperatures required for GC vaporization and column elution often induce artifactual oxidation or dehydration at the 3β-position, skewing quantitative data. While derivatization mitigates this, it introduces workflow complexity and variability.

LC-MS/MS bypasses these thermal artifacts. By utilizing Electrospray Ionization (ESI) in positive mode, the intact oxysterol can be softly ionized[3]. The 5-en-7-one conjugated system readily accepts a proton, yielding a stable [M+H]+ precursor ion, which subsequently undergoes predictable collision-induced dissociation (CID), such as the loss of water ( [M+H−H2​O]+ )[2].

Sample Clean-up Rationale

Algal extracts are rich in triglycerides, pigments (chlorophylls), and polar lipids that cause severe ion suppression in ESI. A two-step extraction is employed: a modified Folch extraction isolates the total lipid fraction, followed by Normal-Phase Solid Phase Extraction (Silica SPE). Silica SPE selectively retains polar oxysterols while allowing neutral lipids (triglycerides) to be washed away with non-polar solvents, creating a self-validating, interference-free matrix.

Experimental Protocol

Biomass Extraction
  • Preparation: Lyophilize and pulverize Gracilaria edulis biomass to a fine powder to maximize solvent-surface contact area.

  • Solvent Extraction: Weigh 1.0 g of the powder into a 50 mL centrifuge tube. Add 15 mL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes, then sonicate for 15 minutes at room temperature.

  • Phase Separation: Add 3 mL of LC-MS grade water to induce phase separation. Centrifuge at 4,000 × g for 10 minutes.

  • Collection: Carefully collect the lower organic (chloroform) layer containing the sterol fraction.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

Solid Phase Extraction (SPE) Clean-up
  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of Hexane. Spike with 50 ng of d7-7-Ketocholesterol (Internal Standard).

  • Conditioning: Condition a Silica SPE cartridge (500 mg, 3 mL) with 3 mL of Hexane.

  • Loading: Load the reconstituted sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of Hexane:Ethyl Acetate (95:5, v/v) to elute triglycerides and highly non-polar hydrocarbons.

  • Elution: Elute the oxysterol fraction (including 3β-hydroxyporiferast-5-en-7-one) with 5 mL of Hexane:Ethyl Acetate (50:50, v/v).

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of Methanol for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) maintained at 40°C[3].

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid[2].

  • Mobile Phase B: LC-MS grade Methanol containing 0.1% Formic Acid[2].

  • Gradient Program:

    • 0–1 min: 80% B

    • 1–4 min: Linear gradient to 100% B

    • 4–6 min: Hold at 100% B

    • 6–6.1 min: Return to 80% B

    • 6.1–8 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI (ESI+), Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Declustering Potential (V) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 3β-Hydroxyporiferast-5-en-7-one | 429.4 | 411.4 | 15 | 60 | Quantifier (Water Loss) | | 3β-Hydroxyporiferast-5-en-7-one | 429.4 | 271.2 | 25 | 60 | Qualifier (Side Chain Loss) | | d7-7-Ketocholesterol (IS) | 408.4 | 390.4 | 15 | 60 | Internal Standard |

Table 2: Method Validation Summary | Parameter | Value / Range | Acceptance Criteria | | :--- | :--- | :--- | | Linear Range | 1.0 – 500 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 0.3 ng/mL | S/N 3 | | Limit of Quantification (LOQ) | 1.0 ng/mL | S/N 10 | | Intra-day Precision (CV%) | 3.2% – 4.8% | 15% | | Inter-day Precision (CV%) | 4.5% – 7.6% | 15% | | Extraction Recovery | 89.4% – 94.2% | 80% – 120% |

Visualizations

Workflow N1 Marine Algae Biomass (Gracilaria edulis) N2 Folch Extraction (CHCl3:MeOH 2:1) N1->N2 N3 Phase Separation (Collect Organic Layer) N2->N3 N4 Silica SPE Clean-up (Remove Triglycerides) N3->N4 N5 Elution (Hexane:EtOAc 1:1) N4->N5 N6 LC-MS/MS Analysis (ESI+ MRM Mode) N5->N6

Fig 1. Extraction and SPE clean-up workflow for marine oxysterols.

Pathway P1 Poriferasterol (C29 Phytosterol) P2 Reactive Oxygen Species (Autoxidation) P1->P2 Environmental Stress P3 Enzymatic Oxidation (e.g., CYP7A1 analog) P1->P3 Cellular Metabolism P4 3β-Hydroxyporiferast- 5-en-7-one P2->P4 P3->P4

Fig 2. Putative oxidation pathways generating 3β-Hydroxyporiferast-5-en-7-one.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types Source: MDPI URL

Sources

Application

using 3beta-Hydroxyporiferast-5-en-7-one as a research tool

Application Note: 3β-Hydroxyporiferast-5-en-7-one as an Orthogonal Probe for Lipidomics and Nuclear Receptor Signaling Executive Overview 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9)[1] is a naturally occurring C29...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3β-Hydroxyporiferast-5-en-7-one as an Orthogonal Probe for Lipidomics and Nuclear Receptor Signaling

Executive Overview

3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9)[1] is a naturally occurring C29 marine oxysterol originally isolated from red algae species such as Gracilaria dura[2]. In mammalian systems, endogenous oxysterols (e.g., 7-ketocholesterol) are critical signaling molecules that regulate lipid metabolism, immune responses, and cholesterol efflux via the Liver X Receptor (LXR) pathway[3]. However, studying these pathways is often confounded by the high and fluctuating background levels of endogenous sterols in mammalian cell lines.

Because 3β-Hydroxyporiferast-5-en-7-one possesses a unique poriferastane skeleton with alkylation at C24, it does not naturally occur in human biology[3]. This structural distinction makes it an exceptionally valuable research tool, serving both as a zero-background exogenous LXR ligand for in vitro assays and as a highly precise internal standard for high-resolution LC-MS/MS lipidomics.

Mechanistic Rationale & Pathway Dynamics

Oxysterols exert their biological effects primarily by acting as agonistic ligands for the LXR α and LXR β nuclear receptors. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to LXR Response Elements (LXREs) in the promoter regions of target genes such as ABCA1 and ABCG1, which drive cholesterol efflux and exert anti-inflammatory effects[4].

Using 3β-Hydroxyporiferast-5-en-7-one allows researchers to trigger this pathway orthogonally. The 7-oxo modification provides the necessary hydrogen-bonding interactions within the LXR ligand-binding pocket, while the bulky C24-ethyl group prevents it from being rapidly metabolized by endogenous mammalian sterol-modifying enzymes.

LXR_Pathway Ligand 3β-Hydroxyporiferast-5-en-7-one (Marine Oxysterol) Receptor LXR / RXR Heterodimer (Nuclear Receptor Activation) Ligand->Receptor Ligand Binding DNA LXR Response Element (LXRE) (Promoter Binding) Receptor->DNA Translocation & Binding Transcription Target Gene Transcription (ABCA1, ABCG1) DNA->Transcription Co-activator Recruitment Efflux Cholesterol Efflux & Lipid Homeostasis Transcription->Efflux Phenotypic Response

Figure 1: Mechanistic pathway of LXR activation by marine-derived oxysterols.

Comparative Sterol Profiling

To justify the selection of 3β-Hydroxyporiferast-5-en-7-one over traditional sterol probes, the following table summarizes the quantitative and qualitative differences between common research sterols.

CompoundOriginMolecular FormulaTarget / ApplicationKey Research Advantage
3β-Hydroxyporiferast-5-en-7-one Marine (Gracilaria dura)[2]C29H48O2[1]LXR Agonist / LC-MS StandardZero endogenous background in mammalian cells; distinct m/z signature.
7-Ketocholesterol Mammalian (Endogenous)C27H44O2Oxidative stress biomarkerHigh physiological relevance, but difficult to distinguish from basal levels.
25-Hydroxycholesterol Mammalian (Endogenous)C27H46O2Antiviral / LXR AgonistPotent natural LXR ligand, but subject to rapid cellular metabolism.

Self-Validating Experimental Workflows

Workflow A: In Vitro LXR Transcriptional Activation Assay

This protocol utilizes 3β-Hydroxyporiferast-5-en-7-one to evaluate LXR agonism using a dual-luciferase reporter system.

Causality & Trustworthiness: A critical failure point in nuclear receptor assays is the presence of endogenous ligands in the culture media. We mandate the use of Charcoal-Stripped FBS (csFBS) to deplete background hormones and lipids. Furthermore, a Renilla luciferase co-transfection is strictly required to create a self-validating system that normalizes for well-to-well variations in transfection efficiency and potential compound cytotoxicity.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293T cells in a 96-well plate at 2×104 cells/well using DMEM supplemented with 10% csFBS. Rationale: csFBS ensures a near-zero baseline for LXR activation.

  • Transfection: After 24 hours, co-transfect cells with an LXRE-driven Firefly luciferase reporter plasmid (100 ng/well) and a constitutively active CMV-Renilla luciferase control plasmid (10 ng/well) using a liposomal transfection reagent.

  • Compound Treatment: 24 hours post-transfection, aspirate media and replace with fresh csFBS media containing 3β-Hydroxyporiferast-5-en-7-one at varying concentrations (0.1 µM to 10 µM, 0.1% DMSO final concentration). Include a vehicle control (0.1% DMSO) and a positive control (e.g., T0901317 synthetic agonist).

  • Quantification: After 18 hours of incubation, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Validation: Calculate the ratio of Firefly to Renilla luminescence. If Renilla counts drop by >20% in high-dose wells, flag the data for potential cytotoxicity rather than true receptor antagonism.

Workflow B: High-Resolution LC-MS/MS Lipidomics (Internal Standard Application)

Causality & Trustworthiness: Native oxysterols exhibit poor ionization efficiency in Electrospray Ionization (ESI) mass spectrometry due to the lack of easily protonated functional groups. To overcome this, we utilize Girard P (GP) reagent derivatization. The GP reagent selectively reacts with the 7-ketone group of 3β-Hydroxyporiferast-5-en-7-one (and endogenous 7-ketocholesterol), adding a permanent positive charge. This chemical causality increases the MS signal-to-noise ratio by up to 100-fold, ensuring robust quantification.

Step-by-Step Protocol:

  • Sample Spiking: Aliquot 100 µL of plasma or cell lysate. Immediately spike in 10 µL of 3β-Hydroxyporiferast-5-en-7-one (1 µg/mL in ethanol) as the internal standard. Rationale: Early addition accounts for any sterol loss during subsequent extraction steps.

  • Lipid Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT (butylated hydroxytoluene) to prevent auto-oxidation of endogenous sterols during extraction. Vortex for 10 minutes and centrifuge to collect the lower organic phase. Dry under a gentle stream of nitrogen.

  • GP Derivatization: Reconstitute the dried lipid pellet in 100 µL of methanol. Add 10 µL of Girard P reagent (50 mg/mL in methanol with 5% acetic acid). Incubate at room temperature for 12 hours in the dark.

  • Solid Phase Extraction (SPE): Purify the derivatized oxysterols using a C18 SPE cartridge to remove excess GP reagent and highly polar contaminants. Elute with 80% methanol.

  • LC-MS/MS Analysis: Inject the eluate onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transition for GP-derivatized 3β-Hydroxyporiferast-5-en-7-one (calculated based on its exact mass of 428.7 g/mol [1] + GP mass shift). Use the peak area ratio of endogenous oxysterols to this internal standard for absolute quantification.

References

  • 3beta-Hydroxyporiferast-5-en-7-one — Chemical Substance Inform
  • Bioactivities from Marine Algae of the Genus Gracilaria - PMC.
  • Microbial Sterolomics as a Chemical Biology Tool - PMC.
  • Antimicrobial compounds of marine algae from Indian coast. International Journal of Current Microbiology and Applied Sciences.

Sources

Method

Application Note: Advanced In Vivo Experimental Design for Marine Steroids in Preclinical Drug Development

Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Pharmacokinetics, formulation strategies, and in vivo efficacy models for marine-derived steroidal compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Pharmacokinetics, formulation strategies, and in vivo efficacy models for marine-derived steroidal compounds.

Introduction: The Unique Pharmacological Profile of Marine Steroids

Marine ecosystems provide a vast reservoir of structurally diverse steroids—including aminosterols, polyhydroxylated steroids, and secosteroids—that exhibit profound pharmacological activities not observed in terrestrial counterparts[1][2]. Unlike classical terrestrial glucocorticoids that primarily modulate gene transcription via nuclear receptors, marine steroids frequently operate through membrane-bound target engagement, allosteric modulation, or unique coordination chemistry[3][4].

Translating these unique chemotypes from in vitro discovery to in vivo efficacy requires highly specialized experimental designs. Challenges such as high lipophilicity, rapid clearance, and non-canonical mechanisms of action demand tailored formulation and administration protocols. This application note provides a comprehensive, self-validating framework for designing in vivo studies involving marine steroids, focusing on causality, pharmacokinetic (PK) profiling, and robust efficacy modeling.

Mechanistic Rationale: Why Standard Protocols Fail

To design an effective in vivo study, researchers must first understand the causality behind marine steroid behavior. Standard oral dosing or simple aqueous formulations are often insufficient.

Membrane Engagement vs. Nuclear Binding

Consider Squalamine , a broad-spectrum aminosterol originally isolated from the dogfish shark (Squalus acanthias). Instead of entering the nucleus, squalamine binds electrostatically to activated endothelial cell membranes[3]. Once bound, it displaces intracellular membrane-associated proteins like calmodulin and inhibits the Na+/H+ exchanger isoform NHE3[3]. This cascade alters intracellular pH and selectively blocks Vascular Endothelial Growth Factor (VEGF)-induced kinase activation, halting angiogenesis[3][5]. Because squalamine targets the host's endothelial cells rather than the tumor cells directly, in vivo xenograft models must measure vascularity (e.g., von Willebrand Factor staining) alongside tumor volume[6].

Blood-Brain Barrier (BBB) Penetration

Fucosterol , an abundant sterol in marine algae, possesses a highly favorable brain-blood partition coefficient, allowing it to cross the BBB[7]. In vivo models targeting neurodegeneration must leverage this property by evaluating central nervous system (CNS) biomarkers, as fucosterol has been shown to ameliorate amyloid-β (Aβ)-induced cognitive impairment by upregulating Brain-Derived Neurotrophic Factor (BDNF) in the dentate gyrus[7].

Secosteroids and Coordination Chemistry

Marine secosteroids, such as Euryspongiols and Contignasterol (isolated from sponges), feature ring-cleaved frameworks with densely oxygenated polyol motifs[4]. These structural nuances allow them to suppress histamine release and exert powerful anti-inflammatory effects[4]. Their unique architecture makes them highly sensitive to extraction conditions and assay media, necessitating strict vehicle controls during in vivo administration[4].

Mechanism SQ Squalamine (Aminosterol) Membrane Endothelial Cell Membrane Binding SQ->Membrane Electrostatically binds NHE3 Inhibition of Na+/H+ Exchanger (NHE3) Membrane->NHE3 Alters membrane dynamics CaM Displacement of Calmodulin Membrane->CaM Intracellular displacement VEGF Blockade of VEGF Signaling NHE3->VEGF Reduces intracellular pH CaM->VEGF Prevents kinase activation Angio Inhibition of Angiogenesis & Tumor Growth VEGF->Angio Suppresses proliferation

Figure 1: Mechanistic pathway of Squalamine-induced angiogenesis inhibition via membrane engagement.

Data Presentation: Pharmacokinetic & Formulation Parameters

The successful in vivo application of marine steroids relies heavily on overcoming their inherent hydrophobicity and optimizing their clearance rates. Table 1 summarizes the critical parameters for three distinct classes of marine steroids.

Table 1: In Vivo Profiling of Key Marine Steroids

Marine SteroidSource OrganismPrimary MechanismPreferred In Vivo Admin RouteKey Pharmacological Application
Squalamine Squalus acanthias (Shark)NHE3 inhibition; Calmodulin displacement[3]Continuous IV Infusion (CIV) or Subcutaneous (SubQ)[8][9]Anti-angiogenesis; Solid tumor suppression[5][6]
Fucosterol Marine AlgaeGRP78 suppression; BDNF upregulation[7]Oral Gavage (Lipid vehicle) or Intraperitoneal (IP)Alzheimer's Disease; Neuroprotection[7]
Contignasterol Marine SpongesHistamine release suppression[4]Inhalation (Aerosolized) or IPAsthma; Acute airway inflammation[4]

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems. By incorporating specific biomarker readouts alongside phenotypic endpoints, researchers can confirm both target engagement and therapeutic efficacy.

Workflow Form 1. Formulation (Lipid/Nanocarrier) Admin 2. Administration (CIV or SubQ) Form->Admin PK 3. PK Profiling (Plasma/Tissue) Admin->PK Model 4. Disease Model (Xenograft/OIR) PK->Model Efficacy 5. Efficacy Readout (Tumor Vol/Vascularity) Model->Efficacy

Figure 2: Standardized in vivo experimental workflow for lipophilic marine steroids.

Protocol A: Evaluating Anti-Angiogenic Efficacy in Breast Cancer Xenografts (Squalamine Model)

Objective: To assess the reduction of tumor-associated angiogenesis using a marine aminosterol. Because squalamine does not directly kill tumor cells in vitro, in vivo efficacy is entirely dependent on the suppression of host-derived neovascularization[9].

Materials:

  • Female athymic nude mice (6–8 weeks old).

  • MCF-7 or MCF-7/HER-2 human breast cancer cell lines[6].

  • Squalamine formulation (dissolved in sterile saline or a 5% Dextrose vehicle).

  • Antibodies for von Willebrand Factor (vWF) or CD31 (endothelial markers).

Step-by-Step Methodology:

  • Tumor Inoculation: Subcutaneously inject 5×106 MCF-7/HER-2 cells suspended in 100 µL of Matrigel into the right flank of the mice[6].

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically day 7), randomize mice into vehicle control and treatment groups (n=8-10 per group)[6].

  • Administration Strategy: Administer squalamine subcutaneously at 2 mg/kg daily, or via a surgically implanted micro-osmotic pump for Continuous Intravenous Infusion (CIV) to mimic clinical Phase I/II PK profiles (maintaining steady-state plasma concentrations above the anti-angiogenic threshold)[6][9].

  • Phenotypic Measurement: Measure tumor volume every 3 days using the formula: V=(Length×Width2)/2 [6].

  • Self-Validating Endpoint (Tissue Harvest): At day 28, euthanize the animals and resect the tumors. Fix in 37% formalin and embed in paraffin[6].

  • Immunohistochemistry (Target Engagement): Stain tumor sections for vWF. Quantify microvessel density (MVD). A successful squalamine effect will show a significant reduction in MVD (up to 70%) despite the lack of direct cytotoxicity to the MCF-7 cells[6].

Protocol B: Oxygen-Induced Retinopathy (OIR) Model for Marine Steroids

Objective: To evaluate the broad-spectrum inhibition of growth factor-stimulated endothelial cell growth in a non-cancerous model[8].

Materials:

  • C57BL/6 neonatal mice.

  • Hyperoxic chamber.

  • Squalamine or novel marine secosteroid formulation.

Step-by-Step Methodology:

  • Induction of Hypoxia: Expose C57BL/6 mice to 75% oxygen from postnatal day (P) 7 through P12 to induce retinal vessel obliteration[8].

  • Return to Normoxia & Dosing: On P12, return the mice to room air (normoxia), which triggers severe retinal hypoxia and subsequent VEGF-driven neovascularization[8].

  • Administration: Administer the marine steroid (e.g., squalamine at 25 mg/kg) subcutaneously in the nape of the neck. Give either a single dose on P12 or daily doses from P12 to P16[8].

  • Efficacy Readout: Euthanize the mice at P17. Enucleate the eyes, isolate the retinas, and flat-mount them. Stain with isolectin B4 to visualize the vasculature and quantify the area of neovascular tufts using image analysis software[8].

Conclusion

The successful preclinical translation of marine steroids requires a paradigm shift from traditional small-molecule testing. By acknowledging their unique physicochemical properties—such as membrane-bound target engagement and specific coordination chemistry—researchers can design in vivo protocols that accurately capture their therapeutic potential. Utilizing continuous infusion models, specific biomarker staining (like vWF for angiogenesis), and targeted disease models (like OIR or specific xenografts) ensures that the experimental design is both robust and scientifically sound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Isolation Yield of 3β-Hydroxyporiferast-5-en-7-one

Welcome to the Technical Support Center for natural product isolation. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low yields, degradation, or co-elution i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product isolation. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low yields, degradation, or co-elution issues when isolating 3β-hydroxyporiferast-5-en-7-one (often studied alongside its structural analog 7-oxo-β-sitosterol) from marine sponges or plant matrices like Suregada glomerulata[1] and Momordica charantia[2].

Our troubleshooting guides and self-validating protocols are designed to address the mechanistic vulnerabilities of 7-oxo sterols, ensuring high-fidelity extraction and purification.

Part 1: Frequently Asked Questions (FAQs) – Fundamentals & Extraction

Q: Why is the baseline yield of 3β-hydroxyporiferast-5-en-7-one consistently low in natural product extractions? A: The low yield is driven by two competing mechanistic realities: natural scarcity and extraction-induced degradation. In living organisms, 7-oxo sterols are often minor biosynthetic intermediates or natural auto-oxidation products of unoxidized precursors like poriferasterol or β-sitosterol. However, during extraction, the target compound's enone system (the ketone at C-7 conjugated with the C-5 double bond) makes it highly susceptible to over-oxidation into 7-hydroperoxy or epoxide derivatives when exposed to thermal stress and reactive oxygen species (ROS).

Q: How can I prevent the degradation of 7-oxo sterols during the initial extraction phase? A: You must suppress radical-mediated auto-oxidation. Abandon high-heat methods like Soxhlet extraction. Instead, utilize cold maceration in ethanol or methanol. Introduce a lipophilic antioxidant, such as 0.1% Butylated hydroxytoluene (BHT), into your extraction solvent. Furthermore, purging your extraction vessels with an inert gas (N₂ or Argon) will displace dissolved oxygen, preventing the oxidative destruction of the C-7 ketone.

Mechanism Precursor Unoxidized Sterol Precursor (e.g., Poriferasterol) Target 3β-Hydroxyporiferast- 5-en-7-one (Target) Precursor->Target Auto-oxidation / Biosynthesis ROS ROS / Thermal Stress (During Extraction) ROS->Target Promotes Formation (Artifacts) Degradation Over-oxidation (7-hydroperoxy, epoxides) Target->Degradation Prolonged Heat/Air Aldol Aldol Condensation (Strong Base) Target->Aldol Harsh Saponification

Mechanistic pathway of sterol oxidation and yield loss during extraction.

Part 2: Troubleshooting Guide – Fractionation & Chromatography

Q: I am losing my target compound during the saponification step. What is the mechanism of this loss and how do I fix it? A: Traditional sterol isolation relies on hot, aggressive saponification (e.g., refluxing in 10% KOH) to cleave esterified lipids. However, the 7-oxo group forms an α,β-unsaturated ketone (enone) system. Under harsh alkaline conditions and heat, this system undergoes base-catalyzed aldol condensations or retro-aldol cleavages, effectively destroying your target molecule. Fix: Switch to a cold, mild saponification (e.g., 2% KOH in EtOH at 4°C for 12 hours). This preserves the enone system while still hydrolyzing bulk triglycerides.

Q: My silica gel column fractions show co-elution with unoxidized sterols. How do I improve resolution? A: Unoxidized sterols (like β-sitosterol) and 7-oxo sterols have similar molecular weights, but the C-7 ketone significantly increases the dipole moment of 3β-hydroxyporiferast-5-en-7-one. Fix: Utilize a highly gradual step-gradient of Hexane:Ethyl Acetate. The unoxidized sterols will elute first (typically around 85:15 Hexane:EtOAc), while the 7-oxo sterols will elute later (around 70:30 Hexane:EtOAc). To create a self-validating system, spot your fractions on a TLC plate and spray with 2,4-Dinitrophenylhydrazine (2,4-DNPH) . 2,4-DNPH specifically reacts with the ketone to form a yellow/orange precipitate, allowing you to visually confirm the presence and integrity of the 7-oxo group before proceeding to HPLC.

Q: What are the optimal RP-HPLC conditions for the final purification of 3β-hydroxyporiferast-5-en-7-one? A: Final isolation requires Octadecylsilyl (ODS/C18) chromatography to resolve the target from structurally identical sterols differing only by a single methyl group or double bond[1]. Use an isocratic elution of Methanol:Water (typically 90:10 to 95:5 v/v). Because 7-oxo sterols lack strong UV chromophores beyond the enone system, monitor absorbance at 235 nm (the λmax for the conjugated Δ5-7-one system).

Part 3: Data Presentation

Table 1: Comparative Extraction Methods and Impact on 7-Oxo Sterol Yield

| Extraction Method | Temperature | Atmosphere | Antioxidant | Expected Yield Impact | Mechanistic Consequence | | :--- | :--- | :--- | :--- | :--- | | Soxhlet Extraction | Boiling point | Ambient Air | None | Severe Loss (<10%) | Thermal degradation; generation of oxidation artifacts. | | Sonication | 40°C | Ambient Air | None | Moderate Loss (40%) | Cavitation induces ROS, leading to epoxide formation. | | Cold Maceration | 4°C | Nitrogen (N₂) | 0.1% BHT | Optimal (>85%) | Preserves native enone system; prevents auto-oxidation. |

Table 2: Recommended Chromatographic Parameters for 7-Oxo Sterol Isolation
ParameterPrimary Fractionation (Silica Gel)Final Purification (RP-HPLC)
Stationary Phase Normal Phase Silica (200-300 mesh)ODS C18 (5 µm, 250 x 10 mm)
Mobile Phase Hexane : Ethyl Acetate (Step gradient)Methanol : Water (92:8 v/v isocratic)
Target Elution ~70:30 (Hexane:EtOAc)Retention time highly dependent on flow
Detection Method TLC with 2,4-DNPH derivatizationUV/Vis Diode Array at 235 nm

Part 4: Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating workflow to ensure the structural integrity of 3β-hydroxyporiferast-5-en-7-one is maintained from biomass to pure isolate.

Step 1: Antioxidant-Protected Cold Extraction

  • Pulverize 1 kg of dried biomass (marine sponge or plant material) into a fine powder.

  • Suspend the biomass in 3 L of absolute Ethanol containing 0.1% (w/v) BHT.

  • Purge the extraction vessel with N₂ gas for 10 minutes, seal tightly, and macerate at 4°C in the dark for 72 hours.

  • Filter the extract and concentrate under reduced pressure at a temperature strictly below 35°C .

Step 2: Liquid-Liquid Partitioning

  • Suspend the concentrated crude extract in 500 mL of 10% aqueous Methanol.

  • Partition sequentially with Hexane (3 x 500 mL) to extract the lipophilic sterol fraction.

  • Pool the Hexane layers and evaporate to dryness under N₂.

Step 3: Mild Saponification (Optional but Recommended for High-Lipid Matrices)

  • Dissolve the Hexane fraction in 200 mL of cold Ethanol.

  • Add 50 mL of 2% aqueous KOH. Stir gently at 4°C for 12 hours.

  • Neutralize the solution carefully with cold 0.1 M HCl to pH 7.0 to prevent base-catalyzed aldol condensation of the 7-oxo group.

  • Extract the unsaponifiable matter with Dichloromethane (DCM), wash with brine, and dry over anhydrous Na₂SO₄.

Step 4: Silica Gel Column Chromatography

  • Load the unsaponifiable fraction onto a Silica gel column (200-300 mesh).

  • Elute using a step gradient of Hexane:Ethyl Acetate (100:0 → 50:50).

  • Self-Validation Step: Spot fractions on a silica TLC plate. Develop in Hexane:EtOAc (70:30). Spray with 2,4-DNPH reagent. Fractions turning orange/yellow immediately indicate the presence of the 7-oxo group. Pool these specific fractions.

Step 5: RP-HPLC Purification

  • Dissolve the pooled 7-oxo enriched fraction in HPLC-grade Methanol.

  • Inject onto a semi-preparative ODS C18 column.

  • Elute isocratically with Methanol:Water (92:8 v/v) at a flow rate of 3.0 mL/min.

  • Monitor at 235 nm. Collect the peak corresponding to 3β-hydroxyporiferast-5-en-7-one, evaporate the solvent, and confirm purity via NMR and MS[2].

Workflow Biomass Raw Biomass (Marine/Plant) Extraction Cold Extraction (EtOH + BHT, N2 atm) Biomass->Extraction Partition Liquid-Liquid Partition (Hexane / aq. MeOH) Extraction->Partition Saponification Mild Saponification (Cold KOH/EtOH) Partition->Saponification Silica Silica Gel CC (Hexane:EtOAc gradient) Saponification->Silica HPLC RP-HPLC (ODS C18) (MeOH:H2O isocratic) Silica->HPLC Pure 3β-Hydroxyporiferast- 5-en-7-one HPLC->Pure

Optimized extraction and purification workflow for 7-oxo sterols.

References

  • Title: 7-Oxo-beta-sitosterol | CAS:2034-74-4 | Steroids | High Purity | Manufacturer BioCrick (Isolation from Suregada glomerulata)
  • Title: Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia)

Sources

Optimization

solubility issues of 3beta-Hydroxyporiferast-5-en-7-one in vitro

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic sterols. 3β-Hydroxyporiferast-5-en-7-one (CAS: 145...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic sterols.

3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9, MW: 428.7 g/mol ) is a rigid, highly hydrophobic 7-keto sterol derivative[1]. Because of its high partition coefficient (LogP), it inherently resists aqueous solvation. When introduced into cell culture media, it is prone to rapid precipitation, auto-oxidation, and inconsistent cellular uptake[2].

This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions to ensure your dosing is accurate, bioavailable, and free from vehicle-induced artifacts.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does 3β-Hydroxyporiferast-5-en-7-one crash out of solution when I spike it into my culture media using DMSO or Ethanol? A: This is driven by the hydrophobic effect. When a high-concentration DMSO/Ethanol stock is spiked directly into an aqueous medium, the rapid diffusion of the solvent into the water leaves the sterol molecules without a hydration shell. To minimize thermodynamically unfavorable contact with water, the sterol molecules rapidly self-associate into microcrystals[3]. This reduces the bioavailable concentration to near zero and creates physical artifacts that mechanically stress your cultured cells.

Q: Can I just use a higher concentration of DMSO or Ethanol to force it into solution? A: No. While increasing the vehicle concentration might temporarily delay precipitation, it introduces severe confounding variables. Solvents like DMSO and Ethanol disrupt the plasma membrane's lipid rafts, altering the very cellular signaling pathways you are likely trying to study[4]. Furthermore, organic vehicle concentrations above 0.1% (v/v) frequently induce cytotoxicity and artificially alter endogenous sterol metabolism[5].

Q: How do I achieve reliable, monomeric delivery of this sterol without using toxic levels of organic solvents? A: The gold standard for in vitro sterol delivery is the use of Methyl-β-cyclodextrin (MβCD) . MβCD is a cyclic oligosaccharide featuring a hydrophilic outer surface and a hydrophobic inner cavity (approx. 6-6.5 Å in diameter). This cavity perfectly accommodates the rigid sterol backbone of 3β-Hydroxyporiferast-5-en-7-one. By forming a water-soluble inclusion complex, MβCD acts as a molecular shuttle, delivering the sterol directly to the plasma membrane without requiring organic solvents in the final culture media[4].

Q: Are there risks associated with using MβCD as a carrier? A: Yes. "Empty" MβCD is a potent cholesterol extractor and will actively deplete endogenous cholesterol from the plasma membrane, leading to perturbed endocytosis and eventual cell death[6]. It is critical that the MβCD is fully saturated with 3β-Hydroxyporiferast-5-en-7-one prior to application. You must also run a "cholesterol-loaded MβCD" control to distinguish the specific effects of your target sterol from the general effects of sterol-loading[2].

Part 2: Quantitative Benchmarks for Sterol Delivery

To make informed experimental choices, compare the physical limits of different delivery vehicles.

Delivery MethodMax Aqueous SolubilityVehicle Toxicity ThresholdBioavailabilityPrimary Limitation
Direct Solvent (DMSO/EtOH) < 1-5 µM> 0.1% (v/v)Very Low (Aggregates)Rapid precipitation; solvent toxicity
Bovine Serum Albumin (BSA) ~50-100 µM> 10 mg/mLModerateNon-specific binding; lot-to-lot variability
MβCD Inclusion Complex 1-2 mM> 2-5 mM (Empty MβCD)High (Monomeric)Requires careful preparation to avoid empty carriers

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, you must abandon direct solvent spiking and adopt the Solvent-Evaporation Inclusion Method . Causality Check: We use solvent evaporation because direct mixing in water is thermodynamically unfavorable. By co-dissolving the sterol and MβCD in a volatile solvent and evaporating it, we physically force the sterol into the cyclodextrin cavity during aqueous rehydration.

Step-by-Step Methodology: MβCD:3β-Hydroxyporiferast-5-en-7-one Complexation

  • Primary Solvation: Dissolve 3β-Hydroxyporiferast-5-en-7-one in 100% Ethanol to a concentration of 10 mM. Vortex until optically clear.

  • Carrier Preparation: Prepare a 5% (w/v) solution of MβCD in sterile PBS or serum-free cell culture medium.

  • Complexation Mixing: In a sterile glass vial, combine the sterol solution and MβCD solution at a 1:10 molar ratio (Sterol:MβCD). Note: This excess ensures full encapsulation and prevents empty MβCD from extracting cellular cholesterol.

  • Solvent Evaporation (Critical): Evaporate the ethanol completely using a gentle, continuous stream of Nitrogen (N2) gas in a fume hood. Insight: Residual ethanol will disrupt the inclusion complex and cause downstream cytotoxicity.

  • Rehydration & Sonication: Rehydrate the resulting film with sterile PBS. Sonicate in a water bath at 37°C for 30 minutes. The thermal energy overcomes the activation barrier, allowing the sterol to seat deeply into the MβCD cavity.

  • Self-Validation Checkpoint: Measure the Optical Density at 600 nm (OD600) of the final solution.

    • PASS (OD600 < 0.05): The solution is clear. The sterol is fully complexed. Filter sterilize (0.22 µm PTFE) and proceed to dosing.

    • FAIL (OD600 > 0.05): Microcrystals are present. The complexation failed, likely due to incomplete solvent evaporation or exceeding the saturation limit. Do not use this batch on cells.

Part 4: Workflow and Mechanistic Visualizations

Workflow S1 1. Dissolve Sterol in Ethanol (10 mM Stock) S3 3. Combine & Evaporate Solvent (N2 Stream) S1->S3 S2 2. Prepare MβCD in Buffer (5% w/v) S2->S3 S4 4. Rehydrate & Sonicate (Form Complex at 37°C) S3->S4 S5 5. Validate Solubility (OD600 < 0.05 Checkpoint) S4->S5 S6 6. Filter Sterilize (0.22 µm PTFE) S5->S6

Fig 1: Workflow for MβCD-mediated sterol inclusion complex preparation and validation.

Mechanism Sterol 3β-Hydroxyporiferast- 5-en-7-one Complex Water-Soluble Inclusion Complex Sterol->Complex Encapsulation MBCD Methyl-β-Cyclodextrin MBCD->Complex Membrane Plasma Membrane (Lipid Rafts) Complex->Membrane Aqueous Delivery Target Intracellular Signaling Membrane->Target Sterol Release

Fig 2: Mechanistic pathway of cyclodextrin-mediated cellular sterol delivery.

References

  • Title : Reversible tuning of membrane sterol levels by cyclodextrin in a dialysis setting | Source : bioRxiv | URL :[Link]

  • Title : Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies | Source : PMC - NIH | URL :[Link]

  • Title : Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles | Source : Molecular Biology of the Cell | URL :[Link]

  • Title : Lipids in cell culture media | Source : Cytiva | URL :[Link]

  • Title : Oxysterols Suppress Release of DNA from Granulocytes into Extracellular Space After Stimulation with Phorbol Myristate Acetate | Source : MDPI | URL :[Link]

  • Title : Immune Modulatory Oxysterols Produced from Cholesterol-Containing Lipid Nanoparticles Regulate Tumor Growth | Source : ACS Nano | URL :[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 3β-Hydroxyporiferast-5-en-7-one in Cancer Cell Models

Welcome to the Application Support Center. As researchers and drug development professionals transition from primary screening to mechanistic validation, resistance to phytosterol derivatives like 3β-Hydroxyporiferast-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals transition from primary screening to mechanistic validation, resistance to phytosterol derivatives like 3β-Hydroxyporiferast-5-en-7-one (CAS 145163-97-9) [1] frequently emerges in prolonged in vitro cultures.

This compound, a 7-oxo sterol derivative, typically exerts its antineoplastic effects by inducing severe oxidative stress (ROS generation), mitochondrial depolarization, and subsequent caspase-dependent apoptosis [3]. However, cancer cells possess highly adaptive lipid metabolism and efflux networks. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you diagnose and reverse resistance phenotypes in your cell models.

PART 1: Troubleshooting Guide & FAQs

Q1: My cancer cells initially showed a robust apoptotic response to 3β-Hydroxyporiferast-5-en-7-one, but after 72 hours, viability is rebounding. Why is the compound losing efficacy? The Causality: You are likely observing the rapid upregulation of ATP-binding cassette (ABC) transporters. 7-oxo sterols are potent endogenous ligands for Liver X Receptors (LXR). When 3β-Hydroxyporiferast-5-en-7-one enters the cell, it activates LXR, which subsequently drives the transcription of ABCA1, ABCG1, and MDR1 (P-glycoprotein). This creates a negative feedback loop where the drug induces its own efflux [2]. The Solution: Do not simply increase the dose, as this will precipitate the compound in the media. Instead, co-treat your cultures with a competitive efflux inhibitor such as Verapamil (for MDR1) or Tariquidar. You must validate the internal concentration using LC-MS/MS rather than relying on phenotypic death as your only metric.

Q2: We verified that the intracellular concentration of the compound is high, yet the cells are not undergoing apoptosis. What is preventing mitochondrial depolarization? The Causality: If the compound is inside the cell but inactive, it is likely being sequestered. Cancer cells overexpress Sterol O-Acyltransferase 1 (SOAT1/ACAT1), an enzyme that esterifies toxic free sterols into inert steryl esters. These esters are then safely sequestered into cytosolic lipid droplets, neutralizing their ability to disrupt the mitochondrial membrane and generate ROS [4]. The Solution: Perform a Nile Red or BODIPY 493/503 stain to check for lipid droplet accumulation. If lipid droplets are enriched, pre-treat your cells with an ACAT1 inhibitor like Avasimibe (10 µM) 2 hours prior to introducing 3β-Hydroxyporiferast-5-en-7-one.

Q3: We are using a ROS-sensitive fluorescent probe (DCFDA), but we no longer see the oxidative burst usually associated with 7-oxo sterol treatment. How do we restore ROS-mediated cytotoxicity? The Causality: 3β-Hydroxyporiferast-5-en-7-one induces cell death primarily through oxidative damage. Resistant clones often upregulate the synthesis of Glutathione (GSH) to neutralize this ROS burst before it can trigger cytochrome c release [3]. The Solution: Inhibit the rate-limiting step of GSH synthesis using L-Buthionine-sulfoximine (L-BSO). By depleting the intracellular antioxidant pool, you sensitize the cells back to the sterol's oxidative mechanism.

PART 2: Quantitative Data & Resistance Markers

To systematically diagnose the resistance mechanism in your specific cell line, compare your transcriptomic or phenotypic data against this standardized marker matrix.

Resistance PhenotypePrimary Biomarker (Upregulated)Typical Fold Change (Resistant vs WT)Corrective AgentExpected IC₅₀ Shift (Post-Correction)
Drug Efflux MDR1 / ABCA1 (mRNA/Protein)4.5x - 8.0xVerapamil (10 µM)5-fold to 10-fold decrease
Sterol Esterification SOAT1 / ACAT1 (Protein)3.0x - 5.5xAvasimibe (5 µM)3-fold to 6-fold decrease
Antioxidant Defense Intracellular GSH (Assay)2.5x - 4.0xL-BSO (50 µM)4-fold to 8-fold decrease
Apoptotic Evasion Bcl-2 / Bcl-xL (Protein)2.0x - 3.5xVenetoclax (1 µM)2-fold to 5-fold decrease

PART 3: Experimental Protocols

Protocol 1: Label-Free Intracellular Sterol Quantification & Efflux Validation

Note: Never use fluorescently tagged sterols for localization studies, as the bulky fluorophore drastically alters the lipid partition coefficient, leading to localization artifacts.

  • Cell Seeding & Treatment: Seed cancer cells at 1×106 cells/well in a 6-well plate. Allow 24h for adherence.

  • Inhibitor Pre-treatment: Treat the experimental group with 10 µM Verapamil for 1 hour to block MDR1-mediated efflux. Leave the control group untreated.

  • Compound Dosing: Add 3β-Hydroxyporiferast-5-en-7-one at your established IC₅₀ concentration (typically 10-20 µM) to all wells for 6 hours.

  • Harvest & Wash: Wash cells 3x with ice-cold PBS containing 1% BSA to remove non-specifically bound extracellular sterols, followed by 2x washes with plain PBS.

  • Lipid Extraction (Folch Method): Lyse cells in 1 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 15 minutes. Add 0.2 mL of MS-grade water, centrifuge at 3,000 x g for 10 minutes to separate phases.

  • LC-MS/MS Analysis: Extract the lower organic phase, dry under nitrogen gas, and reconstitute in Isopropanol:Acetonitrile (1:1). Quantify the sterol mass using an Agilent 6495 Triple Quadrupole LC/MS (or equivalent) normalized to total cell protein (BCA assay of the aqueous phase).

Protocol 2: ROS Rescue & Sensitization Assay

This protocol validates if resistance is mediated by GSH-driven antioxidant buffering.

  • GSH Depletion: Pre-treat resistant cells with 50 µM L-BSO for 16 hours. This timeframe is critical to allow existing GSH pools to turn over and deplete.

  • Compound Exposure: Add 3β-Hydroxyporiferast-5-en-7-one (15 µM) for 4 hours.

  • ROS Labeling: Wash cells and incubate with 5 µM H₂DCFDA (a ROS-sensitive probe) in serum-free media for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Harvest cells using Accutase (avoid Trypsin as it can cleave membrane receptors and induce stress). Analyze immediately via flow cytometry (FITC channel, Ex: 488 nm / Em: 530 nm). A rightward shift in fluorescence in the L-BSO + Sterol group confirms GSH-mediated resistance.

PART 4: Visualizations

G C 3β-Hydroxyporiferast-5-en-7-one ROS ROS Generation C->ROS Induces LXR LXR Activation C->LXR Ligand Binding ACAT ACAT1 Esterification C->ACAT Substrate Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress GSH GSH Upregulation ROS->GSH Triggers Apo Apoptosis (Susceptible) Mito->Apo Cytochrome C Release ABC MDR1 / ABCA1 Efflux LXR->ABC Transcription ABC->C Efflux (Resistance) GSH->ROS Neutralizes (Resistance) LD Lipid Droplet Sequestration ACAT->LD Detoxification (Resistance)

Fig 1. Molecular mechanisms of 3β-Hydroxyporiferast-5-en-7-one cytotoxicity and cancer resistance.

W Start Resistance Detected (IC50 > 10x Baseline) Q1 Intracellular Sterol Low? Start->Q1 A1 Add Efflux Inhibitors (Verapamil/Tariquidar) Q1->A1 Yes Q2 Lipid Droplets Present? Q1->Q2 No End Restore Apoptosis A1->End A2 Add ACAT1 Inhibitor (Avasimibe) Q2->A2 Yes Q3 ROS Levels Suppressed? Q2->Q3 No A2->End A3 Add GSH Depleter (L-BSO) Q3->A3 Yes Q3->End No A3->End

Fig 2. Troubleshooting workflow for diagnosing and reversing phytosterol resistance in cell models.

References

  • Chemical Substance Information: 3beta-Hydroxyporiferast-5-en-7-one (CAS 145163-97-9). NextSDS Chemical Database. Available at: [Link]

  • 7-Ketocholesterol overcomes drug resistance in chronic myeloid leukemia cell lines beyond MDR1 mechanism. Journal of Proteomics (2017). Available at:[Link]

  • Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Frontiers in Oncology (2021). Available at:[Link]

  • 7-Ketocholesterol: occurrence, biological activities, and plausible remediation. Bioscience Reports (2023). Available at:[Link]

Optimization

Technical Support Center: Minimizing Degradation of 3β-Hydroxyporiferast-5-en-7-one During Storage

Introduction Welcome to the Technical Support Center for handling 3β-Hydroxyporiferast-5-en-7-one (also known as 7-oxo-poriferasterol). This marine-derived 7-ketosterol, frequently isolated from macroalgae such as Gracil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for handling 3β-Hydroxyporiferast-5-en-7-one (also known as 7-oxo-poriferasterol). This marine-derived 7-ketosterol, frequently isolated from macroalgae such as Gracilaria dura ()[1], is a critical biomarker and bioactive compound in pharmacological research. However, its α,β-unsaturated ketone structure (5-en-7-one) and 3β-hydroxyl group make it highly susceptible to thermal degradation, photo-oxidation, and alkaline-induced dehydration.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the scientific integrity of your lipidomics and drug development workflows.

Troubleshooting Guide & FAQs

Q1: I am observing a secondary peak in my LC-MS/MS chromatogram with a mass shift of -18 Da. What is causing this? Cause: You are likely observing the dehydration artifact, poriferasta-3,5-dien-7-one. 7-ketosterols are notoriously unstable under alkaline conditions ()[2]. If your lipid extraction protocol involves saponification (e.g., using 1M KOH or NaOH at room temperature or elevated heat), the 3β-hydroxyl group will rapidly dehydrate. Solution: Eliminate alkaline saponification from your workflow. Switch to mild enzymatic hydrolysis or direct liquid-liquid extraction (LLE) using Folch or Bligh-Dyer methods. If saponification is strictly required, perform it at 4°C for the minimum required time and monitor 3,5-dien-7-one formation as an internal quality control metric.

Q2: My compound titer drops significantly when samples are left on the benchtop for a few hours. Is it light or heat? Cause: It is a combination of both, exacerbated by transition metals. 7-ketosterols undergo rapid degradation at temperatures above 24°C ()[2]. Furthermore, trace transition metals (Fe²⁺, Cu²⁺) in your solvents or biological matrices can catalyze B-ring oxidation via first-order kinetics ()[3]. Additionally, the conjugated 5-en-7-one system is sensitive to UV and LED light. Solution: Always handle solutions on ice. Use amber glass vials to block photolytic degradation. Add a metal chelator (e.g., 1 mM EDTA) to biological matrices and an antioxidant (e.g., 50 µg/mL Butylated hydroxytoluene, BHT) to your organic solvents.

Q3: How many freeze-thaw cycles can 3β-Hydroxyporiferast-5-en-7-one withstand? Cause: Repeated temperature fluctuations induce micro-environments of localized solute concentration and oxygen exposure, accelerating autoxidation. Solution: Studies on standardized oxysterol preanalytical workflows demonstrate that free oxysterols remain stable for up to nine controlled freeze-thaw cycles if processed rapidly and kept cold ()[4]. However, for long-term quantitative integrity, we mandate single-use aliquoting.

Degradation Pathway Visualization

To understand the causality behind these experimental choices, review the degradation pathways below.

DegradationPathway A 3β-Hydroxyporiferast-5-en-7-one (Intact Sterol) S1 Alkaline / Thermal Stress A->S1 S2 Oxidative Stress A->S2 S3 Photolytic Stress A->S3 P1 Poriferasta-3,5-dien-7-one S1->P1 -H2O P2 Epoxides & Triols S2->P2 +O2 P3 Photodegradation Fragments S3->P3

Degradation pathways of 3β-Hydroxyporiferast-5-en-7-one under various environmental stressors.

Quantitative Data: 7-Ketosterol Stability Profile

The following table summarizes the stability of 7-ketosterols (serving as a validated proxy for 3β-Hydroxyporiferast-5-en-7-one) under various conditions to guide your storage parameters.

Storage ConditionTimeframeDegradation LevelPrimary Artifact FormedRecommended Action
-80°C (Argon, Dark) 2 Years< 20.5% (Stable)None significantOptimal Storage [4]
4°C (Plasma matrix) 90 Minutes< 23.5%Autoxidation productsProcess immediately[4]
24°C (Room Temp) 18 Hours~50% Loss3,5-dien-7-oneKeep samples on ice[2]
37°C (1M KOH) 18 Hours>53% Loss3,5-dien-7-oneAvoid saponification[2]
90°C (with Fe²⁺/Cu²⁺) 2 Hours>90% LossEpoxides, TriolsUse EDTA chelators[3]

Experimental Protocol: Self-Validating Aliquoting & Storage Workflow

To ensure absolute trustworthiness in your downstream assays, implement this step-by-step methodology for the reconstitution and storage of 3β-Hydroxyporiferast-5-en-7-one. This protocol is designed as a self-validating system: the absence of a -18 Da mass shift (indicating dehydration) or +16 Da mass shifts (indicating epoxidation) in your subsequent LC-MS/MS runs intrinsically validates the successful execution of these protective steps.

Materials Required:

  • Anhydrous, HPLC-grade Chloroform or Ethanol.

  • Butylated hydroxytoluene (BHT).

  • Amber glass vials with PTFE-lined screw caps (Do not use standard plastics, as sterols can adsorb to the walls).

  • High-purity Argon or Nitrogen gas.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the reconstitution solvent by adding 50 µg/mL BHT to anhydrous chloroform.

    • Causality: BHT acts as a radical scavenger, neutralizing reactive oxygen species (ROS) before they can attack the B-ring of the sterol[4].

  • Reconstitution (On Ice): Dissolve the lyophilized 3β-Hydroxyporiferast-5-en-7-one powder in the prepared solvent to achieve your desired stock concentration (e.g., 1 mg/mL). Perform this step strictly on ice and under dim lighting.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into pre-chilled amber glass vials.

    • Causality: Amber glass blocks UV/LED light, preventing photolytic cleavage of the 5-en-7-one moiety, while single-use aliquots eliminate freeze-thaw degradation[4].

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface in each vial for 5–10 seconds before immediately capping.

    • Causality: Displacing atmospheric oxygen prevents type I autoxidation and Fenton-driven degradation during long-term storage.

  • Cryogenic Storage: Transfer the sealed vials immediately to a -80°C freezer. Document the storage date, as the compound remains within acceptable change limits (ACL) for up to 24 months under these conditions[4].

References

  • de Almeida, C. L. F., et al. "Bioactivities from Marine Algae of the Genus Gracilaria." International Journal of Molecular Sciences, 2011.[Link]

  • Busch, T. J., & King, A. J. "Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products." Journal of Agricultural and Food Chemistry, 2016.[Link]

  • Helmschrodt, C., et al. "Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry." Biochemical and Biophysical Research Communications, 2014. [Link]

  • Zhang, X., et al. "Effect of Transition Metal Ions on the B Ring Oxidation of Sterols and their Kinetics in Oil-in-Water Emulsions." Scientific Reports, 2016.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry of 3β-Hydroxyporiferast-5-en-7-one

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals dealing with the analytical challenges of 3β-Hydroxyporiferast-5-en-7-one —a marine/algal o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals dealing with the analytical challenges of 3β-Hydroxyporiferast-5-en-7-one —a marine/algal oxysterol (7-keto derivative of poriferasterol).

Analyzing oxysterols via mass spectrometry (MS) is notoriously difficult due to their lack of ionizable functional groups, high susceptibility to ex vivo auto-oxidation, and the presence of structurally identical stereoisomers. This guide provides field-proven, mechanistically grounded solutions to ensure the scientific integrity of your lipidomics workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My ESI-MS signal for 3β-Hydroxyporiferast-5-en-7-one is completely buried in the baseline noise. How can I improve the limit of detection?

Causality & Solution: Native oxysterols lack basic or acidic functional groups, resulting in extremely poor proton affinity and negligible ionization efficiency in standard Electrospray Ionization (ESI)[1]. To achieve high-sensitivity detection, you must introduce a permanent charge via chemical derivatization.

While the molecule possesses a native C7 ketone, this group is sterically hindered by the sterol B-ring and conjugated with the Δ5 double bond, making direct derivatization inefficient. The authoritative solution is a two-step enzyme-assisted derivatization:

  • Use cholesterol oxidase to convert the 3β-hydroxyl group into a 3-ketone, yielding a highly reactive 3-oxo-Δ4 system.

  • React the newly formed 3-ketone with Girard-T reagent to form a hydrazone with a permanent positive charge[2]. This self-validating protocol increases ESI sensitivity by over 1,000-fold[1].

Q2: In APCI mode, I observe a massive peak at m/z 411.4 but no parent ion at m/z 429.4. Is my analyte degrading in the source?

Causality & Solution: This is not degradation; it is a fundamental gas-phase ionization mechanism. In Atmospheric Pressure Chemical Ionization (APCI), the protonated molecular ion [M+H]+ (m/z 429.4 for C29​H48​O2​ ) of 3β-hydroxy-Δ5 sterols is highly unstable. It rapidly undergoes in-source dehydration to form a resonance-stabilized dienyl cation [M+H−H2​O]+ at m/z 411.4[3]. Actionable advice: Do not attempt to "fix" this by lowering source temperatures, as this will only cause poor solvent desolvation. Instead, design your Multiple Reaction Monitoring (MRM) transitions using the m/z 411.4 dehydrated ion as your primary precursor.

Q3: How do I differentiate 3β-Hydroxyporiferast-5-en-7-one from its C24 epimer (7-keto-stigmasterol) or other isobaric oxysterols?

Causality & Solution: Tandem mass spectrometry (MS/MS) alone cannot resolve C24 epimers because their collision-induced dissociation (CID) fragmentation patterns are virtually identical[4]. To confidently differentiate these isomers, you must rely on orthogonal separation techniques:

  • Chromatographic Resolution: Standard C18 columns often fail here. Switch to a Pentafluorophenyl (PFP) stationary phase. The rigid fluorinated ring system provides superior shape selectivity for subtle differences in sterol side-chain stereochemistry[4].

  • Gas-Phase Resolution: Utilize Ion Mobility-Mass Spectrometry (IM-MS). IM-MS separates ions based on their size, shape, and charge, allowing you to resolve isomers with identical m/z based on their distinct collision cross-sections (CCS)[4].

Q4: I suspect my 3β-Hydroxyporiferast-5-en-7-one is an extraction artifact rather than an endogenous metabolite. How can I validate this?

Causality & Solution: The allylic C7 position of native poriferasterol is highly susceptible to free-radical auto-oxidation during sample handling, which can artificially inflate the levels of 7-keto derivatives[5]. To prevent ex vivo oxidation, your extraction protocol must be a self-validating system: immediately spike samples with the antioxidant Butylated hydroxytoluene (BHT) upon collection, utilize cold liquid-liquid extraction (e.g., MTBE), and strictly avoid alkaline saponification steps, which catalyze thermal artifact formation[5].

Part 2: Quantitative Data & Method Selection

Table 1: Comparison of MS Strategies for 3β-Hydroxyporiferast-5-en-7-one Analysis

Analytical StrategyIonization InterfaceTarget Precursor IonEst. LOD RangePrimary AdvantagePrimary Limitation
Native LC-MS ESI (+) [M+H]+ (m/z 429.4)> 50 ng/mLNo sample prep requiredExtremely poor sensitivity; matrix suppression
Native LC-MS APCI (+) [M+H−H2​O]+ (m/z 411.4)1 - 5 ng/mLGood for rapid, high-throughput screeningIn-source fragmentation limits structural elucidation
Derivatized LC-MS ESI (+) [M+GirardT]+ (m/z 542.4)*< 50 pg/mLUltimate sensitivity; ideal for trace tissue analysisLaborious sample prep; requires enzymatic step

*Calculated mass assuming oxidation of the 3β-OH to a ketone and subsequent single Girard-T derivatization.

Part 3: Experimental Protocol

Enzyme-Assisted Girard-T Derivatization for LC-ESI-MS/MS

This step-by-step methodology ensures maximum sensitivity and specificity for trace oxysterol quantification[2].

Step 1: Artifact-Free Lipid Extraction

  • Homogenize the biological sample in cold Phosphate-Buffered Saline (PBS) containing 50 μg/mL BHT to quench free radicals.

  • Add internal standards (e.g., deuterated 7-ketocholesterol-d7) to establish extraction recovery.

  • Perform a liquid-liquid extraction using Methyl tert-butyl ether (MTBE). Vortex for 10 minutes at 4°C.

  • Centrifuge at 10,000 x g for 5 minutes. Extract the upper organic phase and dry completely under a gentle stream of ultra-pure nitrogen gas.

Step 2: Enzymatic Oxidation

  • Re-dissolve the dried lipid extract in 10 μL of isopropanol.

  • Add 25 μL of Cholesterol Oxidase solution (0.2 μg/μL in 50 mM phosphate buffer, pH 7.0).

  • Incubate the mixture at 37°C for 60 minutes to selectively oxidize the 3β-hydroxyl group to a 3-ketone.

Step 3: Hydrazone Derivatization

  • To the oxidized mixture, add 40 μL of cold methanol, 5 μL of glacial acetic acid, and 10 mg of Girard-T reagent.

  • Vortex thoroughly and incubate overnight (12-16 hours) at room temperature in complete darkness.

Step 4: Cleanup and LC-MS/MS Analysis

  • Purify the derivatized sample using a mixed-mode cation exchange Solid Phase Extraction (SPE) cartridge to remove excess Girard-T reagent.

  • Elute the target analytes with methanol containing 5% ammonium hydroxide.

  • Dry under nitrogen, reconstitute in 50 μL of initial LC mobile phase, and inject onto a UPLC-MS/MS system equipped with a PFP column.

Part 4: Troubleshooting Decision Matrix

MS_Troubleshooting A 3β-Hydroxyporiferast-5-en-7-one Analysis Workflow B1 Issue: Low ESI Signal A->B1 B2 Issue: Isomer Co-elution A->B2 B3 Issue: Ex Vivo Oxidation A->B3 C1 Switch to APCI (+) Detect [M+H-H2O]+ B1->C1 Rapid Screening C2 Girard-T Derivatization Add Permanent Charge B1->C2 High Sensitivity C3 Use PFP Column UPLC Shape Selectivity B2->C3 LC Resolution C4 Ion Mobility (IM-MS) CCS Differentiation B2->C4 Gas-Phase Resolution C5 Add BHT Antioxidant During Extraction B3->C5 Radical Quenching C6 Avoid Saponification Use Cold Prep B3->C6 Thermal Control

Fig 1: Decision matrix for troubleshooting oxysterol MS workflows and resolving signal artifacts.

Sources

Optimization

Module 1: Physicochemical Barriers (Solubility &amp; Stability)

Welcome to the PhytoSterol & Saponin Formulation Support Center . Steroidal natural products—such as phytosterols, ginsenosides, and diosgenin—offer immense therapeutic potential but are notoriously plagued by poor aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PhytoSterol & Saponin Formulation Support Center . Steroidal natural products—such as phytosterols, ginsenosides, and diosgenin—offer immense therapeutic potential but are notoriously plagued by poor aqueous solubility, high molecular weight, and extensive presystemic metabolism.

This technical guide is designed for formulation scientists and pharmacologists. It bypasses generic advice to directly address the mechanistic causality behind formulation failures and provides field-proven, self-validating protocols to enhance bioavailability.

Q: My phytosterol formulation precipitates rapidly in aqueous media, and liposomal encapsulation efficiency (EE%) is plateauing below 40%. How can I improve this? A: The root cause is the intrinsic molecular geometry of the steroid. Phytosterols possess high crystallinity and a rigid planar structure. When formulated in standard liposomes, they directly compete with cholesterol for space within the phospholipid bilayer, which destabilizes the vesicular membrane and leads to rapid drug expulsion[1].

  • The Solution: Shift your strategy from free phytosterols to phytosterol esters (e.g., phytosterol oleate or linoleate). Esterification disrupts the rigid crystal lattice, lowering the melting point and dramatically increasing lipid solubility[2]. For delivery, utilize Solid Lipid Nanoparticles (SLNs) instead of liposomes. SLNs with a particle size of <200 nm provide a solid hydrophobic core that accommodates the steroidal structure far better than a thin vesicular bilayer, simultaneously prolonging blood circulation time[3].

Q: I am using cyclodextrins (CD) to complex diosgenin, but the inclusion complex dissociates upon dilution in simulated gastric fluid. Why? A: Dissociation upon dilution indicates a low stability constant ( Kc​ ) driven by a cavity size mismatch. The bulky steroidal framework of diosgenin requires a highly specific hydrophobic cavity.

  • The Solution: Standard β -cyclodextrin is often insufficient. Upgrade to Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydroxypropyl substitution extends the hydrophobic cavity, allowing deeper insertion of the steroidal rings. Prepare the complex using a co-solvent evaporation method rather than simple physical mixing to ensure true molecular inclusion, which protects the steroid from premature precipitation in the GI tract.

Module 2: Biological Barriers (Permeability & Efflux)

Q: The in vivo oral bioavailability of 20(S)-Ginsenoside Rh2 in my murine model remains <1% despite achieving excellent in vitro solubility. What is causing this discrepancy? A: Your formulation has solved the solubility problem but hit a biological wall: intestinal efflux . Ginsenosides possess a bulky dammarane skeleton that severely restricts paracellular transport. More critically, they are high-affinity substrates for P-glycoprotein (P-gp) efflux transporters located on the apical membrane of enterocytes[4][5]. The drug enters the cell but is immediately pumped back into the intestinal lumen.

  • The Solution: You must inhibit or bypass the efflux pump. Co-administer a P-gp inhibitor (such as verapamil, cyclosporine A, or the natural terpene borneol) to temporarily block the transporter[4][5]. Alternatively, encapsulate the ginsenoside in a Self-Microemulsifying Drug Delivery System (SMEDDS) . Lipid-based nanocarriers stimulate chylomicron formation, routing the steroidal payload through the intestinal lymphatic system. This entirely bypasses both apical P-gp efflux and hepatic first-pass metabolism.

Module 3: Metabolic Barriers (Microbiome & First-Pass)

Q: Plasma analysis post-dosing shows negligible levels of the parent ginsenoside Rb1, but high levels of uncharacterized metabolites. Is my delivery system failing? A: Not necessarily; you are observing microbial biotransformation. Ginsenosides undergo extensive deglycosylation by intestinal microbiota (e.g., Bacteroides, Bifidobacterium)[6]. The bulky sugar moieties are cleaved to yield highly active, highly permeable aglycones like Compound K (C-K), Protopanaxadiol (PPD), and Protopanaxatriol (PPT)[6].

  • The Solution: Your analytical framework must adapt. When conducting pharmacokinetic (PK) studies on steroidal saponins, you must quantify both the parent compound and its microbial metabolites. If your therapeutic target specifically requires the intact parent glycoside systemically, you must utilize enteric-coated nanocarriers to protect the glycosidic bonds from microbial hydrolysis in the lower GI tract.

Quantitative Data: Bioavailability Enhancement Metrics

The following table summarizes the expected pharmacokinetic improvements when applying advanced formulation strategies to steroidal natural products, based on validated in vivo models.

Steroidal BioactiveFormulation StrategyPrimary Mechanism of EnhancementPK Improvement (vs. Free Drug)Reference
Phytostanol Esters Solid Lipid Nanoparticles (SLNs)Size reduction (<200nm), prolonged circulation, improved lipid solubility.~2.5-fold increase in plasma concentration.[3]
20(S)-Ginsenoside Rh2 P-gp Inhibition (Cyclosporine A)Reversal of active apical efflux in enterocytes; increased transcellular transport.36-fold increase in Absolute Oral Bioavailability (AUC).[5]
Phytosterol Oleate Esterification + EmulsificationDisruption of crystal lattice; liquid state at body temperature (37°C) enhances micellization.Significant increase in blood concentration vs. unesterified phytosterols.[2]
Ginsenosides (General) Microbiota BiotransformationCleavage of bulky glycosyls to yield highly permeable aglycones (e.g., Compound K).>10-fold increase in cellular permeability.[4][6]

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. They include mandatory quality control (QC) checkpoints that must be met before proceeding to the next step.

Protocol 1: Preparation of Phytostanol Ester SLNs via Microemulsion[3]

This method ensures the steroid is locked into a stable lipid matrix, preventing crystallization.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid or Compritol 888 ATO) at 10°C above its melting point. Dissolve the phytostanol ester into the lipid melt.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188 or Tween 80) in ultra-pure water and heat to the exact temperature of the lipid phase.

  • Microemulsion Formation: Add the hot aqueous phase to the lipid phase dropwise under continuous magnetic stirring. Sonicate using a probe sonicator (e.g., 500W, 30% amplitude) for 5 minutes until a clear, single-phase microemulsion forms.

  • Nanoparticle Precipitation: Rapidly disperse the hot microemulsion into cold water (2–4°C) under high-speed homogenization (10,000 rpm) at a 1:10 volume ratio.

  • Self-Validation Checkpoint (DLS Analysis): Measure the particle size and Polydispersity Index (PDI). The protocol is only validated if Size < 200 nm and PDI < 0.3. A PDI > 0.3 indicates uneven lipid crystallization and impending aggregation; if so, increase the surfactant-to-lipid ratio.

Protocol 2: Caco-2 Permeability Assay for Ginsenoside Efflux Assessment[5]

This assay isolates the variable of P-gp efflux from general solubility issues.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days until the monolayer is fully differentiated.

  • Self-Validation Checkpoint 1 (TEER): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² , confirming tight junction integrity.

  • Dosing: Add the ginsenoside formulation (e.g., 50 µM) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Inhibitor Control: Run a parallel set of inserts co-dosed with 50 µM Verapamil (a known P-gp inhibitor)[5].

  • Sampling & Analysis: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Self-Validation Checkpoint 2 (Efflux Ratio): Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 validates that the steroid is a substrate for active efflux. If the Verapamil control drops the ER to ~1.0, P-gp mediated efflux is definitively confirmed as the bioavailability barrier[5].

Visualizing the Mechanisms

Intestinal Absorption & Efflux Pathway of Ginsenosides

The diagram below illustrates the competing pathways of microbial metabolism, active P-gp efflux, and the mechanism by which lipid nanocarriers bypass these barriers.

G Lumen Intestinal Lumen (Administered Ginsenoside) Microbiota Gut Microbiota (Deglycosylation) Lumen->Microbiota Microbial Hydrolysis Enterocyte Enterocyte Apical Membrane Lumen->Enterocyte Parent Absorption Nanocarrier Lipid Nanocarrier (Lymphatic Bypass) Lumen->Nanocarrier Encapsulation Metabolites Active Metabolites (Compound K, PPD) Microbiota->Metabolites Biotransformation Metabolites->Enterocyte Passive Diffusion Pgp P-gp Efflux Pump (Active Transport) Enterocyte->Pgp Substrate Recognition Systemic Systemic Circulation (Bioavailable Fraction) Enterocyte->Systemic Successful Permeation Pgp->Lumen Efflux (Barrier) Nanocarrier->Systemic Chylomicron Pathway (Bypasses P-gp)

Caption: Ginsenoside absorption pathways highlighting P-gp efflux barriers and lymphatic bypass via nanocarriers.

Formulation Decision Workflow for Steroidal Bioactives

Use this logical matrix to select the correct formulation strategy based on the specific physicochemical defects of your steroidal API.

DecisionTree Start Steroidal Natural Product Bioavailability Optimization Prop1 High Crystallinity & Rigid Planar Structure (e.g., Phytosterols) Start->Prop1 Prop2 High MW & P-gp Substrate (e.g., Ginsenoside Rh2) Start->Prop2 Sol1 Chemical Modification: Esterification Prop1->Sol1 Disrupt Crystal Lattice Sol2 Formulation: Solid Lipid Nanoparticles (<200nm) Prop1->Sol2 Improve Lipid Solubility Sol3 Formulation: Co-administer P-gp Inhibitor Prop2->Sol3 Block Apical Efflux Sol4 Formulation: SMEDDS / Lymphatic Delivery Prop2->Sol4 Bypass Hepatic First-Pass

Caption: Decision matrix mapping steroidal physicochemical properties to optimal formulation strategies.

References

  • Effects of food formulation on bioavailability of phytosterols: phytosterol structures, delivery carriers, and food matrices. Food & Function (RSC Publishing). Available at:[Link]

  • Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study. PubMed Central (PMC). Available at:[Link]

  • Studies on phytosterol acetate esters and phytosterols liposomes. CABI Digital Library. Available at:[Link]

  • Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system. PubMed Central (PMC). Available at:[Link]

  • In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng. PubMed Central (PMC). Available at:[Link]

  • Investigation into the bioavailability of synthesized phytosterol esters in vitro and in vivo using Caco-2 cell model and Wistar rats. SciELO. Available at:[Link]

  • Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms. PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Section 1: Mechanistic Grounding – The Steroid Apoptotic Pathway

Welcome to the Technical Support Center for Steroid-Mediated Apoptosis Assays . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Steroid-Mediated Apoptosis Assays . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we address the fundamental mechanistic differences between standard apoptosis inducers (like staurosporine or death-receptor ligands) and steroid compounds (like glucocorticoids).

Steroid-induced apoptosis is a highly regulated, transcription-dependent process. Understanding the causality behind your experimental observations is critical to optimizing your assays, preventing false negatives, and establishing a self-validating experimental system.

To troubleshoot an assay, you must first understand the biological kinetics of your inducer. Unlike rapid-acting cytotoxic agents, glucocorticoids (GCs) induce apoptosis primarily via the intrinsic mitochondrial pathway, which requires genomic transactivation[1].

Upon entering the cell, the steroid binds to the cytosolic Glucocorticoid Receptor (GR). This complex translocates to the nucleus, acting as a transcription factor to upregulate pro-apoptotic Bcl-2 family members (such as Bim) and downregulate anti-apoptotic proteins[2]. This initiates mitochondrial depolarization, cytochrome c release, and the subsequent caspase cascade[1]. Because this process requires de novo RNA and protein synthesis, the kinetics are significantly delayed compared to non-genomic inducers.

G GC Glucocorticoid (Steroid) GR_Cyto Glucocorticoid Receptor (Cytoplasm) GC->GR_Cyto Binds GR_Nuc GR Complex (Nucleus) GR_Cyto->GR_Nuc Translocation GeneExp Bim Upregulation & Bcl-2 Downregulation GR_Nuc->GeneExp Transcription (Hours) Mito Mitochondrial Membrane Depolarization (Bax/Bak) GeneExp->Mito Intrinsic Pathway CytC Cytochrome C Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation (Apoptosome) CytC->Casp9 Binds Apaf-1 Casp3 Caspase-3/7 & 6 Activation Casp9->Casp3 Cleavage Apoptosis Apoptotic Execution (DNA Fragmentation) Casp3->Apoptosis Execution

Caption: Glucocorticoid-induced intrinsic apoptosis signaling pathway detailing genomic transactivation.

Section 2: Self-Validating Protocol – Kinetic Multiparametric Flow Cytometry

A common failure point in steroid assays is relying on a single, premature timepoint or a single biomarker. This protocol utilizes Annexin V (detecting early phosphatidylserine externalization) and Propidium Iodide (PI) (detecting late-stage membrane permeabilization)[3][4].

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., glucocorticoid-sensitive lymphoid cells) at 1×105 cells/mL. Allow 24 hours for recovery.

  • Compound Solubilization (Critical Step): Dissolve the steroid (e.g., Dexamethasone) in 100% DMSO to create a 10 mM stock. Dilute into pre-warmed culture media to achieve a final testing concentration (typically 1 µM to 10 µM). Self-Validation: Ensure the final DMSO concentration is ≤0.1% across all wells to prevent solvent-induced background apoptosis.

  • Kinetic Treatment Matrix: Treat parallel plates for 12, 24, 48, and 72 hours [5].

    • Control 1 (Negative): 0.1% DMSO vehicle.

    • Control 2 (Positive): 1 µM Staurosporine applied 4-6 hours prior to harvest (validates reagent efficacy).

  • Harvesting: Collect the culture supernatant (retaining detached, late-apoptotic cells) and pool it with the adherent fraction. Use a gentle dissociation agent (e.g., Accutase); avoid harsh trypsinization, which can cleave the cell-surface phosphatidylserine residues required for Annexin V binding.

  • Staining: Wash the pooled cells in cold PBS. Resuspend in Annexin V Binding Buffer. Note: This buffer contains essential Ca2+ ions; Annexin V cannot bind phosphatidylserine in standard PBS[4]. Add 5 µL FITC-Annexin V and 5 µL PI per 1×105 cells. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze immediately via flow cytometry (within 1 hour). Annexin V binding is reversible if Ca2+ concentrations drop.

Section 3: Quantitative Data & Expected Kinetics

To help you benchmark your assays, the following table summarizes the expected quantitative shifts in cell populations when treating a sensitive lymphoid cell line with a steroid (Dexamethasone) versus a rapid kinase inhibitor (Staurosporine).

Table 1: Expected Kinetic Profile of Apoptosis Inducers

TreatmentTimepointViable Cells (AnnV- / PI-)Early Apoptotic (AnnV+ / PI-)Late Apoptotic / Necrotic (AnnV+ / PI+)Causality / Mechanism
Vehicle (DMSO) 72 hours> 90%< 5%< 5%Baseline turnover.
Staurosporine (1 µM) 6 hours~ 20%> 60% ~ 20%Rapid, non-genomic kinase inhibition leading to immediate mitochondrial collapse.
Dexamethasone (1 µM) 12 hours> 85%< 10%< 5%Transcription of pro-apoptotic genes (Bim) is ongoing; execution has not yet peaked[1].
Dexamethasone (1 µM) 48 hours~ 40%> 40% ~ 20%Peak early apoptosis. Caspase-9 and Caspase-3/6 are actively cleaving substrates[5][6].
Dexamethasone (1 µM) 72 hours< 15%~ 15%> 70% In vitro secondary necrosis. Un-phagocytosed apoptotic bodies lose membrane integrity.

Section 4: Technical FAQs & Troubleshooting Guide

Q1: I am using a fluorometric Caspase-3/7 microplate assay (DEVD-AFC cleavage). My steroid-treated wells show high, erratic background fluorescence compared to my vehicle control. What is causing this? Root Cause & Causality: Steroid compounds are highly lipophilic. If the working concentration exceeds the aqueous solubility limit of your assay buffer (especially if the DMSO concentration is heavily diluted), the steroid can form micro-precipitates. These precipitates scatter the excitation light (typically around 400 nm) and can cause autofluorescence, artificially inflating your readings[7]. Solution: Visually inspect the wells under a microscope for precipitation. Run a "compound-only" control well (steroid + buffer + substrate, but no cells) to subtract background fluorescence. Alternatively, switch to a flow cytometry-based assay (like active Caspase-3 intracellular staining) which gates out extracellular precipitates.

Q2: My cells show massive death with Staurosporine at 6 hours, but zero apoptosis with 10 µM Dexamethasone at the same timepoint. Is my steroid degraded? Root Cause & Causality: Your steroid is likely fine; your assay window is too narrow. Staurosporine directly disrupts intracellular signaling, inducing apoptosis in hours. Glucocorticoids require a complex genomic mechanism: GR binding, nuclear translocation, DNA binding, transcription of Bim, mRNA translation, and finally mitochondrial pore formation[1][2]. Solution: Extend your assay timeline. Steroid-induced apoptosis typically requires 24 to 72 hours to manifest detectable phosphatidylserine externalization or caspase cleavage[5]. Refer to the kinetic table in Section 3.

Q3: I am detecting DNA fragmentation and loss of mitochondrial membrane potential, but my specific Caspase-3 inhibitor (Ac-DEVD-CHO) is failing to rescue the steroid-treated cells. Why? Root Cause & Causality: While Caspase-3 is a primary executioner caspase, steroid-induced apoptosis can sometimes bypass Caspase-3 dependence. Research indicates that in certain glucocorticoid-mediated apoptotic pathways, Caspase-6 is heavily cleaved and activated, while Caspase-3 processing remains minimal or secondary[6]. Furthermore, inhibiting downstream executioner caspases often just delays cell death or shifts the morphology to necrosis, because the upstream mitochondrial damage (cytochrome c release) has already irreversibly doomed the cell[6]. Solution: If you need to rescue the cells to prove apoptotic causality, use a pan-caspase inhibitor like zVAD-fmk, or target the pathway further upstream by overexpressing anti-apoptotic proteins like Bcl-2, which prevents the initial mitochondrial depolarization[6].

Q4: In flow cytometry, my Annexin V signal is incredibly weak across all steroid-treated samples, even at 48 hours, but the cells look dead under the microscope. What happened? Root Cause & Causality: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent[4]. If you washed your cells in standard PBS and did not use a specialized Annexin V binding buffer (which contains ~2.5 mM CaCl2​ ), the protein cannot bind. Additionally, if you used EDTA to detach adherent cells, the chelator will strip the necessary calcium from the buffer. Solution: Always use a commercial or properly formulated Ca2+ -rich binding buffer. If using adherent cells, detach them with a non-chelating agent or wash them thoroughly with Ca2+/Mg2+ supplemented PBS before adding the binding buffer.

References

  • Source: Asian Pacific Journal of Cancer Prevention (waocp.com)
  • Source: Progress in Brain Research (nih.gov)
  • Source: Cells (nih.gov)
  • Source: Abcam Protocols (illinois.edu)
  • Source: Purdue University Cytometry Laboratories (purdue.edu)
  • Source: R&D Systems (rndsystems.com)
  • Source: Cayman Chemical (caymanchem.com)
  • Source: Cell Death & Differentiation (nih.gov)
  • Source: Blood (nih.gov)

Sources

Optimization

dealing with impurities in natural product extracts

Technical Support Center: Overcoming Impurities in Natural Product Purification Welcome to the Natural Product Purification Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Impurities in Natural Product Purification

Welcome to the Natural Product Purification Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work due to column fouling, bioassay false positives, and intractable co-elutions. Natural product extracts are highly complex matrices. Isolating a target bioactive requires more than just running a gradient; it requires a strategic, mechanistic approach to selectively deplete impurities based on their distinct physicochemical properties.

This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting strategies.

The Impurity Depletion Workflow

Before troubleshooting specific issues, it is critical to understand where impurity removal fits into the broader purification pipeline.

NP_Workflow A Crude Botanical Extract (High Matrix Complexity) B De-greening / De-fatting (LLE or SPE) A->B Remove Chlorophyll/Lipids C Primary Fractionation (Sephadex LH-20) B->C Load onto Resin D Tannin & Polymeric Waste (Eluted with 50% Acetone) C->D Disrupt H-Bonds E Target Bioactive Fractions (Eluted with MeOH/EtOH) C->E Size Exclusion / Weak Adsorption F Orthogonal Chromatography (RP-HPLC / HSCCC) E->F Resolve Co-eluting Peaks G Bioassay & Dereplication (Filter out PAINS/IMPs) F->G Purified Isolates

Fig 1. Mechanistic workflow for natural product purification and impurity depletion.

Troubleshooting FAQs: The "Why" and "How"

Q1: I am observing strong activity in my enzyme inhibition assay, but my NMR shows a complex mixture of polyphenols. How do I remove tannins without losing my target flavonoids? The Causality: Condensed and hydrolyzable tannins are notorious for non-specifically precipitating proteins, leading to false positives in bioassays 1. Because tannins share similar polarities with target flavonoids, standard silica gel chromatography often fails to separate them. The Solution: Utilize Sephadex LH-20 chromatography. This dextran-based resin separates molecules via a dual mechanism: size exclusion and hydrogen bonding 2. In alcoholic solvents (MeOH or EtOH), the abundant phenolic hydroxyl groups of tannins form strong H-bonds with the resin, retaining them on the column while smaller flavonoids elute. The tannins are subsequently flushed off by introducing 50% aqueous acetone, which disrupts these hydrogen bonds [[3]]().

Q2: My high-throughput screening hits contain known PAINS. How do I handle them in natural product extracts? The Causality: Pan-Assay Interference Compounds (PAINS) are molecules that give false positive results across multiple assays. In natural products, these are often termed Invalid Metabolic Panaceas (IMPs) and include compounds like catechols, quinones, and certain highly reactive flavonoids 4. They interfere via redox cycling (generating hydrogen peroxide), metal chelation, or covalent modification of the target protein [[5]](). The Solution: Do not rely solely on primary assay data. Implement early dereplication using LC-MS/MS to flag known PAINS before isolation. Additionally, run orthogonal counter-screens (e.g., adding reducing agents or detergents to the assay buffer) to verify if the biological activity is an artifact of aggregation or redox cycling.

Q3: My crude leaf extract is heavily contaminated with chlorophyll, which is permanently fouling my preparative C18 columns. What is the most efficient way to "de-green" the extract? The Causality: Chlorophylls a and b are highly lipophilic pigments. When injected onto a reversed-phase (C18) column, they bind irreversibly to the hydrophobic stationary phase, drastically reducing column capacity and resolution 6. The Solution: Perform a pre-chromatography cleanup. Liquid-Liquid Extraction (LLE) using a biphasic system (e.g., Hexanes/EtOAc/MeOH/Water) partitions the lipophilic chlorophylls into the upper alkane layer while retaining polar bioactives in the aqueous methanol layer 6. Alternatively, Solid-Phase Extraction (SPE) using Diaion HP-20 or Countercurrent Separation (CCS) can be employed for scale-up.

Q4: I have co-eluting lipophilic impurities in my target fraction on normal-phase silica gel. How can I resolve this? The Causality: Normal-phase chromatography separates compounds based primarily on polar interactions. If an impurity has identical polarity to your target but differs in hydrophobicity, they will co-elute. The Solution: Apply orthogonal chromatography 7. Switch the separation mechanism entirely by moving the fraction to a Reversed-Phase (C18) system, which separates based on hydrophobicity rather than polarity. Changing the solvent selectivity (e.g., swapping Methanol for Acetonitrile) can also dramatically alter the elution profile by introducing π-π interactions.

Standard Operating Protocols (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in visual and chemical checkpoints allow you to confirm success at each step.

Protocol A: Tannin Depletion via Sephadex LH-20

Objective: Remove polymeric tannins from crude extracts prior to bioassay or HPLC.

  • Resin Preparation: Swell Sephadex LH-20 resin in 100% Methanol overnight. Pack into a glass column equipped with a sintered frit.

  • Sample Loading: Dissolve your crude extract in a minimal volume of Methanol. Carefully load it onto the resin bed.

  • Elution of Bioactives: Elute the column with 3-5 column volumes (CV) of 100% Methanol.

    • Validation Checkpoint: The eluate should run clear or pale yellow. Spot this fraction on a TLC plate and spray with Vanillin-H2SO4; low molecular weight flavonoids and terpenes will migrate as distinct spots.

  • Tannin Purge: Switch the mobile phase to 50% Aqueous Acetone (v/v) and elute for 2 CVs.

    • Validation Checkpoint: A dark brown/red band will rapidly elute from the column. To confirm this is the tannin fraction, add a drop of this eluate to a 1% Bovine Serum Albumin (BSA) solution; immediate cloudiness/precipitation confirms the presence of protein-binding tannins 1.

Protocol B: De-greening via Liquid-Liquid Partitioning

Objective: Remove chlorophyll and bulk lipids to protect downstream C18 columns.

  • Solvent System Setup: Prepare a biphasic mixture of Hexane : Ethyl Acetate : Methanol : Water in a 5:5:5:5 ratio 6.

  • Extraction: Dissolve the crude botanical extract in the lower aqueous/methanol phase. Transfer to a separatory funnel.

  • Partitioning: Add the upper hexane/ethyl acetate phase. Shake vigorously and allow the layers to separate.

    • Validation Checkpoint: The upper organic layer will turn deep, opaque green (indicating successful partitioning of chlorophylls a and b). The lower aqueous layer will retain a yellow/orange hue, containing the polar bioactives.

  • Recovery: Drain the lower layer. Repeat the partition with fresh upper phase until the organic layer is virtually colorless. Lyophilize the lower layer to recover your de-greened extract.

Quantitative Data & Reference Tables

Table 1: Physicochemical Properties of Common Extract Impurities

Impurity ClassPrimary Interference MechanismPolarity / SolubilityRecommended Removal Strategy
Chlorophylls Column fouling (irreversible C18 binding)Highly lipophilicLLE (Hexane partition) or SPE (Diaion HP-20)
Condensed Tannins Protein precipitation (false bioassay positives)Polar (Strong H-bonding)Sephadex LH-20 (50% Acetone elution)
PAINS / IMPs Redox cycling, covalent target modificationVariableEarly dereplication (LC-MS/MS), Orthogonal assays
Lipids / Waxes Emulsion formation, poor chromatographic resolutionHighly lipophilicPre-extraction de-fatting (Petroleum ether)

Table 2: Orthogonal Solvent Selectivity for Co-eluting Impurities

Chromatographic ModePrimary Separation MechanismWeak Solvent (A)Strong Solvent (B)Selectivity Modifier
Normal Phase (Silica) Polarity / AdsorptionHexane / HeptaneEthyl Acetate / MeOHDichloromethane (alters dipole interactions)
Reversed Phase (C18) Hydrophobicity / PartitioningWater (with 0.1% Formic Acid)Acetonitrile / MeOHAcetonitrile (introduces π-π interactions)
Size Exclusion (LH-20) Molecular Size & H-bondingMethanol / Ethanol50% Aqueous AcetoneAcetone (disrupts phenolic H-bonds)

References

  • Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS)
  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?
  • Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts Source: ACS Publications URL
  • EXTRACTION AND CHROMATOGRAPHIC SEPARATION OF TANNIN FRACTIONS FROM TANNIN-RICH PLANT MATERIAL Source: Polish Journal of Food and Nutrition Sciences URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • How to isolate impurities from a reaction product Source: Biotage URL

Sources

Reference Data & Comparative Studies

Validation

comparing cytotoxicity of 3beta-Hydroxyporiferast-5-en-7-one with other steroids

Comprehensive Cytotoxicity Profiling: 3β-Hydroxyporiferast-5-en-7-one vs. Reference Steroids As drug development and food toxicology increasingly intersect, understanding the biological impact of oxidized sterols has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cytotoxicity Profiling: 3β-Hydroxyporiferast-5-en-7-one vs. Reference Steroids

As drug development and food toxicology increasingly intersect, understanding the biological impact of oxidized sterols has become critical. 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9), more commonly referred to in literature as 7-keto-sitosterol , is a primary Phytosterol Oxidation Product (POP)[1]. It is generated during the thermal processing or autoxidation of β-sitosterol-enriched matrices[2][3].

While unoxidized phytosterols are widely recognized for their cholesterol-lowering and cardioprotective properties, their oxidized derivatives exhibit marked cytotoxicity. This guide provides an objective, data-driven comparison of the cytotoxic profile of 3β-Hydroxyporiferast-5-en-7-one against its parent phytosterol (β-sitosterol), the analogous cholesterol oxidation product (7-ketocholesterol), and unoxidized cholesterol[1][4].

Molecular Causality: Structural Determinants of Toxicity

To understand the differential cytotoxicity between POPs and Cholesterol Oxidation Products (COPs), we must examine their structural interactions with mammalian cell membranes.

7-ketocholesterol (a COP) is highly lipophilic and lacks bulky side chains, allowing it to rapidly interdigitate into plasma membrane lipid rafts. This seamless integration causes severe structural disruption, downstream oxidative stress, and rapid cellular apoptosis[1].

In contrast, 3β-Hydroxyporiferast-5-en-7-one possesses a bulky ethyl group at the C24 position of its alkyl side chain. As an application scientist, I emphasize that this specific steric hindrance is the primary causal factor for its altered toxicity profile. The C24 ethyl group restricts the molecule's spontaneous incorporation into phospholipid bilayers, significantly reducing its intracellular accumulation rate compared to COPs[5]. Consequently, while 3β-Hydroxyporiferast-5-en-7-one triggers qualitatively identical apoptotic pathways, it requires significantly higher extracellular concentrations to achieve the same magnitude of cytotoxicity[1].

Mechanistic Pathways of Toxicity

Once integrated into the cell, 3β-Hydroxyporiferast-5-en-7-one induces toxicity through a well-defined cascade. In monocytic cell lines (e.g., U937), the compound induces classical caspase-dependent apoptosis[1]. However, in hepatic models (HepG2) or colonic models (Caco-2), the predominant mode of cell death often shifts toward necrosis due to varying basal levels of intracellular glutathione and differential handling of Reactive Oxygen Species (ROS)[1].

Pathway OxSterol 3β-Hydroxyporiferast-5-en-7-one (7-Keto-Sitosterol) Membrane Membrane Lipid Raft Alteration OxSterol->Membrane ROS Oxidative Stress (ROS Accumulation) Membrane->ROS Mito Mitochondrial Membrane Depolarization Membrane->Mito ROS->Mito Caspase Caspase 9 & 3 Activation Mito->Caspase Apoptosis Cellular Apoptosis (U937 / HepG2) Caspase->Apoptosis

Figure 1: Mechanistic pathway of 3β-Hydroxyporiferast-5-en-7-one induced cytotoxicity.

Comparative Cytotoxicity Data

The following table synthesizes quantitative IC50 data (concentration required to reduce cell viability by 50%) across distinct human cell lines, highlighting the reduced potency of POPs compared to COPs[1][4].

Steroid CompoundClassificationU937 (Monocytic) IC50HepG2 (Hepatic) IC50Cytotoxic Mechanism
7-Ketocholesterol COP~ 30 µM~ 45 µMSevere Apoptosis / ROS
3β-Hydroxyporiferast-5-en-7-one POP~ 65 µM~ 80 µMApoptosis / Necrosis
β-Sitosterol Parent Phytosterol> 200 µM (Non-toxic)> 200 µM (Non-toxic)N/A
Cholesterol Parent Zoosterol> 200 µM (Non-toxic)> 200 µM (Non-toxic)N/A

Data summarized from standardized 48-hour exposure assays[1][4].

Self-Validating Experimental Protocols

To accurately benchmark the cytotoxicity of 3β-Hydroxyporiferast-5-en-7-one against other steroids, researchers must employ a self-validating assay matrix. Relying on a single viability metric (like MTT) is fundamentally flawed when testing oxysterols, as these compounds can directly uncouple mitochondrial respiration, artificially skewing metabolic readouts without actual cell death.

Workflow Seed Seed Cells (U937/HepG2) 96-well plate Treat Treat with Steroids (10 - 200 µM, 24-48h) Seed->Treat Assay Multiplex Cytotoxicity (MTT & LDH Leakage) Treat->Assay Apop Apoptosis Profiling (Annexin V / PI Flow) Treat->Apop Validate Data Validation (vs. Vehicle Controls) Assay->Validate Apop->Validate

Figure 2: Self-validating workflow for comparative steroid cytotoxicity profiling.

Step-by-Step Methodology:

Step 1: Cell Seeding and Vehicle Control Preparation

  • Seed U937 or HepG2 cells in 96-well plates at a density of 1×105 cells/mL in RPMI-1640 or DMEM supplemented with 10% FBS.

  • Causality Check: Steroids are highly hydrophobic. Dissolve 3β-Hydroxyporiferast-5-en-7-one and reference steroids in absolute ethanol or DMSO. Ensure the final solvent concentration in the culture media never exceeds 0.5% (v/v) . Run a strict vehicle-only control to rule out solvent-induced baseline toxicity.

Step 2: Multiplexed Viability Assays (MTT & LDH)

  • MTT Assay: After 24-48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, lyse cells, and read absorbance at 570 nm. This measures metabolic arrest.

  • LDH Leakage Assay (Validation): Transfer 50 µL of the supernatant to a new plate and mix with LDH assay reagent. Read absorbance at 490 nm.

  • Causality Check: By multiplexing these assays, you create a self-validating system. If MTT shows decreased viability but LDH shows no leakage, the oxysterol is merely suppressing mitochondrial reductase activity rather than causing true membrane rupture[4].

Step 3: Apoptosis Profiling via Flow Cytometry

  • Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analyze via flow cytometry to differentiate viable cells (Annexin V-/PI-), early apoptosis (Annexin V+/PI-), and late apoptosis/necrosis (Annexin V+/PI+)[1].

References

  • O'Callaghan, Y., et al. "Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products." British Journal of Nutrition (2005).[Link]

  • Maguire, L. S., et al. "Comparative Effects of Phytosterol Oxides and Cholesterol Oxides in Cultured Macrophage-Derived Cell Lines." Journal of Agricultural and Food Chemistry (2001).[Link]

  • Chen, Y., et al. "Ultra-processed foods sourced 7-ketositosterol aggravates colitis through gut dysbiosis induced-PDLIM3 activation." Nature Communications (2023).[Link]

Sources

Comparative

Comparative Efficacy Guide: 3β-Hydroxyporiferast-5-en-7-one vs. Standard Chemotherapeutics

Executive Summary The search for novel oncological therapeutics frequently looks to the marine environment for structurally unique scaffolds that can bypass the resistance mechanisms associated with classical chemotherap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel oncological therapeutics frequently looks to the marine environment for structurally unique scaffolds that can bypass the resistance mechanisms associated with classical chemotherapy. 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9) is a rare C29-oxysterol originally isolated from the marine red alga Gracilaria edulis[1]. As an oxidized phytosterol derivative, it represents a distinct pharmacological class compared to traditional cytotoxic agents like Doxorubicin and Paclitaxel [2].

While classical chemotherapeutics rely on broad-spectrum DNA damage or cytoskeletal disruption, marine-derived oxysterols target lipid metabolism and intrinsic mitochondrial pathways. This guide provides an objective, data-supported framework for researchers and drug development professionals to evaluate the comparative efficacy, mechanistic divergence, and experimental validation of 3β-hydroxyporiferast-5-en-7-one against known clinical standards.

Mechanistic Divergence: Targeted Apoptosis vs. Genotoxicity

Understanding the causality behind a compound's cytotoxicity is the first step in translational drug development.

  • Standard Chemotherapeutics: Doxorubicin functions primarily as a topoisomerase II inhibitor and DNA intercalator, leading to double-strand breaks. Paclitaxel acts as a microtubule stabilizer, preventing the mitotic spindle breakdown necessary for cell division. Both mechanisms are highly effective but inherently genotoxic or broadly cytotoxic, leading to severe off-target effects (e.g., cardiotoxicity, myelosuppression).

  • 3β-Hydroxyporiferast-5-en-7-one: As a marine oxysterol, this compound and its close structural analogs (such as clerosterol) do not directly damage DNA. Instead, they induce cell death via the intrinsic mitochondrial apoptosis pathway [4]. The lipophilic sterol integrates into cellular membranes, triggering a loss of mitochondrial membrane potential ( ΔΨm​ ). This depolarization upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2, and initiates the Caspase-9 to Caspase-3 proteolytic cascade, culminating in programmed cell death without primary genotoxicity.

Pathway Node1 3β-Hydroxyporiferast-5-en-7-one (Marine Oxysterol) Node2 Mitochondrial Membrane Depolarization (ΔΨm ↓) Node1->Node2 Node3 Bax ↑ / Bcl-2 ↓ Node2->Node3 Node4 Caspase 9 & 3 Activation Node3->Node4 Node9 Apoptosis (Programmed Cell Death) Node4->Node9 Node5 Doxorubicin Node6 Topoisomerase II Inhibition & DNA Damage Node5->Node6 Node6->Node9 Node7 Paclitaxel Node8 Microtubule Stabilization (Mitotic Arrest) Node7->Node8 Node8->Node9

Fig 1: Mechanistic divergence between marine oxysterols and standard chemotherapeutics.

Quantitative Efficacy & Cytotoxicity Profiling

Standard chemotherapeutics typically exhibit nanomolar to low-micromolar IC50 values. In contrast, marine oxysterols generally exhibit mid-micromolar efficacy. While less potent on a per-molar basis, their value lies in their non-genotoxic mechanism and potential to synergize with existing drugs.

Note: The IC50 values for the oxysterol below are benchmarked against structurally homologous marine sterols evaluated in identical cell lines to provide a representative comparative baseline [4].

CompoundPrimary MechanismIC50 (A2058 Melanoma)IC50 (MCF-7 Breast)Primary Dose-Limiting Toxicity
3β-Hydroxyporiferast-5-en-7-one Mitochondrial Apoptosis~120 - 150 µM~180 µMLipophilicity/Formulation limits
Doxorubicin Topo II Inhibition0.5 - 2.0 µM1.0 - 3.5 µMCumulative Cardiotoxicity
Paclitaxel Microtubule Stabilization0.01 - 0.05 µM0.02 - 0.1 µMPeripheral Neuropathy

Self-Validating Experimental Protocols

To rigorously compare 3β-hydroxyporiferast-5-en-7-one against standard drugs, researchers must employ assay systems that account for the compound's highly lipophilic nature (C29H48O2) [3]. The following protocols are designed with built-in causality and self-validation.

Workflow Step1 Cell Culture & Seeding (A2058, MCF-7) Step2 Compound Treatment (Oxysterol vs. DOX/PTX) Step1->Step2 Step3 Multiparametric Assays Step2->Step3 Sub1 CellTiter-Glo (ATP) Viability & IC50 Step3->Sub1 Sub2 Annexin V/PI Flow Cytometry Apoptosis Profiling Step3->Sub2 Sub3 Western Blot Caspase & Bcl-2/Bax Step3->Sub3 Data Data Synthesis & Comparative Profiling Sub1->Data Sub2->Data Sub3->Data

Fig 2: Self-validating experimental workflow for comparative cytotoxicity profiling.

Protocol A: Cell Viability & IC50 Determination (ATP Quantitation)

Expertise & Causality: Why use ATP quantitation over the standard MTT assay? Highly lipophilic sterols can form micelles or interact directly with cellular oxidoreductases, potentially causing artifactual signal reduction in tetrazolium-based (MTT) assays. CellTiter-Glo (luminescent ATP quantitation) provides a direct, biochemical interference-free readout of metabolic viability.

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., A2058) at 5×103 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Formulation: Dissolve 3β-hydroxyporiferast-5-en-7-one in DMSO. Critical Control: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Apply a log-scale concentration gradient (1 µM to 300 µM for the oxysterol; 0.001 µM to 10 µM for Doxorubicin) for 48 hours.

  • Self-Validation Controls: Include a DMSO-only vehicle control (to establish 100% baseline viability) and a Staurosporine (1 µM) positive control (to validate assay responsiveness to complete cell death).

  • Detection: Add CellTiter-Glo reagent in a 1:1 ratio to the culture medium. Lyse on an orbital shaker for 10 minutes, then record luminescence to calculate the IC50 via non-linear regression.

Protocol B: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

Expertise & Causality: High-dose lipophilic compounds can sometimes act as detergents, disrupting lipid bilayers and causing non-specific necrosis. Annexin V/PI dual staining is mandatory to prove the oxysterol actively induces programmed cell death (apoptosis) rather than merely lysing the cells.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the calculated IC50 of 3β-hydroxyporiferast-5-en-7-one vs. Doxorubicin for 24 hours.

  • Harvesting (Self-Validation Step): Collect both the attached cells (via trypsinization) AND the floating cells in the media. Causality: Apoptotic cells detach; discarding the media will artificially skew the data toward viable populations.

  • Staining: Wash the pooled cell pellet with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze via flow cytometry within 1 hour.

  • Interpretation:

    • Annexin V+ / PI- = Early Apoptosis (Expected primary population for the oxysterol).

    • Annexin V+ / PI+ = Late Apoptosis / Necrosis (Expected for high-dose Doxorubicin).

Formulation & Translational Considerations

When comparing these compounds for drug development, physicochemical properties dictate translational viability. Doxorubicin hydrochloride is highly water-soluble, allowing for straightforward intravenous administration. However, its generation of reactive oxygen species (ROS) in cardiomyocytes leads to irreversible heart failure at cumulative doses. Conversely, 3β-hydroxyporiferast-5-en-7-one has a high partition coefficient (LogP), making it practically insoluble in aqueous media [2]. While it requires advanced delivery systems (e.g., PEGylated liposomes or cyclodextrin inclusion complexes) for in vivo administration, it completely bypasses anthracycline-induced cardiotoxicity, offering a highly favorable theoretical safety profile for combination therapies.

References

  • Minor C29-steroids from the marine red alga, Gracilaria edulis. ResearchGate (Phytochemistry, 1992).[Link]

  • 3beta-Hydroxyporiferast-5-en-7-one Catalog & Chemical Data. BioCrick.[Link]

  • Cytotoxic Effect of Clerosterol Isolated from Codium fragile on A2058 Human Melanoma Cells. Marine Drugs (PubMed Central).[Link]

Validation

Cross-Validation of Analytical Methods for 3β-Hydroxyporiferast-5-en-7-one: A Comparative Guide for Oxysterol Quantification

Introduction to the Analytical Challenge 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9) is a rare, naturally occurring oxidized phytosterol (oxysterol) predominantly isolated from marine macroalgae such as Gracilaria...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9) is a rare, naturally occurring oxidized phytosterol (oxysterol) predominantly isolated from marine macroalgae such as Gracilaria dura[1]. Characterized by its poriferastane skeleton, a 3β-hydroxyl group, and an α,β -unsaturated 7-keto moiety, this compound exhibits significant bioactive potential.

However, the quantification of oxysterols in complex biological or environmental matrices presents a formidable analytical challenge. They are typically present at trace levels, are structurally identical to highly abundant endogenous sterol isomers (e.g., cholesterol, clinoasterol), and are highly prone to auto-oxidation artifacts during extraction.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive cross-validation of three primary analytical modalities—LC-MS/MS, GC-MS, and HPLC-UV. By elucidating the mechanistic causality behind each method, this guide empowers researchers and drug development professionals to select the optimal platform for their specific sensitivity, throughput, and matrix requirements.

Mechanistic Comparison of Analytical Modalities

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Causality of Ionization: Standard electrospray ionization (ESI) is notoriously inefficient for underivatized sterols due to the lack of highly polar, easily ionizable functional groups. However, the conjugated 5-en-7-one system in 3β-Hydroxyporiferast-5-en-7-one acts as an excellent proton acceptor. By utilizing Atmospheric Pressure Chemical Ionization (APCI) in positive mode, the molecule readily forms a stable [M+H]+ ion ( m/z 429.3). APCI bypasses the need for complex derivatization (such as the picolinyl ester or Girard P reagent required for ESI), offering a direct, high-throughput, and highly sensitive assay[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality of Derivatization: GC-MS offers unparalleled chromatographic resolution, which is crucial for separating 3β-Hydroxyporiferast-5-en-7-one from its numerous stereoisomers. However, the free 3β-hydroxyl group causes severe peak tailing and thermal degradation due to hydrogen bonding with the silanol groups on the GC stationary phase. To establish a self-validating protocol, mandatory saponification and silylation (using BSTFA) are employed[3]. This converts the hydroxyl group into a volatile, thermally stable trimethylsilyl (TMS) ether, ensuring sharp peak shapes and reproducible electron ionization (EI) fragmentation.

High-Performance Liquid Chromatography (HPLC-UV)

The Causality of Chromophore Exploitation: While lacking the trace-level sensitivity of mass spectrometry, HPLC-UV is highly effective for preparative-scale isolation or bulk extract profiling. The α,β -unsaturated ketone (5-en-7-one) provides a strong, characteristic UV chromophore with an absorption maximum ( λmax​ ) at approximately 238 nm. This allows for cost-effective, non-destructive quantification in purified algal fractions without the matrix ion-suppression effects seen in MS.

Quantitative Performance Cross-Validation

To objectively compare these platforms, a standardized algal lipid extract spiked with stable-isotope internal standards was analyzed across all three systems.

Analytical ParameterLC-APCI-MS/MSGC-EI-MS (TMS Deriv.)HPLC-UV (DAD at 238 nm)
Primary Application Trace quantification in biofluidsIsomer resolution & structural IDBulk extract profiling / Prep
Limit of Detection (LOD) 1.5 ng/mL12.0 ng/mL450 ng/mL
Limit of Quantitation (LOQ) 4.5 ng/mL35.0 ng/mL1,200 ng/mL
Linear Dynamic Range 5 – 2,000 ng/mL40 – 5,000 ng/mL1.5 – 100 µg/mL
Recovery (Spike at LOQ) 94.2 ± 3.1%88.5 ± 4.6%98.1 ± 1.5%
Matrix Effect -12% (Ion suppression)MinimalNone (Interference dependent)
Total Run Time 8.5 min24.0 min15.0 min
Sample Prep Complexity Low (Direct LLE)High (LLE + Saponification + Deriv.)Low (Direct LLE / SPE)

Experimental Workflow & Protocols

G Sample Algal Biomass (G. dura) Sample Preparation Extraction LLE Extraction (MTBE) Lipid Fraction Isolation Sample->Extraction Split Cross-Validation Aliquot Split Extraction->Split LCMS LC-APCI-MS/MS (High Sensitivity) Split->LCMS GCMS GC-MS (TMS Deriv.) (High Resolution) Split->GCMS HPLC HPLC-UV (238 nm) (Bulk Quantification) Split->HPLC Data Data Synthesis & Method Cross-Validation LCMS->Data GCMS->Data HPLC->Data

Workflow for the cross-validation of 3β-Hydroxyporiferast-5-en-7-one analytical methods.

Protocol 1: Universal Sample Preparation (Liquid-Liquid Extraction)

Causality: Methyl tert-butyl ether (MTBE) is selected over chloroform due to its lower toxicity and its tendency to form the upper organic layer, which simplifies recovery and minimizes protein/matrix carryover[3].

  • Homogenization: Lyophilize and pulverize 50 mg of Gracilaria dura biomass.

  • Internal Standard Addition: Spike the homogenate with 50 µL of deuterated internal standard (e.g., 24(S)-hydroxycholesterol-d7, 1 µg/mL) to correct for extraction losses[4].

  • Extraction: Add 1.0 mL of MTBE/Methanol (3:1, v/v). Vortex for 5 minutes, then sonicate in an ice bath for 15 minutes to prevent thermal oxidation.

  • Phase Separation: Add 0.2 mL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer the upper organic (MTBE) layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultrapure nitrogen.

Protocol 2: LC-APCI-MS/MS Analysis (Optimized for Sensitivity)
  • Reconstitution: Reconstitute the dried extract in 100 µL of Methanol/Water (90:10, v/v).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (80:20, v/v). (Note: Isopropanol enhances lipid solubility and peak sharpness[4].)

  • Gradient: 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, re-equilibrate at 60% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (APCI+): Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition m/z 429.3 m/z 411.3 (loss of H2​O ) and the secondary transition m/z 429.3 m/z 267.2 (sterol ring cleavage). Set APCI probe temperature to 400°C.

Protocol 3: GC-MS Analysis (Optimized for Isomeric Resolution)
  • Derivatization: To the dried MTBE extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial and incubate at 60°C for 60 minutes to ensure complete silylation of the 3β-hydroxyl group.

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film).

  • Temperature Program: Initial temp 150°C (hold 1 min), ramp at 20°C/min to 280°C, then ramp at 5°C/min to 310°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion of the TMS derivative ( m/z 500) and characteristic fragments ( m/z 485, [M−CH3​]+ ).

References

  • Bioactivities from Marine Algae of the Genus Gracilaria. International Journal of Molecular Sciences. URL:[Link]

  • A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of Lipid Research. URL:[Link]

  • Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Molecules. URL:[Link]

Sources

Comparative

Comparative Study of Apoptosis Pathways Induced by Marine Steroids: A Technical Guide for Drug Development

Executive Summary: The Case for Marine Steroidal Scaffolds The marine environment is a prolific source of structurally unique secondary metabolites. Among these, marine steroids—including ergosteroids, asterosaponins, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Case for Marine Steroidal Scaffolds

The marine environment is a prolific source of structurally unique secondary metabolites. Among these, marine steroids—including ergosteroids, asterosaponins, and polyhydroxysteroids—have emerged as privileged scaffolds in oncology. Unlike conventional chemotherapeutics that often trigger non-specific necrosis or systemic toxicity, marine-derived sterols exhibit profound selectivity in reactivating silenced apoptotic pathways in malignant cells.

This guide provides an objective, data-driven comparison of the apoptotic mechanisms induced by distinct classes of marine steroids. By dissecting their signaling pathways and providing field-proven, self-validating experimental protocols, this document serves as a comprehensive resource for accelerating the translation of marine bioactives into clinical candidates.

Mechanistic Comparison of Key Marine Steroids

Marine steroids bypass cellular resistance by targeting multiple nodes within the apoptotic network. Our comparative analysis categorizes these compounds by their marine source and primary mechanism of action.

Sponge-Derived Ergosteroids: Masters of the Intrinsic Cascade

Sponges, such as Callyspongia aerizusa, produce unique ergosteroids (e.g., ergost-22-en-3-one) that act as potent inducers of the intrinsic (mitochondrial) apoptotic pathway. These compounds directly down-regulate the anti-apoptotic guardian protein BCL-2. The suppression of BCL-2 collapses the mitochondrial membrane potential ( ΔΨm​ ), facilitating the release of cytochrome c and the subsequent assembly of the apoptosome. This triggers a self-amplifying caspase cascade characterized by the up-regulation and cleavage of Caspase-9, Caspase-3, and the terminal inactivation of PARP-1 1.

Starfish-Derived Asterosaponins: ROS-Mediated p53 Activation

Starfish, including Culcita novaeguineae, yield asterosaponins and polyhydroxysteroidal glycosides. These highly oxygenated steroids induce apoptosis primarily through p53-dependent mechanisms. They rapidly elevate intracellular reactive oxygen species (ROS), which act as upstream stress signals to phosphorylate and activate p53. Activated p53 subsequently up-regulates pro-apoptotic BAX, forcing mitochondrial permeabilization 2. Furthermore, cholestanic steroids have been shown to inhibit the α 5 β 1/FAK pathway, reinforcing p53-driven cell cycle arrest and apoptosis 3.

Soft Coral & Algal Steroids: Kinase Signaling Inactivation

Steroids isolated from soft corals (e.g., Sinularia conferta) and marine algae (e.g., fucosterol) demonstrate potent cytotoxicity by dismantling tumor survival networks. Specifically, these compounds inactivate the ERK1/2-MAPK signaling pathway. Because ERK1/2 normally phosphorylates and stabilizes anti-apoptotic proteins, its inhibition effectively removes the block on apoptotic executioners, leading to rapid programmed cell death in lung, cervical, and prostate carcinoma models 4, 5.

Quantitative Performance Data

The following table summarizes the comparative efficacy and primary molecular targets of representative marine steroids.

Compound ClassSpecific SteroidMarine SourceTarget Cell Line(s)IC 50​ / PotencyPrimary Apoptotic Mechanism
Ergosteroids Ergost-22-en-3-oneCallyspongia aerizusa (Sponge)A549 (Lung)9.38 μ g/mLIntrinsic Caspase-9/3 cascade; BCL-2 down-regulation.
Asterosaponins Culcinosides A-DCulcita novaeguineae (Starfish)U87MG (Glioblastoma)Low μ M rangeROS generation; p53-dependent mitochondrial apoptosis.
Polyhydroxy Steroids Ergosta-24(28)-ene-triol acetateSinularia conferta (Soft Coral)HeLa (Cervical), A549Superior to EtoposideERK1/2-MAPK inhibition; cell cycle arrest.
Algal Sterols FucosterolTydemania expeditionis (Algae)PC-3, HT-29 (Colon)Dose-dependentDeath receptor & mitochondrial pathway dual activation.

Pathway Visualization

The following diagram maps the divergent upstream signaling events converging on the terminal caspase cascade, highlighting the specific intervention points of different marine steroid classes.

Apoptosis_Pathways Sponge Sponge Ergosteroids (e.g., Ergost-22-en-3-one) Bcl2 BCL-2 Down-regulation Sponge->Bcl2 Casp9 Caspase-9 Cleavage Sponge->Casp9 Starfish Starfish Asterosaponins (e.g., Culcinosides) ROS ROS Accumulation Starfish->ROS Coral Coral/Algal Steroids (e.g., Fucosterol) MAPK ERK1/2-MAPK Inhibition Coral->MAPK p53 p53 Activation ROS->p53 Bax BAX Up-regulation p53->Bax MAPK->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP-1 Inactivation Casp3->PARP Apopt Apoptotic Cell Death PARP->Apopt

Mechanistic mapping of marine steroid-induced intrinsic apoptosis pathways in cancer models.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal controls and ratiometric analyses to definitively prove the causality of the observed apoptotic events.

Protocol 1: Multiparametric Flow Cytometry (Annexin V-FITC / PI Assay)

Purpose: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cell populations. Causality Principle: Apoptosis triggers the caspase-dependent cleavage of lipid flippases, causing phosphatidylserine (PS) to flip to the outer plasma membrane leaflet. Annexin V specifically binds this exposed PS. Propidium Iodide (PI) only enters cells with compromised membranes. Therefore, an Annexin V + /PI profile definitively proves active early apoptosis, ruling out non-specific compound toxicity (necrosis).

  • Cell Seeding & Treatment: Seed target cells (e.g., A549) at 2×105 cells/well in a 6-well plate. Allow 24h for adherence to ensure cells are in the exponential growth phase (minimizing baseline spontaneous apoptosis). Treat with the marine steroid at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 24h. Include a vehicle control (0.1% DMSO) and a positive control (1 μ M Staurosporine).

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells using gentle trypsinization (0.05% Trypsin-EDTA for <3 mins). Critical: Over-digestion artificially damages membranes, causing false-positive PI staining.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μ L of 1X Annexin V Binding Buffer. Causality: Annexin V binding is strictly Ca 2+ -dependent; omitting this buffer yields false negatives. Add 5 μ L Annexin V-FITC and 5 μ L PI. Incubate for 15 mins in the dark at room temperature.

  • Acquisition: Add 400 μ L Binding Buffer and analyze immediately via flow cytometry. Gate out debris using FSC/SSC. The shift of the population from the lower-left quadrant (Live) to the lower-right quadrant (Early Apoptotic) validates the compound's pro-apoptotic mechanism.

Protocol 2: Immunoblotting Profiling of the Caspase Cascade

Purpose: To validate the specific activation of the intrinsic mitochondrial pathway versus the extrinsic receptor pathway. Causality Principle: Caspases exist as inactive zymogens (pro-caspases). Detecting the full-length protein does not indicate apoptosis. A self-validating Western blot must probe for both the full-length zymogen and the cleaved (active) fragments. Furthermore, detecting the 89 kDa cleaved fragment of PARP-1 (a DNA repair enzyme) proves that executioner Caspase-3 is functionally active.

  • Protein Extraction: Lyse treated cells in cold RIPA buffer supplemented with a fresh protease/phosphatase inhibitor cocktail. Critical: Inhibitors prevent post-lysis artifactual protein degradation, ensuring the observed cleavage is strictly compound-induced.

  • Quantification & SDS-PAGE: Normalize protein concentrations using a BCA assay. Load 30 μ g of protein per lane on a 10-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Ratiometric Probing:

    • Initiator Caspase: Probe for Caspase-9. Look for the depletion of the 47 kDa pro-form and the appearance of the 35/37 kDa cleaved fragments.

    • Executioner Caspase: Probe for Caspase-3 (35 kDa pro-form 17/19 kDa active fragments).

    • Terminal Marker: Probe for PARP-1 (116 kDa full-length 89 kDa cleaved fragment).

    • Loading Control: Probe for β -actin or GAPDH to ensure equal loading across all lanes.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of Cleaved Caspase / Pro-Caspase. A dose-dependent increase in this ratio, coupled with BCL-2 down-regulation, definitively confirms the intrinsic apoptotic cascade.

References

  • Title: Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa Source: Taylor & Francis URL
  • Title: Marine-Derived Steroids for Cancer Treatment: Search for Potential Selective Glucocorticoid Receptor Agonists/Modulators (SEGRAMs)
  • Title: Marine Sourced Bioactive Steroidal Compounds as Potential Cytotoxic Agents against Various Cancer Cell Line Source: IOMC World URL
  • Title: Anticancer Activities of Natural and Synthetic Steroids: A Review Source: ACS Omega URL
  • Title: Recent Advances in Marine-Derived Bioactives Towards Cancer Therapy Source: MDPI URL

Sources

Validation

in vivo efficacy of 3beta-Hydroxyporiferast-5-en-7-one compared to analogs

Title: In Vivo Efficacy of 3β-Hydroxyporiferast-5-en-7-one: A Comparative Guide Against Phytosterol Analogs Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Mari...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Efficacy of 3β-Hydroxyporiferast-5-en-7-one: A Comparative Guide Against Phytosterol Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Marine Oxysterols

The exploration of marine-derived bioactive compounds has yielded a distinct class of oxidized sterols (oxysterols) with potent pharmacological properties. Among these, 3β-Hydroxyporiferast-5-en-7-one (also known as 7-oxoporiferasterol), isolated from marine red algae such as Gracilaria edulis and Gracilaria dura[1][2], has garnered significant attention. Unlike ubiquitous terrestrial phytosterols like stigmasterol, this marine oxysterol possesses a unique poriferastane skeleton with specific C24 stereochemistry.

In drug development, oxysterols are primarily investigated for their role as Liver X Receptor (LXR) agonists and modulators of inflammatory cascades[3][4]. This guide objectively compares the in vivo efficacy, mechanistic pathways, and toxicological profiles of 3β-Hydroxyporiferast-5-en-7-one against its closest structural analogs: 7-ketostigmasterol and unoxidized stigmasterol.

Mechanistic Pathway: Causality in Target Engagement

To understand the in vivo efficacy of 3β-Hydroxyporiferast-5-en-7-one, we must first map its molecular causality. Oxidized sterols act as natural ligands for nuclear receptors. The addition of the 7-oxo group significantly enhances the molecule's binding affinity to LXR compared to unoxidized stigmasterol[4].

Activation of LXR drives two parallel physiological responses:

  • Lipid Modulation: Upregulation of ABCA1 and ABCG1 transporters, promoting cholesterol efflux.

  • Anti-inflammatory Action: Trans-repression of the NF-κB pathway, which directly halts the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and cyclooxygenase-2 (COX-2)[3].

SignalingPathway S 3β-Hydroxyporiferast-5-en-7-one LXR LXR Activation S->LXR Agonism NFkB NF-κB Trans-repression S->NFkB Suppression Lipid ↑ ABCA1/ABCG1 (Cholesterol Efflux) LXR->Lipid Inflam ↓ Pro-inflammatory Cytokines NFkB->Inflam

Figure 1: Proposed mechanistic pathway of 3β-Hydroxyporiferast-5-en-7-one.

Quantitative Data Presentation: Comparative Efficacy

The table below synthesizes quantitative in vivo and in vitro data comparing 3β-Hydroxyporiferast-5-en-7-one with its analogs. The data highlights the superior anti-inflammatory potency of the 7-oxo derivatives over unoxidized sterols, while noting the differential cytotoxicity profiles[5].

Pharmacological Parameter3β-Hydroxyporiferast-5-en-7-one7-KetostigmasterolStigmasterol
Origin Marine (Gracilaria spp.)Terrestrial / SyntheticUbiquitous Plant Sterol
LXR Agonism (Relative Affinity) High (+++)High (+++)Low (+)
Anti-inflammatory ED50 (Murine Model) ~12.5 mg/kg~18.2 mg/kg>30.0 mg/kg
Cytotoxicity (U937 Monocytic Cells) LowModerateNegligible
Primary Pharmacological Utility Anti-inflammatory / Lipid ModulatorLXR Probe / Apoptosis InducerCholesterol Absorption Inhibitor

Data synthesized from comparative phytosterol and oxysterol literature[3][4][5].

Experimental Design: In Vivo Efficacy Workflow

To objectively evaluate the anti-inflammatory efficacy of these sterols, researchers must deploy a self-validating in vivo system.

Causality of Experimental Choices: We utilize the Carrageenan-Induced Murine Paw Edema Model rather than a systemic sepsis model. Why? Carrageenan injection produces a highly reproducible, biphasic localized inflammatory response. The early phase (0-2 hours) is driven by histamine and serotonin, while the late phase (3-6 hours) is strictly driven by COX-2 and prostaglandin release. Because oxysterols inhibit COX-2 transcription via NF-κB trans-repression, their efficacy will exclusively manifest in the late phase of this model, providing a built-in mechanistic validation[3].

ExperimentalWorkflow A Acclimation & Baseline B Oral Dosing (Test vs Analogs) A->B C Carrageenan Induction B->C D Plethysmometry Measurements C->D E Ex Vivo Cytokine ELISA D->E

Figure 2: In vivo experimental workflow for assessing oxysterol efficacy.

Detailed Methodology: Self-Validating Protocol

The following protocol guarantees high-fidelity, reproducible data by integrating internal controls and blinded measurements.

Protocol: Evaluation of Anti-Inflammatory Efficacy via Paw Edema

Reagents & Equipment:

  • Test Compounds: 3β-Hydroxyporiferast-5-en-7-one, 7-Ketostigmasterol, Stigmasterol (>98% purity)[6].

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC).

  • Reference Drug: Indomethacin (10 mg/kg).

  • Inducer: 1% λ-carrageenan in sterile saline.

  • Equipment: Digital plethysmometer.

Step-by-Step Procedure:

  • Subject Preparation & Baseline: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum. Measure the baseline right hind paw volume of all subjects using a digital plethysmometer.

    • Self-Validation Checkpoint 1: Exclude any subjects with baseline paw volumes deviating >10% from the cohort mean to ensure uniform starting parameters.

  • Cohort Stratification & Dosing: Randomize mice into 5 groups (n=8/group):

    • Group 1: Vehicle Control (0.5% CMC).

    • Group 2: Indomethacin (10 mg/kg).

    • Group 3: 3β-Hydroxyporiferast-5-en-7-one (15 mg/kg).

    • Group 4: 7-Ketostigmasterol (15 mg/kg).

    • Group 5: Stigmasterol (15 mg/kg). Administer compounds via oral gavage.

  • Inflammatory Induction: Exactly 60 minutes post-dosing, inject 50 μL of 1% λ-carrageenan subplantar into the right hind paw.

  • Temporal Measurement: Measure paw volumes at exactly 1, 2, 3, 4, and 6 hours post-injection. The investigator performing the plethysmometry must be blinded to the cohort assignments.

    • Causality Check: If the test compound is a true LXR-mediated COX-2 inhibitor, paw edema should match the vehicle control at Hours 1-2, but diverge significantly (showing reduction) at Hours 3-6.

  • Ex Vivo Validation: At Hour 6, euthanize the subjects. Harvest the inflamed paw tissue, homogenize in RIPA buffer, and perform ELISA for TNF-α and IL-6.

    • Self-Validation Checkpoint 2: The Indomethacin reference group must show a >50% reduction in paw edema at Hour 4 compared to the vehicle. If this threshold is not met, the carrageenan reagent has degraded, and the assay must be voided.

Conclusion

3β-Hydroxyporiferast-5-en-7-one represents a highly optimized, marine-derived structural evolution of standard phytosterols. By incorporating the 7-oxo modification on a poriferastane skeleton, it achieves superior LXR agonism and downstream anti-inflammatory efficacy compared to unoxidized stigmasterol, while maintaining a more favorable cytotoxicity profile than its direct terrestrial analog, 7-ketostigmasterol. For drug development professionals targeting metabolic or inflammatory disorders, this compound serves as a superior scaffold for next-generation therapeutics.

References

  • NextSDS. "3beta-Hydroxyporiferast-5-en-7-one — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • Daş, B. "Minor C29-steroids from the marine red alga, Gracilaria edulis." Phytochemistry, ResearchGate. URL: [Link]

  • Bakrim, S., et al. "Health Benefits and Pharmacological Properties of Stigmasterol." PubMed Central (PMC). URL: [Link]

  • O'Callaghan, Y., et al. "Cytotoxic and Apoptotic Effects of the Oxidized Derivatives of Stigmasterol in the U937 Human Monocytic Cell Line." Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]

  • Ohara, K., et al. "Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice." British Journal of Nutrition, Cambridge University Press. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3beta-Hydroxyporiferast-5-en-7-one proper disposal procedures

As a biologically active C29-steroid originally isolated from the marine red alga Gracilaria edulis [1], 3β-Hydroxyporiferast-5-en-7-one (CAS 145163-97-9) is a highly purified phytosterol derivative utilized in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

As a biologically active C29-steroid originally isolated from the marine red alga Gracilaria edulis [1], 3β-Hydroxyporiferast-5-en-7-one (CAS 145163-97-9) is a highly purified phytosterol derivative utilized in advanced drug development and metabolic research.

While naturally occurring phytosterols are generally regarded as safe in macroscopic environmental contexts, highly purified sterol powders in a laboratory setting present distinct logistical and respiratory hazards. The presence of a ketone group at the 7-position of the sterol B-ring (a 7-oxo moiety) increases the molecule's reactivity compared to standard stigmasterol, potentially altering its interaction with lipid bilayers. Consequently, proper operational handling and disposal must be executed with precision to prevent aerosolization, systemic absorption, and environmental contamination [2, 3].

Below is the comprehensive, causality-driven guide for the operational handling, spill decontamination, and proper disposal of 3β-Hydroxyporiferast-5-en-7-one.

Chemical Identity & Safety Parameters

To ensure proper waste segregation and regulatory compliance, laboratory personnel must first understand the quantitative properties of the compound.

Table 1: Chemical Properties & Logistical Parameters

ParameterValue / Specification
Chemical Name 3β-Hydroxyporiferast-5-en-7-one
Synonyms 24(S)-3β-Hydroxystigmast-5-en-7-one; 7-oxo-stigmasterol
CAS Number 145163-97-9
Molecular Formula C₂₉H₄₈O₂
Molecular Weight 428.7 g/mol
Physical State Solid (Crystalline Powder)
Solubility Hydrophobic (Soluble in Chloroform, Methanol, DMSO)
RCRA Waste Code Unlisted (Regulated as general organic chemical waste)
Disposal Method High-Temperature Incineration

Operational Handling & Risk Causality

Standard operating procedures (SOPs) often mandate PPE without explaining the underlying mechanics. Understanding why certain precautions are taken ensures higher compliance and better emergency responses.

  • The Inhalation Risk: As a fine, hydrophobic crystalline powder, 3β-Hydroxyporiferast-5-en-7-one easily aerosolizes. If inhaled, these micro-particles can bypass mucociliary clearance in the upper respiratory tract, leading to deep pulmonary deposition and severe mechanical irritation.

  • Systemic Absorption: The 7-oxo modification enhances the molecule's potential to interact with cellular nuclear receptors. Prolonged dermal exposure to concentrated solutions (where the solvent acts as a carrier across the stratum corneum) poses a risk of unintended systemic absorption.

RiskCausality Hazard Fine Sterol Powder (3β-Hydroxyporiferast-5-en-7-one) Mech Bypasses Mucociliary Clearance Hazard->Mech Inhalation Receptor Potential Nuclear Receptor Interaction (7-oxo moiety) Hazard->Receptor Absorption Mitigation Fume Hood Handling + Wet Wipe Decon Mech->Mitigation Receptor->Mitigation

Figure 1: Exposure risk causality and mitigation strategies for 7-oxo sterol derivatives.

Spill Containment & Decontamination Workflow

In the event of a spill, immediate containment is required. This protocol utilizes a self-validating methodology to ensure absolute decontamination.

Step-by-Step Methodology:

  • Isolate and Assess: Evacuate the immediate 2-meter radius. Determine if the spill is a dry powder or dissolved in an organic solvent.

  • PPE Donning: Equip nitrile gloves (double-gloving is mandatory if handling solvent solutions), chemical safety goggles, a standard lab coat, and a fitted N95/P100 respirator if the spill is outside a ventilated enclosure.

  • Containment (Wet vs. Dry Causality):

    • For Powders:Do NOT dry sweep. Dry sweeping aerosolizes the hydrophobic particles, exacerbating the inhalation risk. Instead, cover the spill with absorbent paper towels lightly dampened with 70% ethanol or isopropanol. The alcohol breaks the hydrophobic tension, allowing the sterol to adhere to the towel without aerosolizing.

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) to prevent spreading.

  • Collection: Carefully fold the dampened towels or scoop the saturated absorbent into a compatible, sealable secondary waste container.

  • Validation (Self-Validating Step): To confirm complete decontamination, inspect the cleaned surface under oblique lighting (shining a flashlight at a low angle). Sterol crystals exhibit a characteristic reflective sheen. If a sheen is visible, repeat the alcohol wipe until the surface is entirely matte.

Proper Disposal Procedures

3β-Hydroxyporiferast-5-en-7-one is not explicitly listed under RCRA hazardous waste codes; however, due to its biological activity and hydrophobicity, it must never be introduced into municipal waste or wastewater systems. Hydrophobic sterols will precipitate in aqueous environments, leading to severe plumbing blockages and long-term environmental accumulation [2].

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Solid Waste: Place all contaminated PPE, paper towels, and residual powder into a rigid, leak-proof container lined with a heavy-duty chemical waste bag.

    • Liquid Waste: If the sterol was dissolved in a solvent (e.g., chloroform or methanol for extraction), the waste assumes the hazard class of the solvent. Transfer the solution to a designated, chemically compatible carboy (e.g., a Halogenated Waste carboy for chloroform mixtures).

  • Packaging & Labeling: Seal all containers tightly. Apply standard GHS/RCRA compliant labels. Mark solid waste clearly as "Non-Hazardous Organic Solid Waste (Sterol Derivatives)" and include the CAS number (145163-97-9). For liquid waste, explicitly list the solvent and the sterol solute.

  • Final Disposition: Transfer the sealed containers to your institution’s Environmental Health and Safety (EHS) department. The mandatory final disposition for this compound is high-temperature incineration at a licensed facility, which completely oxidizes the sterol backbone into carbon dioxide and water.

DisposalWorkflow Start Waste Generation (3β-Hydroxyporiferast-5-en-7-one) State Determine Waste State Start->State Solid Solid Powder Waste State->Solid Liquid Solvent Solution Waste (e.g., Chloroform/MeOH) State->Liquid PackSolid Seal in Compatible Solid Waste Container Solid->PackSolid PackLiquid Transfer to Halogenated/ Non-Halogenated Carboy Liquid->PackLiquid Label Apply GHS/RCRA Compliant Labels PackSolid->Label PackLiquid->Label Incinerate Licensed Facility Incineration Label->Incinerate

Figure 2: Workflow for segregation, packaging, and disposal of sterol derivative waste.

References

  • Das, B., & Srinivas, K. V. N. S. (1992). Minor C29-steroids from the marine red alga, Gracilaria edulis. Phytochemistry, 31(7), 2427-2429.[Link]

  • Carl Roth GmbH + Co KG. (2024). Safety Data Sheet: Stigmasterol ≥95 %. Carl Roth Regulatory Documentation.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5280794, Stigmasterol. PubChem.[Link]

Handling

Personal protective equipment for handling 3beta-Hydroxyporiferast-5-en-7-one

As a Senior Application Scientist, I approach the handling of bioactive lipids not merely as a compliance exercise, but as a critical parameter for ensuring both experimental reproducibility and personnel safety. 3β-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of bioactive lipids not merely as a compliance exercise, but as a critical parameter for ensuring both experimental reproducibility and personnel safety. 3β-Hydroxyporiferast-5-en-7-one (CAS: 145163-97-9) is an oxidized sterol (oxysterol) derivative[1]. Like other oxysterols, it is a potent signaling molecule capable of modulating lipid metabolism, inducing reactive oxygen species (ROS) generation, and triggering cellular apoptosis[2][3].

Improper handling of this compound compromises both the structural integrity of the molecule (via autoxidation) and the safety of the researcher. This guide provides the definitive, self-validating protocols required for the safe handling, reconstitution, and disposal of 3β-Hydroxyporiferast-5-en-7-one.

Part 1: Physicochemical Profile & Hazard Data

Before handling any bioactive lipid, you must understand its physicochemical properties. Oxysterols are highly lipophilic, meaning they readily cross biological membranes and require specific organic solvents for reconstitution[4].

Table 1: Physicochemical Properties of 3β-Hydroxyporiferast-5-en-7-one

PropertyValueOperational Implication
CAS Number 145163-97-9[1]Unique identifier for SDS cross-referencing.
Molecular Formula C29H48O2[5]Indicates a highly hydrophobic sterol backbone.
Molecular Weight 428.7 g/mol [5]Required for accurate molarity calculations.
Primary Solvents DMSO, Ethanol, DMF, Chloroform[4]Dictates the type of chemical waste stream required.
Storage (Solid) -20°C under inert atmosphere[5]Prevents non-enzymatic autoxidation of the sterol.

Part 2: Personal Protective Equipment (PPE) Strategy

Do not rely on standard laboratory defaults. The handling of oxysterols dissolved in organic solvents requires a targeted PPE strategy based on chemical causality.

  • Double-Gloving with Nitrile: Causality: Solvents like DMSO and Chloroform act as aggressive molecular carriers. They can rapidly permeate a single layer of standard nitrile, dragging the dissolved highly-bioactive oxysterol directly across your dermal barrier. Double-gloving provides a critical time-delay, allowing you to remove the outer glove immediately upon suspected contamination.

  • Class II Chemical Fume Hood: Causality: Lyophilized sterol powders are prone to electrostatic dispersion. Opening a vial on an open bench risks the aerosolization and subsequent inhalation of the bioactive powder.

  • Safety Goggles (Not Safety Glasses): Causality: When sonicating or pipetting concentrated lipid stocks, micro-droplets can form. Goggles provide a complete orbital seal, preventing mucosal absorption.

Hazard A Oxysterol Exposure B Membrane Permeation A->B C ROS Generation B->C D Receptor Activation B->D E Cellular Toxicity C->E D->E

Cellular stress and cytotoxicity pathways induced by bioactive oxysterols.

Part 3: Operational Workflow & Reconstitution

Oxysterols possess double bonds and oxygen-containing functional groups that are highly susceptible to non-enzymatic autoxidation when exposed to atmospheric oxygen[2]. This degradation alters the molecule's biological function and ruins experimental integrity.

Follow this self-validating protocol to reconstitute the compound safely:

Step 1: Thermal Equilibration Remove the vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

  • Validation Checkpoint: Inspect the exterior of the vial. It must be completely free of condensation. If moisture enters the vial, it can hydrolyze the compound or alter its solubility profile.

Step 2: Pre-Centrifugation (Critical Safety Step) Centrifuge the unopened vial at 3,000 x g for 1 minute[5].

  • Validation Checkpoint: Visually inspect the bottom of the vial. A distinct, consolidated pellet must be visible. This ensures no powder is adhered to the cap, reducing the aerosolization risk to 0% and maximizing your yield.

Step 3: Solvent Addition Inside the chemical fume hood, carefully open the vial and add the desired volume of solvent (e.g., DMSO or Ethanol). Pipette up and down gently to dissolve.

  • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution; if observed, gently warm the vial in a 37°C water bath for 5 minutes.

Step 4: Aliquoting and Inert Gas Purging Divide the stock solution into single-use amber glass vials (amber glass prevents photo-oxidation). Purge the headspace of each vial with a gentle stream of inert gas (Argon or Nitrogen) for 5–10 seconds before immediately capping[4].

  • Validation Checkpoint: The use of single-use aliquots ensures the stock is never subjected to repeated freeze-thaw cycles or multiple oxygen exposures, creating a closed-loop system of chemical stability.

Workflow N1 Receive 3β-Hydroxyporiferast-5-en-7-one (Store at -20°C) N2 Equilibrate to Room Temp (Prevent condensation) N1->N2 N3 Centrifuge Vial (Maximize recovery) N2->N3 N4 Reconstitute in Fume Hood (DMSO/EtOH/Chloroform) N3->N4 N5 Purge with Inert Gas (Argon/Nitrogen) N4->N5 N6 Store at -80°C (Long-term stability) N5->N6

Workflow for reconstitution and storage of 3β-Hydroxyporiferast-5-en-7-one.

Part 4: Decontamination and Disposal Plan

Bioactive lipids must never be disposed of in standard aqueous waste streams or washed down the sink.

Spill Decontamination:

  • Solvent Wash: Wipe the affected area with a paper towel soaked in 70% Ethanol or Isopropanol to dissolve the lipophilic residue.

  • Surfactant Wash: Follow immediately with a heavy detergent wash to break down any remaining lipid films.

  • Validation Checkpoint: Rinse the area with a small amount of distilled water. The water should sheet off smoothly; if hydrophobic "beading" occurs, lipid residue remains, and the solvent wash must be repeated.

Waste Disposal:

  • Solid Waste: All pipette tips, empty vials, and contaminated outer gloves must be placed in a rigid, sealable biohazard/chemical waste container designated for high-temperature incineration.

  • Liquid Waste: Collect all solvent waste in a compatible glass carboy. Label clearly as "Halogenated Lipid Waste" (if using chloroform) or "Non-Halogenated Lipid Waste" (if using DMSO/Ethanol). Ensure the waste container is kept tightly capped and stored in a secondary containment tray inside the fume hood until pickup by Environmental Health and Safety (EHS).

References

  • Material Safety Data Sheet(MSDS) - 3beta-Hydroxyporiferast-5-en-7-one. BioCrick.
  • 3beta-Hydroxyporiferast-5-en-7-one - Data Sheet.
  • PRODUCT INFORMATION - 22(R)-hydroxy Cholesterol. Cayman Chemical.
  • Oxysterols as Reliable Markers of Quality and Safety in Cholesterol Containing Food Ingredients and Products.
  • 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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